molecular formula C6H5KO B7822082 potassium;phenoxide

potassium;phenoxide

Cat. No.: B7822082
M. Wt: 132.20 g/mol
InChI Key: ZGJADVGJIVEEGF-UHFFFAOYSA-M
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Description

Potassium;phenoxide is a useful research compound. Its molecular formula is C6H5KO and its molecular weight is 132.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;phenoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJADVGJIVEEGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Potassium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium phenoxide, focusing on its experimentally determined solvated forms. Due to the challenges in obtaining single crystals of pure potassium phenoxide, this document details the structural analysis of its phenol (B47542) solvates, which provide critical insights into the coordination and bonding of this important chemical intermediate.

Introduction

Potassium phenoxide (C₆H₅OK) is a key reagent and intermediate in organic synthesis, notably in the Kolbe-Schmitt reaction for the production of salicylic (B10762653) acid, a precursor to aspirin.[1] Its reactivity and the regioselectivity of its reactions are influenced by its solid-state structure. Understanding the crystal structure of potassium phenoxide and its solvates is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. This guide summarizes the known crystallographic data for potassium phenoxide-phenol solvates, outlines the experimental protocols for their characterization, and visualizes the key structural features and analytical workflows.

Crystallographic Data of Potassium Phenoxide-Phenol Solvates

The crystal structures of two key potassium phenoxide-phenol solvates have been determined by high-resolution powder X-ray diffraction: C₆H₅OK·2C₆H₅OH and C₆H₅OK·3C₆H₅OH.[2][3] The crystallographic data for these compounds are summarized in the tables below. To date, the crystal structure of unsolvated potassium phenoxide has not been reported in the refereed literature.

Table 1: Unit Cell Parameters for Potassium Phenoxide-Phenol Solvates [2][3]

CompoundFormulaCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)
Potassium Phenoxide-Phenol (1:2)C₆H₅OK·2C₆H₅OHOrthorhombic10.12458(4)21.2413(1)7.89784(3)909090
Potassium Phenoxide-Phenol (1:3)C₆H₅OK·3C₆H₅OHOrthorhombic22.7713(1)25.4479(2)7.75549(4)909090

Table 2: Crystal Data and Structure Refinement for Potassium Phenoxide-Phenol Solvates [2][3]

ParameterC₆H₅OK·2C₆H₅OHC₆H₅OK·3C₆H₅OH
Space Group Abm2Pbca
Formula Units per Unit Cell (Z) 48
Coordination of K⁺ Distorted octahedralDistorted octahedral
K⁺ Coordination Environment 5 oxygen atoms, 1 phenyl ring (π-coordination)5 oxygen atoms, 1 phenyl ring (π-coordination)
Structural Motif Polymeric zigzag chains along the c-axisPolymeric zigzag chains along the c-axis

Experimental Protocols

The determination of the crystal structures of potassium phenoxide-phenol solvates requires careful synthesis of the material and precise characterization using powder X-ray diffraction, especially given the air-sensitive nature of the compounds.

Synthesis of Anhydrous Potassium Phenoxide

A representative method for the synthesis of anhydrous potassium phenoxide involves the reaction of phenol with potassium hydroxide (B78521).[1]

Materials:

Procedure:

  • A solution of phenol in toluene is prepared.

  • A separate solution of potassium hydroxide in methanol is made.

  • The two solutions are combined in a reaction flask equipped with a fractionating column.

  • The mixture is heated to distill off the methanol and the water formed during the reaction.

  • The distillation is continued until the vapor temperature reaches approximately 109 °C.

  • As the lower boiling point solvents are removed, potassium phenoxide precipitates as crystals.

  • The hot mixture is filtered to isolate the potassium phenoxide crystals.

  • The crystals are then dried under vacuum to remove any residual solvent, yielding substantially pure, anhydrous potassium phenoxide.

Crystal Growth of Potassium Phenoxide-Phenol Solvates

Single crystals of the phenol solvates suitable for single-crystal X-ray diffraction have proven difficult to grow.[2][3] The reported structures were solved from high-resolution powder diffraction data. The crystalline powders of the solvates are typically formed in the presence of excess phenol.

Powder X-ray Diffraction (PXRD) Data Collection and Structure Solution

Due to the hygroscopic and air-sensitive nature of potassium phenoxide, special handling is required for PXRD analysis.

Sample Preparation for Air-Sensitive Materials:

  • All sample handling should be performed in an inert atmosphere, such as a glovebox.

  • The finely ground powder sample is loaded into a shallow well of a specialized air-sensitive sample holder.

  • The sample is covered with a thin, X-ray transparent film, such as Kapton, and sealed with a ring to ensure an airtight environment.

Data Collection:

  • Instrument: A high-resolution powder X-ray diffractometer.

  • Radiation: Synchrotron or a laboratory-based source with a specific wavelength (e.g., Cu Kα).

  • Data Collection Mode: Typically, a 2θ scan over a wide angular range is performed to collect the diffraction pattern.

Structure Solution and Refinement:

  • Indexing: The collected powder diffraction pattern is indexed to determine the unit cell parameters and crystal system.

  • Space Group Determination: The systematic absences in the diffraction pattern are analyzed to propose possible space groups.

  • Structure Solution: Ab initio methods, such as direct methods or charge flipping, are employed to find the initial positions of the atoms from the extracted integrated intensities of the diffraction peaks.

  • Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental data. During this process, atomic coordinates, thermal parameters, and profile parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizations

The following diagrams illustrate the workflow for crystal structure analysis and the coordination environment within the potassium phenoxide-phenol solvates.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Structure Analysis cluster_output Results phenol Phenol synthesis Reaction in Toluene/Methanol phenol->synthesis koh Potassium Hydroxide koh->synthesis filtration Filtration & Drying synthesis->filtration pxrd Powder X-ray Diffraction filtration->pxrd data_collection Data Collection (Air-sensitive holder) pxrd->data_collection indexing Indexing data_collection->indexing space_group Space Group Determination indexing->space_group structure_solution Ab Initio Structure Solution space_group->structure_solution rietveld Rietveld Refinement structure_solution->rietveld crystal_data Crystallographic Data (Unit Cell, Space Group) rietveld->crystal_data atomic_coordinates Atomic Coordinates rietveld->atomic_coordinates

Caption: Workflow for the crystal structure determination of potassium phenoxide.

coordination_environment cluster_oxygens Oxygen Atoms K K⁺ O1 O K->O1 coordination O2 O K->O2 coordination O3 O K->O3 coordination O4 O K->O4 coordination O5 O K->O5 coordination phenyl Phenyl Ring (π-electrons) K->phenyl π-coordination

References

An In-depth Technical Guide to the Solubility of Potassium Phenoxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium phenoxide (C₆H₅KO), the potassium salt of phenol, is a versatile reagent in organic synthesis, serving as a potent nucleophile and base in reactions such as Williamson ether synthesis and the Kolbe-Schmitt reaction. Its efficacy in these applications is critically dependent on its solubility in the chosen reaction solvent. This guide provides a comprehensive overview of the known solubility characteristics of potassium phenoxide in various organic solvents, outlines a general experimental protocol for the precise determination of its solubility, and discusses the influence of solvent properties on its dissolution. While precise quantitative solubility data is notably scarce in publicly available literature, this document compiles existing qualitative information and provides a framework for researchers to generate empirical data tailored to their specific needs.

Introduction

The solubility of a reagent is a fundamental parameter that dictates its utility in a chemical process. For potassium phenoxide, an ionic compound, its solubility in organic solvents is governed by a complex interplay of factors including the polarity of the solvent, its ability to solvate the potassium cation and the phenoxide anion, and the temperature of the system. Understanding these relationships is paramount for optimizing reaction conditions, improving yields, and ensuring the reproducibility of synthetic protocols. This guide aims to consolidate the available knowledge on potassium phenoxide's solubility and to provide practical guidance for its experimental determination.

Qualitative Solubility Overview

Table 1: Qualitative Solubility of Potassium Phenoxide in Common Organic Solvents

Solvent ClassSpecific SolventReported SolubilityCitation(s)
Protic Solvents
WaterVery Soluble[1][2]
AlcoholsSoluble[1][3][4]
MethanolSlightly Soluble[5][6][7]
EthanolSoluble[3]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Slightly Soluble[5][6][7]
Tetrahydrofuran (THF)--
Acetonitrile--
N,N-Dimethylformamide (DMF)--
Non-Polar Solvents
TolueneSubstantially Insoluble[8][9]
XyleneSubstantially Insoluble[9]
BenzeneSubstantially Insoluble[8]
Diethyl Ether--
Heptane--
Halogenated Solvents
Dichloromethane--
Chloroform--

Note: A dash (-) indicates that no information was found in the searched literature.

Factors Influencing Solubility

The dissolution of potassium phenoxide in an organic solvent is an equilibrium process influenced by several key factors:

  • Solvent Polarity: As an ionic salt, potassium phenoxide is more readily solvated by polar solvents capable of stabilizing the potassium cation (K⁺) and the phenoxide anion (C₆H₅O⁻).

  • Cation Solvation: The ability of the solvent to coordinate with the potassium cation is crucial. Polar aprotic solvents with accessible lone pairs, such as ethers and DMSO, can effectively solvate cations. The use of crown ethers, such as 18-crown-6, can significantly enhance the solubility and reactivity of potassium phenoxide in non-polar solvents by sequestering the potassium cation.

  • Anion Solvation: The phenoxide anion can be solvated through hydrogen bonding with protic solvents like alcohols. In aprotic solvents, this interaction is absent, which can affect solubility.

  • Temperature: The solubility of solids in liquids generally increases with temperature. This relationship is particularly relevant for optimizing reaction conditions and for purification by recrystallization. For instance, potassium phenoxide is reported to be sparingly soluble in tetraethylene glycol dimethyl ether at 25°C but sufficiently soluble at 60°C.

  • Presence of Water: Potassium phenoxide is hygroscopic. The presence of even small amounts of water can significantly increase its solubility in many organic solvents due to the high solubility of potassium phenoxide in water.

Experimental Protocol for Solubility Determination

Given the lack of specific quantitative data, researchers will likely need to determine the solubility of potassium phenoxide in their solvent of interest empirically. The following is a generalized protocol based on the isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment
  • Potassium phenoxide (anhydrous, high purity)

  • Selected organic solvent (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of potassium phenoxide solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess potassium phenoxide into vial prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vial and place in thermostatted shaker prep2->equil1 equil2 Agitate at constant temperature until equilibrium is reached equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant and filter sample1->sample2 sample3 Dilute sample to a known volume sample2->sample3 sample4 Quantify concentration (e.g., UV-Vis, HPLC) sample3->sample4

Caption: Workflow for determining the solubility of potassium phenoxide.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of anhydrous potassium phenoxide into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a precise volume of the desired anhydrous organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe.

    • Immediately filter the supernatant through a chemically compatible syringe filter to remove any suspended solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated analytical technique. UV-Vis spectrophotometry is a suitable method, as the phenoxide ion has a strong UV absorbance. A calibration curve should be prepared using standard solutions of potassium phenoxide of known concentrations.

    • Calculate the concentration of potassium phenoxide in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Logical Relationships in Solubility Determination

The following diagram outlines the logical dependencies and considerations for accurate solubility measurement.

G cluster_inputs Input Parameters cluster_process Experimental Process cluster_output Output Temperature Temperature Equilibration Equilibration Time Temperature->Equilibration Solvent Solvent Choice Solvent->Equilibration Purity Solute & Solvent Purity Quantification Analytical Method Purity->Quantification Sampling Accurate Sampling Equilibration->Sampling Sampling->Quantification Solubility Quantitative Solubility Data Quantification->Solubility

Caption: Key factors influencing the determination of solubility.

Conclusion

References

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Potassium Phenoxide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Anhydrous potassium phenoxide (C₆H₅KO) is a pivotal reagent in organic synthesis, particularly within the pharmaceutical industry. Its utility in forming crucial carbon-oxygen and carbon-carbon bonds is well-documented. However, its pronounced hygroscopic nature presents significant challenges in handling, storage, and reaction control, which can impact yield, purity, and overall process efficiency. This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous potassium phenoxide, detailing its physical and chemical characteristics, methods for its anhydrous synthesis, and established protocols for quantifying its moisture uptake. Furthermore, this guide discusses the implications of its hygroscopicity in key pharmaceutical syntheses and outlines best practices for its handling and storage to ensure optimal performance in research and drug development settings.

Introduction

Potassium phenoxide, the potassium salt of phenol (B47542), is a powerful nucleophile and a strong base widely employed in organic chemistry.[1][2] In its anhydrous form, it is a white to reddish crystalline solid that is highly soluble in water.[3][4] This high solubility is indicative of its propensity to absorb atmospheric moisture, a property known as hygroscopicity. The uptake of water can lead to the formation of hydrates, altering the compound's physical state and chemical reactivity.[3]

For researchers, scientists, and drug development professionals, a thorough understanding of the hygroscopic nature of anhydrous potassium phenoxide is critical. Moisture can interfere with sensitive reactions, deactivate catalysts, and lead to the formation of byproducts, thereby compromising the integrity of synthetic processes. This guide aims to provide an in-depth technical resource on this subject, summarizing key data, outlining experimental protocols, and offering visual aids to clarify complex processes.

Physicochemical Properties of Anhydrous Potassium Phenoxide

A summary of the key physicochemical properties of anhydrous potassium phenoxide is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₆H₅KO[5]
Molecular Weight 132.20 g/mol [5]
Appearance White to reddish, hygroscopic crystalline lumps[3]
Melting Point 103-104 °C[6]
Solubility Very soluble in water; soluble in alcohol[3]
Hygroscopicity Hygroscopic[3]

Synthesis of Anhydrous Potassium Phenoxide

The preparation of anhydrous potassium phenoxide is crucial for its successful application in moisture-sensitive reactions. While several methods exist, a common laboratory-scale synthesis involves the reaction of phenol with potassium hydroxide (B78521). The primary challenge in this synthesis is the removal of water, which is a byproduct of the reaction.

A general workflow for the synthesis of anhydrous potassium phenoxide is depicted in the diagram below.

G Synthesis of Anhydrous Potassium Phenoxide phenol Phenol (C₆H₅OH) reaction Reaction Mixture phenol->reaction koh Potassium Hydroxide (KOH) koh->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction filtration Filtration reaction->filtration Azeotropic distillation to remove water drying Vacuum Drying filtration->drying product Anhydrous Potassium Phenoxide drying->product

A generalized workflow for the synthesis of anhydrous potassium phenoxide.
Detailed Experimental Protocol for Synthesis

A common method for preparing substantially anhydrous potassium phenoxide involves reacting phenol with potassium hydroxide in a solvent system that allows for the removal of water via azeotropic distillation.[7]

Materials:

  • Phenol

  • Potassium hydroxide

  • Toluene (B28343) (or another suitable solvent that forms an azeotrope with water)

  • Anhydrous diethyl ether (for washing)

  • Standard laboratory glassware for reflux and distillation

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, dissolve phenol in toluene under an inert atmosphere.

  • Add potassium hydroxide to the solution.

  • Heat the mixture to reflux. The water formed during the reaction, along with any residual moisture, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction and the formation of the anhydrous salt.

  • Cool the reaction mixture to room temperature, allowing the potassium phenoxide to precipitate.

  • Collect the solid product by filtration under an inert atmosphere.

  • Wash the collected solid with anhydrous diethyl ether to remove any unreacted phenol and residual solvent.

  • Dry the product under vacuum to obtain anhydrous potassium phenoxide.

Hygroscopicity of Anhydrous Potassium Phenoxide

Anhydrous potassium phenoxide is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This property is attributed to the high affinity of the potassium and phenoxide ions for water molecules. The absorption of water can lead to the formation of potassium phenoxide hydrate (B1144303) (C₆H₇KO₂).[3]

Quantitative Assessment of Hygroscopicity

The European Pharmacopoeia classifies hygroscopic substances based on their percentage weight gain after 24 hours of exposure to 80% relative humidity at 25°C. The classification is as follows:

ClassificationWeight Gain (% w/w)
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid
Experimental Protocols for Determining Hygroscopicity

Several methods can be employed to quantitatively assess the hygroscopicity of a substance. The choice of method depends on the required accuracy and the nature of the material.

This is a state-of-the-art method for determining the hygroscopic properties of a material. It involves exposing a sample to a controlled, stepwise increase in relative humidity at a constant temperature and measuring the corresponding change in mass.[][9]

General Protocol:

  • A small, accurately weighed sample of anhydrous potassium phenoxide is placed in the DVS instrument.

  • The sample is initially dried under a stream of dry nitrogen to establish a baseline dry weight.

  • The relative humidity (RH) in the sample chamber is then incrementally increased (e.g., in 10% RH steps from 0% to 90%).

  • At each RH step, the sample mass is allowed to equilibrate. The instrument continuously monitors the weight until it stabilizes.

  • After reaching the maximum RH, the humidity is incrementally decreased to assess desorption behavior and any hysteresis.

  • The data is plotted as a moisture sorption isotherm (change in mass vs. RH).

The following diagram illustrates the general workflow for a DVS experiment.

G Dynamic Vapor Sorption (DVS) Experimental Workflow start Start sample_prep Prepare Anhydrous Sample start->sample_prep weigh Accurately Weigh Sample sample_prep->weigh load_dvs Load Sample into DVS Instrument weigh->load_dvs dry Dry Sample in DVS (0% RH) load_dvs->dry sorption Stepwise Increase in RH (e.g., 0% to 90%) dry->sorption equilibration Equilibrate at each RH Step sorption->equilibration equilibration->sorption Next RH step desorption Stepwise Decrease in RH (e.g., 90% to 0%) equilibration->desorption Max RH reached data_analysis Analyze Mass Change Data equilibration->data_analysis Min RH reached desorption->equilibration isotherm Generate Sorption-Desorption Isotherm data_analysis->isotherm

A typical workflow for a Dynamic Vapor Sorption (DVS) experiment.

Karl Fischer titration is a highly accurate method for determining the water content of a sample.[] It can be used to measure the initial moisture content of the anhydrous potassium phenoxide and to quantify the amount of water absorbed after exposure to a specific humidity environment.

General Protocol (Coulometric Method):

  • The Karl Fischer titrator is prepared with the appropriate reagents and conditioned to a dry state.

  • A known weight of the anhydrous potassium phenoxide sample is accurately introduced into the titration cell.

  • The titrator automatically generates iodine, which reacts with the water in the sample.

  • The endpoint is detected when all the water has been consumed.

  • The amount of water is calculated from the total charge passed during the titration.

Impact of Hygroscopicity in Pharmaceutical Applications

The hygroscopic nature of anhydrous potassium phenoxide has significant implications for its use in pharmaceutical synthesis. The presence of water can be detrimental to reactions that require strictly anhydrous conditions.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used reaction for the preparation of ethers, many of which are important pharmaceutical intermediates.[10][11] This reaction involves the Sₙ2 reaction of an alkoxide with an alkyl halide. The use of a strong, anhydrous base like potassium phenoxide is often crucial for the deprotonation of phenols to form the reactive phenoxide nucleophile.

The presence of water can have two major negative impacts:

  • Reaction with the Base: Water can react with the potassium phenoxide, reducing its effective concentration and potentially leading to incomplete deprotonation of the starting phenol.

  • Hydrolysis of the Alkyl Halide: Water can also participate in side reactions, such as the hydrolysis of the alkyl halide, leading to the formation of unwanted alcohol byproducts.

The following diagram illustrates the key steps in the Williamson ether synthesis using potassium phenoxide.

G Williamson Ether Synthesis with Potassium Phenoxide cluster_0 Deprotonation cluster_1 SN2 Reaction phenol Phenol (Ar-OH) k_phenoxide Potassium Phenoxide (Ar-OK) phenol->k_phenoxide Base (e.g., KH) ether Aryl Ether (Ar-O-R) k_phenoxide->ether alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether kx Potassium Halide (KX)

Key steps in the Williamson ether synthesis involving potassium phenoxide.
Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation reaction of an alkali phenoxide, which is a key industrial process for the synthesis of salicylic (B10762653) acid (a precursor to aspirin) and p-hydroxybenzoic acid (a precursor to parabens).[12][13] This reaction typically involves heating the phenoxide with carbon dioxide under pressure. The use of potassium phenoxide often favors the formation of the para-isomer.[12]

The reaction mechanism is sensitive to the reaction conditions, and the presence of moisture can affect the yield and selectivity of the carboxylation. Anhydrous conditions are generally preferred to ensure the efficient formation of the desired hydroxybenzoic acid.

The following diagram outlines the general mechanism of the Kolbe-Schmitt reaction.

G Kolbe-Schmitt Reaction Mechanism k_phenoxide Potassium Phenoxide intermediate Intermediate Complex k_phenoxide->intermediate co2 Carbon Dioxide (CO₂) co2->intermediate rearrangement Rearrangement intermediate->rearrangement carboxylate Potassium Salicylate (or p-hydroxybenzoate) rearrangement->carboxylate acid_workup Acid Workup (H⁺) carboxylate->acid_workup product Salicylic Acid (or p-hydroxybenzoic acid) acid_workup->product

A simplified mechanism of the Kolbe-Schmitt reaction.

Handling and Storage of Anhydrous Potassium Phenoxide

Given its hygroscopic nature, proper handling and storage of anhydrous potassium phenoxide are paramount to maintaining its quality and reactivity.

Handling:

  • Inert Atmosphere: All manipulations of anhydrous potassium phenoxide should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to minimize exposure to atmospheric moisture.

  • Dry Glassware: All glassware and equipment must be thoroughly dried before use, for example, by oven-drying and cooling under a stream of dry nitrogen.

  • Rapid Transfers: Transfers of the solid should be performed as quickly as possible to reduce the time of exposure to the atmosphere.

Storage:

  • Airtight Containers: Anhydrous potassium phenoxide should be stored in tightly sealed containers, preferably with a secondary seal such as Parafilm®.

  • Desiccator: For long-term storage, the sealed container should be placed inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide).

  • Controlled Environment: In a manufacturing setting, storage in a humidity-controlled environment is recommended.[14][15]

Conclusion

The hygroscopic nature of anhydrous potassium phenoxide is a critical consideration for its effective use in research, development, and manufacturing, particularly within the pharmaceutical industry. While its efficacy as a reagent in key synthetic transformations is undisputed, its propensity to absorb atmospheric moisture necessitates stringent handling and storage protocols. This guide has provided a comprehensive overview of the physicochemical properties of anhydrous potassium phenoxide, detailed methods for its anhydrous synthesis, and outlined experimental procedures for quantifying its hygroscopicity. By understanding and mitigating the challenges associated with its hygroscopic nature, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic processes, ultimately contributing to the efficient production of high-quality pharmaceutical compounds. The lack of publicly available quantitative hygroscopicity data for potassium phenoxide underscores the importance of performing in-house experimental characterization for moisture-sensitive applications.

References

A Technical Guide to the Theoretical pKa Estimation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The acid dissociation constant (pKa) is a fundamental parameter in chemical and pharmaceutical sciences, governing the ionization state of a molecule in solution. This, in turn, dictates critical properties such as solubility, membrane permeability, and receptor-binding affinity. Phenol (B47542) and its derivatives are ubiquitous motifs in natural products and synthetic drugs. Consequently, the accurate prediction of their pKa values is of paramount importance in drug discovery and development. This technical guide provides an in-depth overview of the theoretical principles and computational methodologies for estimating the pKa of phenol. It explores the foundational thermodynamic cycles, quantum mechanical approaches, and solvation models employed in modern computational chemistry. A comparative analysis of various methods is presented, alongside a contextual experimental protocol for empirical pKa determination.

Introduction: From Potassium Phenoxide to the pKa of Phenol

In the context of acid-base chemistry, the term "pKa" refers to the negative logarithm of the acid dissociation constant of a specific compound, indicating its strength as an acid. The query for the pKa of "potassium phenoxide" addresses the salt formed from the deprotonation of phenol (C₆H₅OH)[1][2]. The species that participates in the acid-base equilibrium is phenol itself, which acts as a weak acid, donating a proton to form its conjugate base, the phenoxide ion (C₆H₅O⁻). The potassium ion (K⁺) is a spectator counter-ion. Therefore, this guide focuses on the theoretical estimation of the pKa of phenol.

Phenol is significantly more acidic than aliphatic alcohols (pKa ≈ 16-18), exhibiting an experimental pKa in an aqueous solution of approximately 9.98.[3] This increased acidity is attributed to the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized across the aromatic ring[4]. Accurate theoretical prediction of this value is a key benchmark for computational methods.

Dissociation cluster_eq phenol Phenol (C₆H₅OH) phenoxide Phenoxide Ion (C₆H₅O⁻) phenol->phenoxide p1 phenol->p1             + phenoxide->phenol proton Proton (H⁺) p2 p2->phenol

Caption: Dissociation equilibrium of phenol in an aqueous solution.

Theoretical Foundations of pKa Estimation

The pKa value is directly related to the standard Gibbs free energy of the acid dissociation reaction in solution (ΔG°aq) by the following equation:

pKa = ΔG°aq / (2.303 * RT)

where R is the universal gas constant and T is the temperature in Kelvin. A 1 pKa unit error corresponds to an error of approximately 1.36 kcal/mol in ΔG° at room temperature[5]. Computational methods aim to calculate this free energy change accurately. Due to the complexities of modeling the solvated proton, a thermodynamic cycle, often called a Born-Haber cycle, is employed to deconstruct the problem into more manageable components[5].

This cycle relates the free energy of dissociation in solution to gas-phase acidities and the free energies of solvation for each species involved.

Thermodynamic_Cycle HA_aq HA(aq) A_aq A⁻(aq) + H⁺(aq) HA_aq->A_aq ΔG°(aq) = 2.303 RT pKa HA_gas HA(gas) HA_gas->HA_aq ΔG°solv(HA) A_gas A⁻(gas) + H⁺(gas) HA_gas->A_gas ΔG°(gas) A_gas->A_aq ΔG°solv(A⁻) + ΔG°solv(H⁺)

Caption: Thermodynamic cycle for the calculation of pKa.

The key terms to be calculated are:

  • ΔG°gas: The Gibbs free energy change for the deprotonation reaction in the gas phase. This is readily calculated using quantum mechanics.

  • ΔG°solv(HA) and ΔG°solv(A⁻) : The free energies of solvation for the acidic form (phenol) and the conjugate base (phenoxide). These are calculated using solvation models.

  • ΔG°solv(H⁺) : The free energy of solvation for a proton. This value is difficult to compute accurately and is typically taken from experimental or high-level theoretical studies.

Computational Methodologies

The accurate calculation of the energy terms in the thermodynamic cycle relies on a combination of quantum mechanical (QM) methods to describe the electronic structure of the molecules and solvation models to account for the effect of the solvent.

Quantum Mechanical Approaches

Density Functional Theory (DFT) is the most widely used QM method for pKa prediction due to its favorable balance of accuracy and computational cost[6]. The choice of the functional and the basis set is critical for obtaining reliable results.

  • Functionals: Hybrid functionals are commonly employed. Some successful examples for phenolic compounds include B3LYP, PBE0, M06-2X, and CAM-B3LYP[7][8][9][10].

  • Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are frequently used as they include diffuse functions (the "+") to describe anions correctly and polarization functions (the "d,p") for accurate geometry[7][9].

Solvation Models

Modeling the solvent environment is crucial as the charge separation upon dissociation is heavily stabilized by the solvent.

  • Implicit (Continuum) Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum. Common models include the Polarizable Continuum Model (PCM), its variants like CPCM, and the SMD (Solvation Model based on Density) model[6][10].

  • Explicit/Hybrid Solvation Models: For anions like phenoxide where specific interactions such as hydrogen bonding are critical, a hybrid approach can yield higher accuracy. This involves including one or more explicit solvent (water) molecules in the QM calculation to model the first solvation shell, with the bulk solvent still treated as a continuum[8][10].

Calculation Workflow

The overall process for predicting pKa involves several steps, from initial structure generation to the final calculation using the thermodynamic cycle.

Workflow cluster_inputs 1. Input Structures cluster_gas 2. Gas-Phase QM Calculation cluster_solv 3. Solvated-Phase Calculation cluster_calc 4. pKa Calculation phenol_mol Phenol (HA) gas_opt Geometry Optimization phenol_mol->gas_opt solv_opt Geometry Optimization (with Solvation Model) phenol_mol->solv_opt phenoxide_mol Phenoxide (A⁻) phenoxide_mol->gas_opt phenoxide_mol->solv_opt gas_energy Energy Calculation (to get G°gas) gas_opt->gas_energy delta_g Calculate ΔG° values gas_energy->delta_g solv_energy Energy Calculation (to get G°solv) solv_opt->solv_energy solv_energy->delta_g thermo Apply Thermodynamic Cycle delta_g->thermo pka_val Calculate pKa thermo->pka_val

Caption: A generalized workflow for the computational estimation of pKa.

Data Presentation: Methodologies and Accuracy

The accuracy of theoretical pKa predictions for phenols can be very high, often approaching experimental uncertainty. However, results are sensitive to the chosen methodology. Direct calculation can sometimes lead to larger errors, whereas applying statistical corrections or using a reference compound (relative calculation) significantly improves accuracy[7][10].

Methodology Functional Basis Set Solvation Model Mean Absolute Error (pKa units) Reference
Statistical CorrectionM06-2X6-311++G(d,p)PCM0.14[7][9]
Direct w/ Explicit H₂OCAM-B3LYP6-311G+dpSMD (2 explicit H₂O)0.30[8]
Linear CorrelationM06-2X6-311++G(d,p)PCM0.26[10]
Linear CorrelationB3LYP6-311++G(d,p)PCM0.27[10]
Direct (Reference Compound)ωB97XD6-311++G(d,p)PCM1.74[7][9]

Table 1: Comparison of reported accuracies for theoretical pKa prediction of phenolic compounds using different computational approaches.

Experimental Protocol: Spectrophotometric pKa Determination

To provide a practical context for theoretical estimations, this section outlines a common experimental method for determining the pKa of phenol using UV-Vis spectrophotometry. This method leverages the fact that the phenol and phenoxide forms of the molecule have distinct absorption spectra.

Objective: To determine the pKa of phenol by measuring its absorbance at various pH values.

Materials:

  • Phenol stock solution (e.g., 1 mM in water)

  • Buffer solutions covering a pH range from ~8 to ~12 (e.g., phosphate (B84403) or borate (B1201080) buffers)

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Spectral Scans:

    • Prepare two reference solutions. In one, add a small amount of concentrated HCl to the phenol solution to ensure it is fully protonated (HA form, pH < 8). In the other, add concentrated NaOH to ensure it is fully deprotonated (A⁻ form, pH > 12).

    • Scan the UV-Vis spectrum (e.g., from 200-350 nm) for both the HA and A⁻ forms to identify the wavelength of maximum absorbance difference (λmax).

  • Sample Preparation:

    • Prepare a series of solutions with a constant total concentration of phenol.

    • Using the buffer solutions and small additions of HCl/NaOH, adjust the pH of each solution to a precisely measured value within the range of pKa ± 1.5 (e.g., pH 8.5, 9.0, 9.5, 10.0, 10.5, 11.0, 11.5).

  • Data Collection:

    • Measure the absorbance of each prepared solution at the predetermined λmax.

  • Data Analysis:

    • The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[ (A - AA⁻) / (AHA - A) ] Where:

      • pH is the measured pH of the solution.

      • A is the absorbance of the solution at that pH.

      • AHA is the absorbance of the fully protonated (acidic) form.

      • AA⁻ is the absorbance of the fully deprotonated (basic) form.

    • Plotting pH versus log[ (A - AHA) / (AA⁻ - A) ] yields a straight line with a y-intercept equal to the pKa. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Conclusion

The theoretical estimation of the pKa for phenol is a well-established and highly accurate application of modern computational chemistry. By employing a thermodynamic cycle in conjunction with DFT calculations (e.g., using functionals like M06-2X or CAM-B3LYP) and appropriate solvation models (such as PCM or SMD, sometimes augmented with explicit water molecules), it is possible to predict the pKa of phenol and its derivatives with an accuracy that rivals experimental measurements. The choice of methodology, particularly the use of statistical corrections or relative calculation schemes, is critical for minimizing systematic errors and achieving high precision. These computational tools are invaluable for researchers, scientists, and drug development professionals, enabling the rapid in silico screening of molecular properties and guiding the synthesis of new chemical entities with optimized physicochemical characteristics.

References

Quantum Chemical Insights into the Phenoxide-CO2 Interaction: A Technical Guide for Carbon Capture and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the quantum chemical calculations used to elucidate the interaction between phenoxide and carbon dioxide (CO2). This analysis is crucial for researchers, scientists, and drug development professionals working on carbon capture technologies and other applications where this fundamental chemical interaction is paramount. By leveraging computational methods, we can gain deep insights into the binding energies, geometries, and reaction pathways that govern this complex, paving the way for the rational design of more efficient CO2 sorbents and novel therapeutic agents.

Introduction

The reaction between phenoxide and CO2 is a cornerstone of various chemical processes, most notably in the context of direct air capture (DAC) of CO2. Understanding the nuances of this interaction at a molecular level is essential for optimizing the efficiency and selectivity of CO2 capture agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool to probe the electronic structure, bonding nature, and energetics of the phenoxide-CO2 complex. This guide will delve into the theoretical underpinnings, computational methodologies, and key findings from recent research in this field.

Computational Methodologies

A variety of quantum chemical methods are employed to study the phenoxide-CO2 complex. The choice of method and basis set is critical for obtaining accurate and reliable results.

Density Functional Theory (DFT)

DFT is the most widely used method for these calculations due to its favorable balance of accuracy and computational cost. The selection of the exchange-correlation functional is a key consideration.

  • Functionals: Common functionals include BP86, which is a generalized gradient approximation (GGA) functional, and hybrid functionals like B3LYP, which incorporate a portion of exact Hartree-Fock exchange.

  • Basis Sets: Pople-style basis sets, such as 6-311G*, and the LANL2DZ basis set, which includes effective core potentials for heavier atoms, are frequently used.[1] For high-accuracy calculations of binding energies, augmented correlation-consistent basis sets like aug-cc-pVTZ are often employed.[2]

Post-Hartree-Fock Methods

For benchmarking and high-accuracy calculations, post-Hartree-Fock methods are utilized.

  • Møller–Plesset Perturbation Theory (MP2): This method accounts for electron correlation and is often used to refine geometries and calculate interaction energies.

  • Coupled Cluster Theory (CCSD(T)): Considered the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate binding energies, though at a significant computational expense.[2]

Experimental Protocol: Computational Workflow

The following workflow is a typical approach for the quantum chemical investigation of the phenoxide-CO2 complex.

Computational_Workflow cluster_prep System Preparation cluster_opt Geometry Optimization cluster_energy Energy Calculation cluster_analysis Analysis start Define Phenoxide and CO2 Structures initial_geom Generate Initial Geometries start->initial_geom dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311G*) initial_geom->dft_opt freq_calc Vibrational Frequency Calculation dft_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min single_point Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) verify_min->single_point bsse Basis Set Superposition Error (BSSE) Correction single_point->bsse binding_energy Calculate Binding Energy bsse->binding_energy nbo Natural Bond Orbital (NBO) Analysis binding_energy->nbo aim Atoms in Molecules (AIM) Analysis binding_energy->aim esp Electrostatic Potential (ESP) Mapping binding_energy->esp

Caption: A typical computational workflow for studying the phenoxide-CO2 complex.

Key Findings: Quantitative Data

Quantum chemical calculations have yielded valuable quantitative data on the phenoxide-CO2 interaction.

Binding Energies

The binding energy (ΔE) or binding free energy (ΔGbind) is a critical parameter that quantifies the strength of the interaction.

SystemComputational MethodBasis SetBinding Energy (kcal/mol)Reference
Phenoxide-CO2DFT-Varies with substituents[3][4]
MeNH- - CO2DFT-~46.6 (Gbind)[4]
MeO- - CO2DFT--[4]
PhO- - CO2DFT--[4]

Note: Specific binding energy values for the unsubstituted phenoxide-CO2 complex are often reported in the context of larger studies on substituted phenoxides and may require consulting the supplementary information of the cited papers.

Geometric Parameters

The optimized geometry of the phenoxide-CO2 adduct reveals important structural information. The distance between the phenoxide oxygen and the CO2 carbon, d(O-C), is a key indicator of bond formation.

Complexd(O-C) Distance (Å)Reference
MeNH- - CO2Labeled in optimized geometries[4]
MeO- - CO2Labeled in optimized geometries[4]
PhO- - CO2Labeled in optimized geometries[4]

The bonding in the phenoxide-CO2 adduct has been shown to have major σ-characteristics and minor π-characteristics.[5]

Reaction Pathways and Mechanisms

The interaction of phenoxide with CO2 can lead to carboxylation, a reaction of significant industrial importance (Kolbe-Schmitt reaction). Computational studies have helped to elucidate the mechanism of this reaction.

Carboxylation of Phenol (B47542)

The carboxylation of phenol is believed to proceed through the formation of a phenoxide-CO2 complex.[6] DFT studies have investigated the transition states and intermediates involved in this process.[7]

Kolbe_Schmitt_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenoxide Phenoxide (PhO-) complex Phenoxide-CO2 Complex phenoxide->complex co2 CO2 co2->complex ts1 Transition State 1 complex->ts1 intermediate1 Intermediate 1 ts1->intermediate1 salicylate Salicylate intermediate1->salicylate Proton Shift

Caption: A simplified reaction pathway for the Kolbe-Schmitt reaction.

Conclusion

Quantum chemical calculations provide indispensable insights into the fundamental interaction between phenoxide and CO2. These computational studies have quantified the binding energetics, elucidated the geometric structures, and mapped out the reaction pathways involved in this crucial chemical system. The data and methodologies presented in this guide serve as a valuable resource for the ongoing development of advanced CO2 capture technologies and for researchers exploring the broader implications of this interaction in various scientific disciplines. The continued application of these powerful computational tools will undoubtedly accelerate innovation in these critical areas.

References

Spectroscopic Properties of Potassium Phenoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of potassium phenoxide (C₆H₅KO), a key intermediate and reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering valuable data for compound identification, reaction monitoring, and quality control.

Introduction

Potassium phenoxide is the potassium salt of phenol (B47542) and serves as a potent nucleophile and a strong base in a variety of chemical transformations.[1][2] Its reactivity is of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its spectroscopic profile is crucial for researchers in these fields. This guide summarizes the key spectroscopic data and provides detailed experimental protocols for obtaining them.

Spectroscopic Data

The following sections present the expected spectroscopic data for potassium phenoxide based on established principles and data from related compounds. Due to the hygroscopic and reactive nature of potassium phenoxide, obtaining high-quality, reproducible spectra requires careful sample handling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic structure of potassium phenoxide. The formation of the phenoxide ion from phenol leads to a significant change in the electron density of the aromatic ring, which is reflected in the chemical shifts of the protons and carbons.[3] Specifically, the negative charge on the oxygen atom increases the electron density at the ortho and para positions through resonance, causing an upfield shift (lower ppm values) for these nuclei compared to phenol.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for Potassium Phenoxide

Proton PositionPredicted Chemical Shift (δ, ppm) RangePredicted Splitting PatternIntegration
ortho (C2-H, C6-H)6.2 - 6.8Doublet2H
meta (C3-H, C5-H)6.9 - 7.3Triplet2H
para (C4-H)6.0 - 6.5Triplet1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for Potassium Phenoxide

Carbon PositionPredicted Chemical Shift (δ, ppm) Range
ipso (C1-O)165 - 175
ortho (C2, C6)110 - 120
meta (C3, C5)128 - 132
para (C4)105 - 115

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the potassium phenoxide molecule. These techniques are particularly useful for identifying functional groups and probing the bonding characteristics within the molecule.

Table 3: Key Infrared (IR) Absorption Bands for Potassium Phenoxide

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3050MediumAromatic C-H stretch
~1600, ~1490StrongAromatic C=C ring stretching
~1260StrongC-O stretch
880 - 675StrongAromatic C-H out-of-plane bending

Table 4: Key Raman Shifts for Potassium Phenoxide

Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
~3050StrongAromatic C-H symmetric stretch
~1600Very StrongAromatic ring C=C stretching (ν₈ₐ)
~1000StrongAromatic ring breathing mode (ν₁₂)
~800MediumAromatic C-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the synthesis of potassium phenoxide and the acquisition of its spectroscopic data.

Synthesis of Potassium Phenoxide

Potassium phenoxide can be readily synthesized through an acid-base reaction between phenol and potassium hydroxide (B78521).[4]

Materials:

  • Phenol (freshly distilled)

  • Potassium hydroxide (KOH)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 30 mmol of freshly distilled phenol in 10 mL of distilled water.

  • Add an equimolar amount (30 mmol) of potassium hydroxide to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the water under reduced pressure using a rotary evaporator to yield solid potassium phenoxide.[4]

  • Dry the resulting solid in a vacuum oven to remove any residual water. Due to its hygroscopic nature, the product should be handled under an inert atmosphere (e.g., nitrogen or argon).

NMR Spectroscopy

Sample Preparation:

  • Under an inert atmosphere, dissolve approximately 10-20 mg of the dried potassium phenoxide in a deuterated solvent (e.g., DMSO-d₆ or THF-d₈). Deuterated water (D₂O) can also be used, but the broad solvent peak may obscure some signals.

  • Transfer the solution to a 5 mm NMR tube and cap it securely.

Instrumentation and Acquisition Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the concentration.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Place approximately 1-2 mg of the finely ground potassium phenoxide and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[5]

Instrumentation and Acquisition Parameters:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Technique: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation:

  • Solid Sample: Place a small amount of the powdered potassium phenoxide into a glass capillary tube or onto a microscope slide.

  • Solution Sample: Prepare a concentrated solution in a suitable solvent (e.g., THF, acetonitrile) in a quartz cuvette.

Instrumentation and Acquisition Parameters:

  • Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Laser Power: Use low laser power to avoid sample degradation or fluorescence.

  • Spectral Range: 3500-200 cm⁻¹.

  • Acquisition Time: 10-60 seconds.

  • Number of Accumulations: 5-10.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of Potassium Phenoxide phenol Dissolve Phenol in Water koh Add KOH phenol->koh stir Stir at RT koh->stir evaporate Evaporate Water stir->evaporate dry Dry Solid evaporate->dry product Potassium Phenoxide dry->product

Caption: Workflow for the synthesis of potassium phenoxide.

Spectroscopy_Workflow cluster_main General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Synthesized Potassium Phenoxide prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Prepare KBr Pellet start->prep_ir prep_raman Place in Capillary or on Slide start->prep_raman acq_nmr Acquire ¹H & ¹³C NMR Spectra prep_nmr->acq_nmr acq_ir Acquire FT-IR Spectrum prep_ir->acq_ir acq_raman Acquire Raman Spectrum prep_raman->acq_raman analysis_nmr Process & Assign Chemical Shifts acq_nmr->analysis_nmr analysis_ir Identify & Assign Vibrational Bands acq_ir->analysis_ir analysis_raman Identify & Assign Raman Shifts acq_raman->analysis_raman

Caption: General workflow for spectroscopic analysis of potassium phenoxide.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic properties of potassium phenoxide. The presented data, while predictive in some cases, offers a strong basis for the identification and characterization of this important chemical compound. The detailed experimental protocols serve as a practical resource for researchers to obtain high-quality spectroscopic data, facilitating advancements in synthetic chemistry and drug development.

References

molecular formula and weight of potassium phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium phenoxide (C₆H₅KO), a pivotal reagent in organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and illustrates critical workflows and reaction mechanisms. The information presented is intended to support researchers and professionals in drug development and related scientific fields.

Core Properties of Potassium Phenoxide

Potassium phenoxide, also known as potassium phenolate (B1203915), is an organic salt that is highly useful as a strong base in chemical synthesis.[1] It is typically a white to reddish, hygroscopic crystalline solid.[2] The reactivity of potassium phenoxide stems from the resonance-stabilized phenoxide ion, which makes it a potent nucleophile.[2]

Quantitative data and key identifiers for potassium phenoxide are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₅KO[3][4][5]
Molecular Weight 132.20 g/mol [4][6]
CAS Number 100-67-4[3][4][5]
Appearance White to reddish, hygroscopic crystalline lumps[2]
Melting Point 290 °C[3]
Boiling Point 181.8°C at 760 mmHg[5]
Synonyms Potassium phenolate, Phenol (B47542) potassium salt[4][5]

Synthesis of Potassium Phenoxide

The synthesis of potassium phenoxide is typically achieved through the deprotonation of phenol with a strong potassium base, most commonly potassium hydroxide (B78521) (KOH).[1]

Experimental Protocol: Synthesis from Phenol and KOH

This protocol details the preparation of potassium phenoxide from phenol and potassium hydroxide.[1][7]

Materials:

  • Phenol (freshly distilled for best results)

  • Potassium hydroxide (KOH)

  • Distilled water

  • Diethyl ether (for extraction)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Drying oven

Procedure:

  • Reaction Setup: In a 25 mL two-neck round-bottom flask, combine freshly distilled phenol (2.9 g, 30 mmol) and potassium hydroxide (1.7 g, 30 mmol).[7]

  • Dissolution & Reaction: Add 10 mL of distilled water to the flask and stir the solution at room temperature (approx. 24 °C) for 30 minutes to allow for the complete formation of potassium phenoxide.[7]

  • Extraction (Optional): To remove any unreacted phenol, the aqueous solution can be washed with diethyl ether in a separatory funnel. The aqueous layer containing the potassium phenoxide is retained.

  • Solvent Removal: The water is removed from the aqueous solution under reduced pressure using a rotary evaporator. This will yield the solid potassium phenoxide.[7]

  • Drying: The resulting solid is transferred to a drying oven and dried for 5-10 minutes to remove any residual moisture.[1]

  • Yield Calculation: The final product should be weighed to determine the reaction yield. This procedure can yield up to 3.9 g (98%) of potassium phenoxide.[7]

G cluster_workflow Experimental Workflow: Synthesis of Potassium Phenoxide A 1. Combine Phenol (30 mmol) and KOH (30 mmol) in a flask with 10 mL H₂O B 2. Stir at Room Temperature for 30 minutes A->B C 3. Evaporate to dryness under reduced pressure B->C D 4. Dry solid product in an oven C->D E 5. Weigh final product (Potassium Phenoxide) D->E

Workflow for the synthesis of potassium phenoxide.

Key Reactions in Organic Synthesis

Potassium phenoxide is a versatile reagent employed in several critical organic reactions, including the Williamson ether synthesis and the Kolbe-Schmitt reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing symmetrical and asymmetrical ethers via an S\N2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[8][9] Using potassium phenoxide allows for the synthesis of aryl ethers, which are important structural motifs in many pharmaceutical compounds.[10]

This protocol provides a general guideline for the synthesis of an aryl ether using potassium phenoxide and an alkyl halide.

Materials:

  • Potassium phenoxide

  • A primary alkyl halide (e.g., 1-bromobutane)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Water, Ethyl acetate (B1210297) (or other suitable organic solvent), Brine

  • Anhydrous sodium sulfate

  • Equipment for column chromatography or recrystallization

Procedure:

  • Reaction Setup: To a solution of potassium phenoxide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add the primary alkyl halide (1.1-1.5 eq).[11]

  • Heating: Heat the mixture to a temperature between 50-100 °C and stir vigorously. The optimal temperature will depend on the specific substrates.[11]

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.[11]

  • Washing: Wash the combined organic layers sequentially with water and then with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure aryl ether.[11]

G cluster_mechanism Reaction Mechanism: Williamson Ether Synthesis phenoxide Potassium Phenoxide (C₆H₅O⁻ K⁺) transition_state Stransition_state2 Transition State [C₆H₅O---R---X]⁻ phenoxide->transition_state Nucleophilic Attack alkyl_halide Primary Alkyl Halide (R-X) alkyl_halide->transition_state product Aryl Ether (C₆H₅OR) transition_state->product Bond Formation byproduct Potassium Halide (KX) transition_state->byproduct Leaving Group Departs

Mechanism of the Williamson ether synthesis.
Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenoxide to an aromatic hydroxy acid.[12] While sodium phenoxide typically yields the ortho-hydroxy acid (salicylic acid), the use of potassium phenoxide favors the formation of the para-isomer, 4-hydroxybenzoic acid.[12][13] This compound is a key precursor for parabens, which are widely used as preservatives.[12]

This protocol outlines the synthesis of 4-hydroxybenzoic acid from potassium phenoxide.

Materials:

  • Potassium phenoxide

  • Carbon dioxide (CO₂) gas

  • High-pressure reactor (autoclave)

  • Sulfuric acid (or other strong acid for workup)

Procedure:

  • Reaction Setup: Place dry potassium phenoxide into a high-pressure reactor.

  • Carboxylation: Heat the reactor to approximately 125 °C while introducing carbon dioxide under high pressure (around 100 atm).[12] Maintain these conditions for several hours to allow the carboxylation to proceed.

  • Cooling: After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂.

  • Workup: Dissolve the solid product from the reactor in water.

  • Acidification: Treat the aqueous solution with sulfuric acid. This protonates the carboxylate salt, causing the 4-hydroxybenzoic acid to precipitate out of the solution.[12]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. The crude product can be purified by recrystallization from hot water.

G cluster_workflow Experimental Workflow: Kolbe-Schmitt Reaction A 1. Heat Potassium Phenoxide in a high-pressure reactor B 2. Introduce CO₂ gas (100 atm, 125 °C) A->B C 3. Cool reactor and dissolve solid product in water B->C D 4. Acidify with H₂SO₄ to precipitate product C->D E 5. Isolate 4-Hydroxybenzoic Acid via filtration D->E

Workflow for the Kolbe-Schmitt reaction.

References

Synthesis of Potassium Phenoxide from Phenol and Potassium Hydroxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium phenoxide from phenol (B47542) and potassium hydroxide (B78521). It covers the fundamental reaction chemistry, detailed experimental protocols, and key analytical data for the characterization of the product. This document is intended to be a valuable resource for chemists in research and development, particularly those in the pharmaceutical and fine chemical industries.

Introduction

Potassium phenoxide (C₆H₅KO) is an important organic salt and a versatile reagent in organic synthesis. It serves as a potent nucleophile and a strong base, finding application in various chemical transformations, including the Williamson ether synthesis, and as a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The synthesis of potassium phenoxide is a fundamental acid-base reaction where the weakly acidic phenol is deprotonated by a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH). This guide focuses on the synthesis of potassium phenoxide from phenol and KOH, detailing established laboratory procedures and providing essential data for its preparation and characterization.

Reaction Mechanism and Thermodynamics

The synthesis of potassium phenoxide from phenol and potassium hydroxide is a classic acid-base neutralization reaction. Phenol, with a pKa of approximately 10, is sufficiently acidic to be deprotonated by a strong base like potassium hydroxide.

The reaction proceeds as follows:

C₆H₅OH + KOH → C₆H₅OK + H₂O

In this reaction, the hydroxide ion (OH⁻) from KOH abstracts the acidic proton from the hydroxyl group of phenol, forming the phenoxide ion (C₆H₅O⁻) and water. The potassium ion (K⁺) then acts as a counterion to the negatively charged phenoxide ion, forming the ionic compound potassium phenoxide. The phenoxide ion is stabilized by resonance, with the negative charge delocalized over the aromatic ring, which contributes to the acidity of phenol.

The reaction is typically exothermic and proceeds to completion due to the large difference in pKa between phenol and water.

Signaling Pathway of the Reaction

ReactionPathway Phenol Phenol (C₆H₅OH) TS Transition State Phenol->TS Proton Transfer KOH Potassium Hydroxide (KOH) KOH->TS Proton Transfer Products Potassium Phenoxide (C₆H₅OK) + Water (H₂O) TS->Products Formation of Products

Caption: Acid-base reaction pathway for potassium phenoxide synthesis.

Experimental Protocols

Several methods for the synthesis of potassium phenoxide from phenol and KOH have been reported, varying primarily in the solvent system and purification procedure. Below are two detailed experimental protocols.

Protocol 1: Synthesis in Aqueous Solution

This method is a straightforward and high-yielding procedure suitable for many applications.

Methodology:

  • In a 25 mL round-bottom flask, dissolve 2.9 g (30 mmol) of freshly distilled phenol in 10 mL of distilled water.

  • To this solution, add a solution of 1.7 g (30 mmol) of potassium hydroxide in a minimal amount of distilled water, with stirring.

  • Stir the resulting solution at room temperature (24 °C) for 30 minutes.

  • Remove the water under reduced pressure using a rotary evaporator.

  • The resulting solid is dried in a vacuum oven to yield potassium phenoxide.

Quantitative Data for Protocol 1

Parameter Value
Yield 3.9 g (98%)[1]

| Purity | High, suitable for many applications |

Protocol 2: Anhydrous Synthesis using a Toluene-Methanol Solvent System

This method is designed to produce substantially pure, anhydrous potassium phenoxide, which is often required for subsequent reactions that are sensitive to water.[2]

Methodology:

  • Prepare two separate solutions:

  • Add Solution A to Solution B with stirring in a flask equipped with a distillation apparatus.

  • Heat the reaction mixture to distill off the methanol and the water formed during the reaction.

  • Continue the distillation until the vapor temperature reaches approximately 109 °C.

  • During the distillation, potassium phenoxide will precipitate out of the toluene solution.

  • Filter the hot mixture to collect the crystalline potassium phenoxide.

  • Wash the collected crystals with a small amount of cold toluene or benzene (B151609) and dry them in a vacuum oven.

Quantitative Data for Protocol 2

Parameter Value
Yield 30.7 g (93%)[2]

| Purity | Substantially pure, anhydrous[2] |

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₆H₅KO[3]
Molecular Weight 132.20 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 290 °C[3]
Solubility Highly soluble in water[4]

Note: A melting point of 103-104°C has also been reported, but the higher value of 290°C is more commonly cited for the pure, anhydrous salt.[5]

Spectroscopic Data

The formation of the phenoxide ion from phenol results in characteristic changes in its NMR and IR spectra due to the increased electron density on the aromatic ring.

Spectroscopic Data Potassium Phenoxide
¹H NMR The aromatic protons show an upfield shift compared to phenol. Three distinct signals are typically observed for the ortho, meta, and para protons with an integration ratio of 2:2:1.
¹³C NMR The spectrum reveals distinct signals for the carbon atoms of the aromatic ring, with the carbon atom attached to the oxygen appearing at a characteristic downfield shift.
IR Spectroscopy The broad O-H stretching band present in the IR spectrum of phenol (around 3200-3600 cm⁻¹) disappears upon formation of the phenoxide. Characteristic C-O stretching and aromatic C-H and C=C stretching bands are observed.

Experimental Workflow

The general workflow for the synthesis and isolation of potassium phenoxide is depicted below. The specific steps for purification may vary depending on the chosen protocol and the desired purity of the final product.

ExperimentalWorkflow cluster_prep Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reactants Dissolve Phenol and KOH in appropriate solvent(s) Reaction Stir at specified temperature and time Reactants->Reaction Isolation Isolation of crude product (e.g., evaporation, precipitation) Reaction->Isolation Purification Purification (e.g., filtration, washing with solvent) Isolation->Purification Drying Drying under vacuum Purification->Drying Characterization Characterization (NMR, IR, Melting Point) Drying->Characterization

Caption: General experimental workflow for potassium phenoxide synthesis.

Conclusion

The synthesis of potassium phenoxide from phenol and potassium hydroxide is a robust and efficient reaction that can be adapted to various scales and purity requirements. By selecting the appropriate solvent system and purification method, researchers can readily obtain this valuable reagent for a wide range of applications in organic synthesis and drug development. The information provided in this guide serves as a comprehensive resource for the successful preparation and characterization of potassium phenoxide.

References

An In-depth Technical Guide to the Reaction of Phenol with Potassium Carbonate to Form Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between phenol (B47542) and potassium carbonate to generate potassium phenoxide, a critical intermediate in numerous organic syntheses. This document details the underlying chemical principles, reaction kinetics, thermodynamic considerations, and practical experimental protocols.

Introduction

The deprotonation of phenol to form a phenoxide anion is a fundamental step in synthetic organic chemistry, enabling a wide range of subsequent reactions. Potassium carbonate (K₂CO₃) is a widely utilized base for this transformation due to its moderate basicity, low cost, ease of handling, and favorable solubility in specific organic solvents. The resulting potassium phenoxide is a potent nucleophile employed in the synthesis of ethers, esters, and other phenol derivatives, which are common motifs in pharmaceuticals and other functional molecules.

Reaction Mechanism and Stoichiometry

The reaction proceeds via a simple acid-base mechanism where the weakly acidic phenol (pKa ≈ 10) is deprotonated by the carbonate ion (CO₃²⁻), which acts as a Brønsted-Lowry base. The carbonate ion accepts a proton from the hydroxyl group of phenol to form the bicarbonate ion (HCO₃⁻) and the potassium phenoxide salt.[1]

Overall Reaction:

C₆H₅OH + K₂CO₃ ⇌ C₆H₅OK + KHCO₃

The equilibrium of this reaction is influenced by the relative acidities of phenol and carbonic acid.

Acid-Base Equilibrium

The position of the equilibrium is dictated by the pKa values of the acids involved. A comparison of the relevant pKa values is crucial for understanding the feasibility of the deprotonation.

CompoundConjugate AcidpKa
PhenolPhenoxide~10[2]
Bicarbonate (HCO₃⁻)Carbonate (CO₃²⁻)~10.3
Carbonic Acid (H₂CO₃)Bicarbonate (HCO₃⁻)~6.4

As the pKa of phenol is slightly lower than that of the bicarbonate ion, the equilibrium lies to the right, favoring the formation of potassium phenoxide and potassium bicarbonate. However, the reaction is reversible, and driving it to completion often requires specific reaction conditions.

Reaction Equilibrium Pathway

G phenol Phenol (C₆H₅OH) phenoxide Potassium Phenoxide (C₆H₅OK) phenol->phenoxide Deprotonation k2co3 Potassium Carbonate (K₂CO₃) khco3 Potassium Bicarbonate (KHCO₃) k2co3->khco3 Protonation reactants products

Caption: Equilibrium of phenol deprotonation by potassium carbonate.

Kinetics of the Reaction

The overall rate of phenoxide formation is influenced by several factors, including the dissolution of potassium carbonate in the organic solvent and the intrinsic rate of the proton transfer. In many applications, such as the Williamson ether synthesis, the deprotonation of the phenol is considered the rate-determining step.[3]

The reaction is often carried out in a heterogeneous system, where solid potassium carbonate is suspended in an organic solvent. In such cases, the dissolution of the base can be a limiting factor. A study on the dissolution of potassium carbonate in dimethylformamide (DMF) at 100°C determined a dissolution rate constant of (1.3 ± 0.2) x 10⁻⁷ mol cm⁻² s⁻¹.[4] The activation energy for this dissolution process was found to be 44.2 ± 0.4 kJ mol⁻¹.[4]

Thermodynamic Considerations

Thermodynamic Data for Potassium Carbonate (Solid Phase):

PropertyValueUnit
Standard Enthalpy of Formation (ΔfH°)-1150.182kJ/mol
Standard Molar Entropy (S°)239.5834J/mol·K

Data obtained from the NIST WebBook for the solid phase of K₂CO₃.[5]

Factors Influencing Phenoxide Formation

Several factors can significantly impact the yield and rate of potassium phenoxide formation.

Choice of Solvent

The choice of solvent is critical for the success of the reaction. Polar aprotic solvents are generally preferred as they can solvate the potassium cation, thereby increasing the nucleophilicity of the carbonate anion.

Solvent TypeExamplesEfficacyRationale
Polar Aprotic DMF, DMSO, AcetonitrileHighGood at solvating cations, leaving the anion more reactive.[6]
Polar Protic Water, AlcoholsLow to ModerateCan solvate both the cation and the anion, reducing the anion's reactivity.
Nonpolar Toluene, HexaneLowPoor solubility of potassium carbonate and limited stabilization of charged intermediates.
Temperature

Increasing the reaction temperature generally increases the rate of reaction by providing the necessary activation energy. However, excessively high temperatures can lead to side reactions or decomposition of reactants and products. For subsequent reactions like the Williamson ether synthesis, a temperature range of 50-100°C is often employed.

Stoichiometry of Reactants

Using an excess of potassium carbonate can help drive the equilibrium towards the formation of the phenoxide. Typically, 1.5 to 3 equivalents of potassium carbonate relative to phenol are used.

Presence of Water

The presence of small amounts of water can sometimes facilitate the dissolution of potassium carbonate. However, in subsequent reactions where the phenoxide is used as a nucleophile with water-sensitive electrophiles, anhydrous conditions are crucial.

Experimental Protocols

The formation of potassium phenoxide using potassium carbonate is most commonly performed in situ as the first step in a multi-step synthesis, such as the Williamson ether synthesis.

General Protocol for in situ Generation of Potassium Phenoxide for Williamson Ether Synthesis

This protocol describes the formation of an ether from a phenol and an alkyl halide, where the initial step is the generation of potassium phenoxide.

Materials:

  • Phenol (1.0 eq.)

  • Anhydrous Potassium Carbonate (2.0 - 3.0 eq.)

  • Alkyl Halide (1.1 - 1.5 eq.)

  • Polar Aprotic Solvent (e.g., DMF, Acetone, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol and the polar aprotic solvent.

  • Stir the mixture until the phenol is completely dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Heat the mixture with vigorous stirring to the desired temperature (typically 50-100°C).

  • Allow the deprotonation to proceed for a period of time (e.g., 30-60 minutes).

  • Slowly add the alkyl halide to the reaction mixture.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Williamson Ether Synthesis

G start Start dissolve_phenol Dissolve Phenol in Solvent start->dissolve_phenol add_k2co3 Add K₂CO₃ dissolve_phenol->add_k2co3 heat_stir Heat and Stir (50-100°C) add_k2co3->heat_stir add_alkyl_halide Add Alkyl Halide heat_stir->add_alkyl_halide monitor Monitor Reaction (TLC/GC) add_alkyl_halide->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

Caption: General workflow for the in-situ generation of phenoxide and subsequent etherification.

Physicochemical Properties of Potassium Phenoxide

PropertyValueReference
CAS Number 100-67-4[7]
Molecular Formula C₆H₅KO[8]
Molecular Weight 132.20 g/mol [8]
Appearance White to off-white solid[9]
Melting Point 290 °C[8]
Solubility Highly soluble in water, soluble in alcohol[9]

Conclusion

The reaction of phenol with potassium carbonate is a reliable and versatile method for the generation of potassium phenoxide. The choice of a polar aprotic solvent is paramount for achieving high yields and reaction rates. While the reaction equilibrium favors product formation, experimental conditions can be optimized to drive the reaction to completion. This in-depth guide provides the fundamental knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.

References

A Technical Guide to the Physical State and Appearance of Solid Potassium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of solid potassium phenoxide (CAS No. 100-67-4), a pivotal reagent in organic synthesis and pharmaceutical development. This document consolidates critical data on its appearance, physical characteristics, and structural features, supported by experimental protocols and data visualizations to facilitate its effective use in a laboratory and industrial setting.

Physical State and Appearance

Potassium phenoxide is an organic salt that exists as a solid at room temperature.[1][2] Its appearance is most commonly described as a white to off-white crystalline solid .[1] However, some sources also report its appearance as white to reddish, hygroscopic crystalline lumps .[3][4] The reddish hue may be attributed to impurities or slight decomposition.

A key characteristic of potassium phenoxide is its hygroscopic nature , meaning it readily absorbs moisture from the atmosphere.[3][4] Therefore, it is crucial to store the compound in tightly sealed containers under an inert atmosphere to maintain its purity and stability.[3][5]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of potassium phenoxide, providing a quick reference for researchers.

PropertyValueReferences
Molecular Formula C₆H₅KO[1][6][7]
Molecular Weight 132.20 g/mol [3][4]
Melting Point 103-104 °C[2][6][8]
Appearance White to off-white or reddish crystalline solid[1][3][4][5]
Solubility Very soluble in water; soluble in alcohol[3][4]
pH of Aqueous Solution Strongly alkaline (typically 11-12)[3][8]
Hygroscopicity Hygroscopic[3][4][5]

Crystal Structure

The crystal structure of anhydrous potassium phenoxide is not extensively detailed in readily available literature. However, the structures of its phenol (B47542) solvates, specifically C₆H₅OK·2C₆H₅OH and C₆H₅OK·3C₆H₅OH, have been determined using high-resolution powder X-ray diffraction.[9][10][11]

In these solvated forms, both compounds exhibit polymeric zigzag chains.[9][10][11] The potassium ions are coordinated at the center of distorted octahedra, which are formed by five oxygen atoms and one phenyl ring that contributes its π electrons.[9][10][11] This structural arrangement is crucial for understanding its reactivity in solid-state reactions, such as the Kolbe-Schmitt synthesis.[11] It is important to note that while these polymeric structures are characteristic of the solid state, potassium phenoxide complexes may be monomeric in solution, depending on the solvent and ligands present.[12]

Experimental Protocol: Synthesis of Potassium Phenoxide

The most common and straightforward method for the laboratory synthesis of potassium phenoxide involves the acid-base reaction between phenol and potassium hydroxide (B78521).[8][12]

Materials and Equipment:

  • Phenol (freshly distilled for high purity)

  • Potassium hydroxide (KOH)

  • Distilled water or methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve a specific molar amount of phenol in distilled water (or methanol).

  • Add an equimolar amount of potassium hydroxide to the solution.

  • Stir the reaction mixture at room temperature for approximately 30 minutes to ensure complete reaction.[8]

  • Remove the solvent (water or methanol) under reduced pressure using a rotary evaporator.

  • The resulting solid is potassium phenoxide, which should be dried further in an oven or under vacuum to remove any residual solvent.[8]

A patent describes a method for preparing anhydrous potassium phenoxide by reacting phenol dissolved in a hydrocarbon solvent (like toluene) with potassium hydroxide dissolved in a lower-boiling alcohol (like methanol).[13] The subsequent distillation removes the alcohol and water, leading to the crystallization of substantially pure potassium phenoxide.[13]

Experimental Workflow: Synthesis and Isolation

The following diagram illustrates the general workflow for the synthesis and isolation of solid potassium phenoxide in a laboratory setting.

Synthesis_Workflow Phenol Phenol ReactionVessel Reaction Vessel (Stirring at RT) Phenol->ReactionVessel KOH Potassium Hydroxide KOH->ReactionVessel Solvent Solvent (e.g., Water, Methanol) Solvent->ReactionVessel ReactionMixture Potassium Phenoxide in Solution ReactionVessel->ReactionMixture Reaction Evaporation Solvent Removal (Rotary Evaporator) ReactionMixture->Evaporation Drying Drying (Oven/Vacuum) Evaporation->Drying FinalProduct Solid Potassium Phenoxide Drying->FinalProduct Isolation

Caption: Synthesis and Isolation of Potassium Phenoxide.

References

Methodological & Application

Application Notes and Protocols for Williamson Ether Synthesis Using Potassium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a fundamental and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction, proceeding via an SN2 mechanism, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][3] The use of potassium phenoxide, often generated in situ from a phenol (B47542) and a potassium base like potassium carbonate (K₂CO₃), is a common and effective strategy for the synthesis of aryl ethers, which are prevalent structural motifs in pharmaceuticals and other functional organic molecules.[4]

These application notes provide detailed protocols and technical guidance for performing the Williamson ether synthesis using potassium phenoxide, with a focus on practical applications in research and drug development.

Reaction Mechanism and Key Considerations

The Williamson ether synthesis with potassium phenoxide follows a bimolecular nucleophilic substitution (SN2) pathway. The reaction is initiated by the deprotonation of a phenol using a base, typically potassium carbonate, to form the potassium phenoxide nucleophile. This phenoxide then attacks the primary alkyl halide in a concerted backside attack, displacing the halide leaving group and forming the ether linkage.[3]

Several factors must be considered to ensure a successful and high-yielding reaction:

  • Substrate Scope: The alkylating agent should ideally be a methyl or primary alkyl halide to minimize competing elimination reactions (E2).[1][5] Secondary alkyl halides may be used but can lead to the formation of alkene byproducts, while tertiary alkyl halides are generally unsuitable and will predominantly undergo elimination.[6]

  • Leaving Group: The efficiency of the reaction is also dependent on the nature of the leaving group on the alkylating agent, with the reactivity order being I > Br > Cl.[1]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and acetone (B3395972) are commonly used to dissolve the reactants and facilitate the SN2 reaction.[1][7]

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of phenols.[7] For less acidic phenols, a stronger base may be necessary.[8]

  • Side Reactions: The primary side reactions are E2 elimination of the alkyl halide and C-alkylation of the phenoxide.[1][7] E2 elimination is favored with sterically hindered alkyl halides and at higher temperatures. C-alkylation can occur as the phenoxide ion is an ambident nucleophile, though O-alkylation is generally favored in polar aprotic solvents.[1]

Data Presentation

The following table summarizes representative quantitative data for the Williamson ether synthesis using potassium phenoxide (generated in situ from a phenol and potassium carbonate).

PhenolAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolEthyl iodideK₂CO₃DMSO50-82[9]
Benzyl alcoholEthyl iodideK₂CO₃DMSO50-91[9]
4-MethoxyphenolBenzyl bromideK₂CO₃AcetoneReflux--[10]
VanillinMethyl iodideK₂CO₃DMSO851Good[11]
Phenol1-BromooctaneK₂CO₃DMFMW40 s93
ResorcinolEthyl iodideK₂CO₃DMFMW-95
Phenolic Ester3-BromoethanolCs₂CO₃DMF80659[3]
2-Naphthol1-BromobutaneNaOHEthanolReflux0.83-[6]

Note: '-' indicates data not specified in the source. MW indicates microwave irradiation.

Experimental Protocols

General Protocol for the Synthesis of Aryl Ethers using Potassium Carbonate

This protocol provides a general procedure for the Williamson ether synthesis of an aryl ether from a phenol and a primary alkyl halide using potassium carbonate as the base.

Materials:

  • Phenol (1.0 eq)

  • Primary alkyl halide (1.1-1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely pulverized (2.0-3.0 eq)[1]

  • Polar aprotic solvent (e.g., DMF, acetonitrile, or acetone)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Ethyl acetate (B1210297) or diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and the polar aprotic solvent (e.g., 10 mL of DMF per 1 g of phenol).

  • Addition of Base: Add finely pulverized anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Addition of Alkylating Agent: While stirring, add the primary alkyl halide (1.1-1.5 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-100 °C and stir vigorously.[1] The optimal temperature and reaction time will depend on the specific substrates and should be monitored by thin-layer chromatography (TLC). A typical reaction time is between 1-8 hours.[1]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and transfer to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure aryl ether.[1]

Protocol for the Synthesis of Phenoxyacetic Acid

This protocol details the synthesis of phenoxyacetic acid from phenol and chloroacetic acid using a potassium base.

Materials:

  • Phenol

  • Chloroacetic acid

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • pH paper or pH meter

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • Preparation of Potassium Phenoxide: In a round-bottom flask, dissolve potassium hydroxide in water. Add the phenol to the flask and swirl until a homogenous solution of potassium phenoxide is formed.

  • Reaction: Fit the flask with a reflux condenser and bring the solution to a gentle boil.

  • Addition of Chloroacetic Acid Solution: Prepare a solution of chloroacetic acid and potassium hydroxide in water. Add this solution dropwise through the condenser to the boiling potassium phenoxide solution over a period of approximately 10 minutes.

  • Reflux: Continue to reflux the reaction mixture for an additional 10-20 minutes after the addition is complete.[11]

  • Work-up and Purification:

    • While the solution is still hot, transfer it to a beaker and allow it to cool to room temperature.

    • Acidify the solution by the dropwise addition of concentrated HCl until the product precipitates. Monitor the pH with pH paper to ensure it is acidic (pH ~1-2).[12]

    • Cool the mixture in an ice bath to ensure complete precipitation of the phenoxyacetic acid.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude solid from boiling water to obtain the pure methylphenoxyacetic acid.[6]

Mandatory Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Phenol (Ar-OH) Mixing Mixing and Heating (50-100°C) Phenol->Mixing Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Mixing Base Potassium Carbonate (K₂CO₃) Base->Mixing Solvent Polar Aprotic Solvent (e.g., DMF, Acetone) Solvent->Mixing Quenching Quenching (with Water) Mixing->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography/Recrystallization) Evaporation->Purification Product Aryl Ether (Ar-O-R) Purification->Product

Caption: General experimental workflow for Williamson ether synthesis.

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Potassium Phenoxide (Ar-O⁻ K⁺) Phenol->Phenoxide + K₂CO₃ K2CO3 K₂CO₃ KHCO3 KHCO₃ Transition_State Transition State Phenoxide->Transition_State + R-X Alkyl_Halide Alkyl Halide (R-X) Ether Aryl Ether (Ar-O-R) Transition_State->Ether KX Potassium Halide (KX) Transition_State->KX

Caption: Reaction mechanism of Williamson ether synthesis.

References

Application Notes and Protocols: Optimal Reaction Conditions for Potassium Phenoxide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The alkylation of potassium phenoxide is a fundamental and widely utilized reaction in organic synthesis, primarily for the formation of aryl ethers. This reaction, a variant of the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism.[1][2][3] In this process, the nucleophilic phenoxide ion attacks an electrophilic alkylating agent, displacing a leaving group to form an ether linkage. While seemingly straightforward, the reaction's efficiency and selectivity are highly dependent on a variety of parameters, including the choice of solvent, temperature, base, and the nature of the alkylating agent. Optimizing these conditions is critical to maximize the yield of the desired O-alkylated product while minimizing common side reactions such as C-alkylation and elimination.[3][4] These application notes provide a comprehensive overview of the optimal conditions, detailed experimental protocols, and troubleshooting strategies for this important transformation.

Reaction Mechanism and Key Influencing Factors

The alkylation of potassium phenoxide is a classic S\N2 reaction. The phenoxide ion, typically generated in situ by deprotonating phenol (B47542) with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), acts as the nucleophile.[4][5][6] However, the phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[4] This duality leads to a competition between O-alkylation (ether formation) and C-alkylation (formation of alkylphenols).

Key Factors Influencing Selectivity (O- vs. C-Alkylation):

  • Solvent: This is a primary factor. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally recommended as they do not effectively solvate the "hard" oxygen anion, leaving it more nucleophilic and promoting O-alkylation.[4][7][8] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the phenoxide oxygen, shielding it and thus favoring C-alkylation.[8]

  • Counter-ion: The nature of the alkali metal counter-ion (e.g., K⁺ vs. Na⁺) can influence reactivity through ion-pairing effects.

  • Alkylating Agent: The structure of the alkylating agent is crucial. Primary alkyl halides are strongly preferred to minimize a competing E2 elimination reaction, which is prevalent with secondary and especially tertiary halides.[1][2][4]

  • Leaving Group: The rate of the desired S\N2 reaction is enhanced by a better leaving group (I > Br > Cl).[4]

  • Temperature: Lower reaction temperatures tend to favor substitution over elimination, as elimination reactions often have a higher activation energy.[4]

reactants Potassium Phenoxide + Alkyl Halide (R-X) transition_O SN2 Transition State (O-attack) reactants->transition_O Favored by: Polar Aprotic Solvent Primary R-X transition_C SN2-like Transition State (C-attack) reactants->transition_C Favored by: Protic Solvent transition_E2 E2 Transition State reactants->transition_E2 Favored by: Hindered R-X (2°, 3°) High Temperature product_O O-Alkylated Product (Aryl Ether) transition_O->product_O Desired Pathway product_C C-Alkylated Product (Side Product) transition_C->product_C Side Reaction product_E2 Alkene (Elimination Product) transition_E2->product_E2 Side Reaction

Diagram of competing reaction pathways.

Data Presentation: Comparison of Reaction Conditions

The selection of appropriate reaction conditions is paramount for achieving high yields and selectivity. The tables below summarize various conditions reported for phenol alkylation.

Table 1: Influence of Solvent on Reaction Rate This table illustrates the dramatic effect of the solvent on the alkylation rate of potassium phenoxide with butyl chloride at 25°C.[7]

SolventRelative Reaction Rate
Tetrahydrofuran (THF)0.125
Monoethylene Glycol Dimethyl Ether1
Tetraethylene Glycol Dimethyl Ether~150
Hexaethylene Glycol Dimethyl Ether*~450
Note: Data for Hexaethylene Glycol Dimethyl Ether was measured at 60°C and compared to the tetraethylene equivalent at the same temperature, showing a 3-fold increase.[7]

Table 2: Comparison of General Reaction Conditions for Phenol Alkylation This table provides a broader overview of different methodologies for phenol alkylation.

Alkylating AgentCatalystBaseSolventTemperature (°C)Typical Product(s)Reference
Alkyl HalideNoneK₂CO₃ / Cs₂CO₃DMF60O-alkylated (Ether)[8]
Alkyl HalidePhase-Transfer CatalystNaOHDichloromethane / WaterRoom Temp - RefluxO-alkylated (Ether)[9]
Dimethyl EtherPhosphotungstic acid / γ-Al₂O₃NoneGas Phase280O-alkylated (Anisole)[8]
IsobutyleneAluminum phenoxideNoneNone (Neat)110-125C-alkylated (t-butyl phenols)[8]
MethanolFe₂O₃-basedNoneGas Phase~350-450C-alkylated (Cresols)[8]

Experimental Protocols

The following protocols provide a general guideline for the O-alkylation of phenols. Optimization may be required for specific substrates.

Protocol 1: General O-Alkylation using an Alkyl Halide and Potassium Carbonate

This protocol describes the in situ generation of potassium phenoxide from a phenol precursor followed by alkylation.

Materials:

  • Phenol (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (1.5-2.0 eq.)

  • Alkyl Halide (1.1-1.5 eq.)

  • Dimethylformamide (DMF) or Acetone (to make a ~0.5 M solution)

  • Ethyl acetate (B1210297) or Diethyl ether

  • Water & Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), the chosen polar aprotic solvent (e.g., DMF), and finely ground potassium carbonate (1.5-2.0 eq.).[8]

  • Addition of Alkylating Agent: While stirring the suspension vigorously, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.[8]

  • Reaction: Heat the mixture to a temperature between 50-100 °C.[2][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times range from 1 to 8 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of the organic solvent used for extraction (e.g., ethyl acetate).[4][8]

  • Extraction: Pour the filtrate into a separatory funnel containing water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.[4]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining DMF and inorganic impurities.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure aryl ether.[4]

prep_node prep_node reaction_node reaction_node workup_node workup_node purify_node purify_node A 1. Preparation Add Phenol, K₂CO₃, and Solvent to flask. B 2. Reagent Addition Add Alkyl Halide dropwise. A->B C 3. Reaction Heat mixture (50-100 °C). Monitor by TLC/GC. B->C D 4. Work-up Cool, filter salts, and perform liquid-liquid extraction. C->D E 5. Drying & Concentration Dry organic layer (Na₂SO₄) and evaporate solvent. D->E F 6. Purification Purify crude product via chromatography or recrystallization. E->F G Pure Aryl Ether F->G

General experimental workflow for O-alkylation.

Troubleshooting and Optimization

Problem 1: Low or No Conversion of Starting Material

  • Cause: Inactive base.

  • Solution: The base (e.g., K₂CO₃) must be strong enough to deprotonate the phenol.[8] Ensure it is finely powdered to maximize surface area and thoroughly dried before use, as moisture can deactivate it.

  • Cause: Poor leaving group.

  • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are better leaving groups and will accelerate the S\N2 reaction.[4]

  • Cause: Insufficient temperature.

  • Solution: While high temperatures can promote side reactions, the reaction may require more thermal energy. Incrementally increase the temperature and monitor the reaction progress.

Problem 2: Poor Selectivity (Significant C-Alkylation)

  • Cause: Incorrect solvent choice.

  • Solution: This is the most common cause. C-alkylation is favored in protic solvents.[8] Ensure you are using a high-purity polar aprotic solvent like DMF, DMSO, or acetonitrile.[4]

  • Cause: The phenoxide ion is an ambident nucleophile.

  • Solution: Solvent choice is the primary way to control this selectivity. Using polar aprotic solvents is the standard method to favor O-alkylation.[4]

Problem 3: Formation of Alkene Byproduct

  • Cause: Competing E2 elimination reaction.

  • Solution: This is prevalent with sterically hindered alkyl halides.[4]

    • Use a Primary Alkyl Halide: These are much less prone to elimination than secondary or tertiary halides.[1][2][4]

    • Lower the Reaction Temperature: Elimination pathways often have higher activation energies than substitution. Running the reaction at the lowest effective temperature can favor ether formation.[4]

References

Application Notes and Protocols for the Kolbe-Schmitt Reaction: The Use of Potassium Phenoxide as a Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kolbe-Schmitt reaction is a pivotal carboxylation reaction in organic synthesis that enables the production of aromatic hydroxy acids from phenoxides. The choice of the alkali metal counterion in the phenoxide is a critical determinant of the regioselectivity of the carboxylation. While sodium phenoxide classically yields salicylic (B10762653) acid (ortho-hydroxybenzoic acid), the use of potassium phenoxide, particularly at elevated temperatures, favors the formation of p-hydroxybenzoic acid (para-hydroxybenzoic acid).[1][2][3][4] This selectivity is of significant industrial importance, as p-hydroxybenzoic acid and its esters (parabens) are widely used as preservatives in the pharmaceutical, cosmetic, and food industries.

These application notes provide a comprehensive overview of the use of potassium phenoxide as a base in the Kolbe-Schmitt reaction, including detailed experimental protocols, quantitative data on reaction conditions and yields, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation: Reaction Conditions and Yields

The regioselectivity and yield of the Kolbe-Schmitt reaction using potassium phenoxide are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Influence of Alkali Metal Cation on Product Distribution in the Kolbe-Schmitt Reaction

PhenoxideTemperature (°C)Pressure (atm)Predominant ProductReference
Sodium Phenoxide125100Salicylic Acid (ortho)[1]
Potassium Phenoxide 180-240>5p-Hydroxybenzoic Acid (para)[5][6]
Lithium Phenoxide--Salicylic Acid (ortho)[7]
Rubidium Phenoxide--Increased para-product yield[7]
Cesium Phenoxide--Increased para-product yield[7]

Table 2: Exemplary Conditions for the Synthesis of p-Hydroxybenzoic Acid using Potassium Phenoxide

Temperature (°C)Pressure ( kg/cm ²)Reaction Time (h)SolventYield of p-Hydroxybenzoic Acid (%)Reference
30071NeoSK-1400¹83.6[8]
23070.33NeoSK-1400¹-[8]
230111Gas Oil84.6[9]
250-26081-71.1[8]
180-350≤ 30-Kerosene, Light OilHigh[10]

¹NeoSK-1400 is a high-boiling aromatic hydrocarbon solvent.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of potassium phenoxide and its subsequent use in the Kolbe-Schmitt reaction to synthesize p-hydroxybenzoic acid.

Protocol 1: Preparation of Potassium Phenoxide

Materials:

Procedure:

  • In a round-bottom flask, dissolve phenol in toluene.

  • Under an inert atmosphere, add an equimolar amount of potassium hydroxide to the solution.

  • Heat the mixture to reflux using a heating mantle.

  • Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the complete formation of potassium phenoxide.

  • Cool the reaction mixture to room temperature.

  • The toluene can be removed under reduced pressure to yield solid potassium phenoxide. For immediate use, the slurry in toluene can often be carried forward to the next step. Note: Potassium phenoxide is hygroscopic and should be handled under anhydrous conditions.

Protocol 2: Kolbe-Schmitt Carboxylation of Potassium Phenoxide to p-Hydroxybenzoic Acid

Materials:

  • Potassium Phenoxide (prepared as in Protocol 1 or commercially available)

  • High-pressure autoclave equipped with a stirrer and temperature control

  • Carbon Dioxide (CO₂) gas

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification

  • Water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charging the Reactor: Place the dry potassium phenoxide powder into a high-pressure autoclave.

  • Purging: Seal the autoclave and purge with inert gas (e.g., nitrogen) to remove any air and moisture.

  • Pressurization and Heating: Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-30 atm).

  • Reaction: Begin stirring and heat the autoclave to the target temperature (typically 180-240°C). Maintain these conditions for the desired reaction time (e.g., 1-4 hours). The reaction is exothermic, and careful temperature control is crucial.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

  • Work-up: Open the autoclave and dissolve the solid product in hot water.

  • Acidification: Acidify the aqueous solution with hydrochloric acid or sulfuric acid to a pH of approximately 2-3. This will precipitate the p-hydroxybenzoic acid.

  • Isolation: Filter the precipitated p-hydroxybenzoic acid, wash with cold water to remove any inorganic salts, and dry in an oven.

  • Purification (Optional): The crude p-hydroxybenzoic acid can be further purified by recrystallization from hot water or other suitable solvents.

Mandatory Visualizations

Reaction Mechanism

The Kolbe-Schmitt reaction with potassium phenoxide proceeds through the electrophilic attack of carbon dioxide on the electron-rich phenoxide ring. The reaction mechanism involves the formation of a complex between potassium phenoxide and carbon dioxide.[5][11][12]

Kolbe_Schmitt_Mechanism K_Phenoxide Potassium Phenoxide Complex Potassium Phenoxide-CO2 Complex K_Phenoxide->Complex + CO2 CO2 Carbon Dioxide (CO2) CO2->Complex Intermediate Wheland-type Intermediate (para-attack) Complex->Intermediate Electrophilic Attack (High Temperature) K_p_Hydroxybenzoate Potassium p-Hydroxybenzoate Intermediate->K_p_Hydroxybenzoate Rearomatization p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid K_p_Hydroxybenzoate->p_Hydroxybenzoic_Acid + H3O+ Acid Acid Workup (H3O+) Acid->p_Hydroxybenzoic_Acid

Caption: Mechanism of the Kolbe-Schmitt reaction with potassium phenoxide.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of p-hydroxybenzoic acid using potassium phenoxide.

Experimental_Workflow cluster_prep Preparation of Potassium Phenoxide cluster_carboxylation Carboxylation cluster_workup Work-up and Purification Phenol Phenol Azeotropic_Distillation Azeotropic Distillation Phenol->Azeotropic_Distillation KOH KOH KOH->Azeotropic_Distillation Toluene Toluene Toluene->Azeotropic_Distillation Potassium_Phenoxide Potassium Phenoxide Azeotropic_Distillation->Potassium_Phenoxide Autoclave High-Pressure Autoclave Potassium_Phenoxide->Autoclave Reaction_Product Reaction Product Autoclave->Reaction_Product CO2_Pressure CO2 Pressure CO2_Pressure->Autoclave Heating Heating (180-240°C) Heating->Autoclave Dissolution Dissolution in Water Reaction_Product->Dissolution Acidification Acidification (HCl/H2SO4) Dissolution->Acidification Filtration Filtration Acidification->Filtration Drying Drying Filtration->Drying p_HBA p-Hydroxybenzoic Acid Drying->p_HBA

Caption: Experimental workflow for p-hydroxybenzoic acid synthesis.

Factors Influencing Regioselectivity

The regioselectivity of the Kolbe-Schmitt reaction is a key consideration. The choice of the alkali metal cation and the reaction temperature are the most significant factors.

Regioselectivity Na_Low_T Lower Temperature (~125°C) Na_Ortho ortho-product (Salicylic Acid) Na_Low_T->Na_Ortho K_High_T Higher Temperature (>180°C) K_Para para-product (p-Hydroxybenzoic Acid) K_High_T->K_Para

Caption: Factors influencing ortho vs. para selectivity.

References

Application Notes and Protocols for the Synthesis of Salicylic Acid via Kolbe-Schmitt Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of salicylic (B10762653) acid through the carboxylation of an alkali phenoxide with carbon dioxide is a cornerstone of industrial organic synthesis, famously known as the Kolbe-Schmitt reaction.[1][2] This process is critical as salicylic acid is the primary precursor for acetylsalicylic acid (aspirin).[2][3] The reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[2] While sodium phenoxide is commonly used to produce salicylic acid (ortho-hydroxybenzoic acid), the use of potassium phenoxide can lead to different product distributions, often favoring the formation of para-hydroxybenzoic acid (pHBA) at higher temperatures.[1][2][4] This document provides detailed protocols and application notes for the synthesis of salicylic acid using potassium phenoxide and CO2, focusing on the underlying mechanism and experimental parameters.

Reaction Mechanism and Signaling Pathway

The Kolbe-Schmitt reaction with potassium phenoxide proceeds through the formation of an intermediate complex between the phenoxide and carbon dioxide.[5][6] The CO2 molecule then performs an electrophilic attack on the electron-rich benzene (B151609) ring.[1][5][6] This attack can occur at the ortho or para positions, leading to the formation of different isomers.[5][7] Studies suggest that a direct carboxylation of the phenoxide ring by CO2 occurs and is competitive with the formation of the initial potassium phenoxide-CO2 complex.[5][8][9] At higher temperatures, the initially formed potassium salicylate (B1505791) (ortho-isomer) can rearrange to the more thermodynamically stable para-isomer, potassium p-hydroxybenzoate.[1]

ReactionMechanism K_Phenoxide Potassium Phenoxide Complex Intermediate K-Phenoxide-CO2 Complex K_Phenoxide->Complex + CO2 CO2 Carbon Dioxide (CO2) CO2->Complex Ortho_TS Ortho Transition State Complex->Ortho_TS Electrophilic Attack (ortho) Para_TS Para Transition State Complex->Para_TS Electrophilic Attack (para) K_Salicylate Potassium Salicylate (Ortho Product) Ortho_TS->K_Salicylate K_PHBA Potassium p-Hydroxybenzoate (Para Product) Para_TS->K_PHBA K_Salicylate->K_PHBA Isomerization (High Temp) Acid Acid Work-up K_Salicylate->Acid K_PHBA->Acid Salicylic_Acid Salicylic Acid PHBA p-Hydroxybenzoic Acid Acid->Salicylic_Acid Acid->PHBA

Caption: Reaction pathway for the carboxylation of potassium phenoxide.

Data Presentation: Reaction Parameters

The yield and isomer distribution of the Kolbe-Schmitt reaction are highly dependent on the experimental conditions.[5] Key parameters include temperature, CO2 pressure, reaction time, and the choice of alkali metal. The following table summarizes quantitative data from various studies.

Alkali PhenoxideTemperature (°C)CO2 Pressure (MPa)Reaction Time (h)Product(s)Yield (%)Selectivity (%)Reference
Potassium Phenoxide150 - 2405 - 40Not SpecifiedSalicylic Acid / p-Hydroxybenzoic AcidVariesVaries[5]
Potassium Phenoxide2300.51p-Hydroxybenzoic Acid (pHBA)34 - 39High for pHBA[1]
Potassium PhenoxideNot SpecifiedNot Specified1 - 3Salicylic Acid (SA)43.4 - 49.3Not Specified[10]
Potassium PhenoxideNot SpecifiedNot Specified1 - 34-Hydroxyisophthalic Acid (4HiPh)5.1 - 6.3Not Specified[10]
Sodium Phenoxide1258.2 - 13.88Salicylic AcidUp to 79High for SA[11][12]
Sodium Phenoxide22532Salicylic Acid92.68High for SA[11][12][13]
Phenol (B47542) + K2CO31908Not SpecifiedSalicylic Acid68.3 (yield)>99[14][15]

Experimental Protocols

This section outlines a general procedure for the synthesis of salicylic acid. Safety Note: This reaction involves high pressures and temperatures and corrosive materials. All operations should be conducted in a suitable high-pressure reactor (autoclave) within a fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Potassium Salicylate

Objective: To synthesize potassium salicylate via the carboxylation of potassium phenoxide.

Materials:

  • Phenol

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (high purity)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Preparation of Potassium Phenoxide:

    • In a round-bottom flask, carefully react phenol with an equimolar amount of potassium hydroxide. This is an exothermic reaction.

    • The water generated during the neutralization must be removed. This can be achieved by heating the mixture under vacuum to yield dry, powdered potassium phenoxide. The absence of water is crucial as its presence decreases the product yield.[16]

  • Carboxylation Reaction:

    • Transfer the dry potassium phenoxide powder into the high-pressure autoclave.

    • Seal the reactor and purge it with low-pressure carbon dioxide to remove any residual air.

    • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 5 MPa).[5]

    • Begin stirring and heat the reactor to the target temperature (e.g., 180-200°C).[4]

    • Maintain the reaction conditions for a set duration (e.g., 1-3 hours).[10] The pressure will likely increase as the temperature rises.

  • Cooling and Depressurization:

    • After the reaction time has elapsed, turn off the heater and allow the reactor to cool to room temperature.

    • Once cooled, slowly and carefully vent the excess CO2 pressure in a fume hood.

    • Open the reactor to retrieve the solid product, which is primarily potassium salicylate.

Protocol 2: Isolation and Purification of Salicylic Acid

Objective: To convert potassium salicylate to salicylic acid and purify the final product.

Materials:

  • Potassium salicylate (from Protocol 1)

  • Deionized water

  • Concentrated Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl)

  • Buchner funnel and filter paper

  • Beakers and stirring equipment

Procedure:

  • Dissolution:

    • Dissolve the crude potassium salicylate from the autoclave in a minimum amount of hot deionized water.

  • Acidification:

    • Slowly add concentrated sulfuric acid or hydrochloric acid to the solution while stirring.[2][3] Salicylic acid is poorly soluble in acidic aqueous solutions and will begin to precipitate as a white solid.

    • Continue adding acid until the solution is strongly acidic (pH ~2-3), ensuring complete precipitation.

  • Isolation:

    • Cool the mixture in an ice bath to maximize the precipitation of salicylic acid.

    • Collect the solid product by vacuum filtration using a Buchner funnel.[3]

    • Wash the collected crystals with a small amount of cold deionized water to remove any remaining acid and inorganic salts.

  • Drying and Purification:

    • Dry the purified salicylic acid in a drying oven at a low temperature or in a desiccator.

    • If higher purity is required, the salicylic acid can be further purified by recrystallization from hot water or by sublimation.[17]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis of salicylic acid from phenol and potassium hydroxide.

Workflow cluster_prep Step 1: Phenoxide Preparation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Isolation & Purification Phenol Phenol + KOH Removal Removal of Water (Heating under vacuum) Phenol->Removal K_Phenoxide Dry Potassium Phenoxide Removal->K_Phenoxide Autoclave Load into Autoclave K_Phenoxide->Autoclave Pressurize Pressurize with CO2 (e.g., 5 MPa) Autoclave->Pressurize Heat Heat and Stir (e.g., 180°C, 1-3h) Pressurize->Heat K_Salicylate Crude Potassium Salicylate Heat->K_Salicylate Dissolve Dissolve in Water K_Salicylate->Dissolve Acidify Acidify (H2SO4) Dissolve->Acidify Precipitate Precipitate Salicylic Acid Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Product Filter->Dry Pure_SA Pure Salicylic Acid Dry->Pure_SA

Caption: Workflow for salicylic acid synthesis via the Kolbe-Schmitt reaction.

References

Application Notes and Protocols for the Para-Selective Carboxylation of Potassium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the para-selective carboxylation of potassium phenoxide, a crucial reaction for the synthesis of para-hydroxybenzoic acid (pHBA) and its derivatives. These compounds are vital precursors for pharmaceuticals, polymers, and other high-value chemicals. The protocols described herein are based on the well-established Kolbe-Schmitt reaction, optimized for high para-selectivity.

Introduction

The carboxylation of phenols is a fundamental reaction in organic synthesis. The Kolbe-Schmitt reaction, in particular, allows for the production of aromatic hydroxy acids through the reaction of a phenoxide with carbon dioxide.[1][2][3] While the reaction with sodium phenoxide predominantly yields the ortho-isomer (salicylic acid), the use of potassium phenoxide under specific conditions favors the formation of the para-isomer, p-hydroxybenzoic acid.[1][4][5] This para-selectivity is of significant industrial importance for the synthesis of parabens and other compounds.[1]

The reaction proceeds via the nucleophilic addition of the potassium phenoxide to carbon dioxide.[1][5] The choice of the alkali metal cation plays a critical role in determining the regioselectivity of the carboxylation.[6] Elevated temperatures and pressures are typically employed to drive the reaction towards the desired product.[3][4]

Reaction Mechanism and Experimental Workflow

The para-selective carboxylation of potassium phenoxide follows a specific reaction pathway. The general workflow for this process, from starting materials to the final product, is outlined below.

Reaction_Mechanism cluster_mechanism Reaction Mechanism K_Phenoxide Potassium Phenoxide Intermediate Potassium Phenyl Carbonate (Intermediate) K_Phenoxide->Intermediate + CO2 CO2 Carbon Dioxide (CO2) Rearrangement Rearrangement Intermediate->Rearrangement K_p_Hydroxybenzoate Dipotassium p-Hydroxybenzoate Rearrangement->K_p_Hydroxybenzoate pHBA p-Hydroxybenzoic Acid K_p_Hydroxybenzoate->pHBA + H+ Acid_Workup Acid Workup (e.g., H2SO4)

Caption: Reaction mechanism for the para-selective carboxylation of potassium phenoxide.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start: Potassium Phenoxide (or Phenol (B47542) + KOH/K2CO3) Reaction Reaction Vessel: - Add Solvent (optional) - Heat to Reaction Temp. - Pressurize with CO2 Start->Reaction Stirring Stirring at High Temperature and Pressure Reaction->Stirring Cooling Cooling and Depressurization Stirring->Cooling Dissolution Dissolution in Water Cooling->Dissolution Acidification Acidification (e.g., with H2SO4) to precipitate pHBA Dissolution->Acidification Isolation Isolation: - Filtration - Washing Acidification->Isolation Purification Purification: - Recrystallization - Drying Isolation->Purification End End: Pure p-Hydroxybenzoic Acid Purification->End

Caption: A generalized experimental workflow for the synthesis of p-hydroxybenzoic acid.

Quantitative Data Summary

The yield and selectivity of the para-carboxylation of potassium phenoxide are highly dependent on the reaction conditions. The following tables summarize quantitative data from various reported protocols.

Table 1: Reaction Conditions and Yields for p-Hydroxybenzoic Acid Synthesis

Protocol ReferenceReactant(s)Solvent/MediumTemperature (°C)CO2 Pressure ( kg/cm ²)Reaction Time (h)Yield of p-HBA (%)Selectivity for p-HBA (%)
PrepChem[7]Potassium Phenolate (B1203915), PhenolHydrogenated Triphenyls25070.3377.399.7
EP0338088B1[4]Potassium PhenolateNeoSK-14003007183.6Not Specified
US3816521A[8]Potassium PhenoxideKerosene/Light Oil≥ 180≤ 30Not SpecifiedNot SpecifiedNot Specified
Organic Syntheses[9]Potassium Salicylate (B1505791), Potassium CarbonateNone (Solid-Phase)240Not Specified1.570-80Not Specified

Experimental Protocols

The following are detailed methodologies for key experiments in the para-selective carboxylation of potassium phenoxide.

Protocol 1: Carboxylation in a Hydrocarbon Solvent

This protocol is adapted from a patented procedure and is suitable for achieving high yields and selectivity.[7]

Materials:

  • Potassium phenolate (100 g)

  • Phenol (35 g)

  • Hydrogenated triphenyls (500 g)

  • Carbon dioxide

  • Dilute sulfuric acid

  • Water

Equipment:

  • Pressure reaction vessel with stirring mechanism

  • Heating mantle or oil bath

  • Separatory funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the pressure reaction vessel with 100 g of potassium phenolate, 35 g of phenol, and 500 g of hydrogenated triphenyls.

  • Seal the vessel and begin stirring.

  • Heat the reaction mixture to 250 °C.

  • Pressurize the vessel with carbon dioxide to 7 kg/cm ² (gauge).

  • Maintain these conditions with continuous stirring for 20 minutes.

  • After the reaction period, cool the vessel to room temperature and carefully vent the excess CO2 pressure.

  • Transfer the reaction mixture to a separatory funnel containing 200 ml of water and heat to 60 °C to facilitate phase separation.

  • Separate the aqueous layer, which contains the potassium salt of p-hydroxybenzoic acid.

  • Acidify the aqueous layer with dilute sulfuric acid until precipitation of p-hydroxybenzoic acid is complete.

  • Isolate the crude p-hydroxybenzoic acid by filtration and wash with cold water.

  • Dry the product in an oven. The expected yield is approximately 81.6 g with a purity of 99%.[7]

Protocol 2: Solid-Phase Carboxylation (Kolbe-Schmitt Rearrangement)

This protocol describes a solid-phase synthesis of p-hydroxybenzoic acid from potassium salicylate, which is an isomer of the target molecule.[9]

Materials:

  • Salicylic (B10762653) acid (100 g, 0.725 mole)

  • Potassium carbonate (60 g, 0.43 mole)

  • Decolorizing charcoal

  • Water

Equipment:

  • Porcelain dish

  • Steam bath

  • Oven

  • Mortar and pestle

  • 500-cc round-bottomed flask

  • Oil bath

  • Stirring rod

  • Filtration apparatus

Procedure:

  • In a porcelain dish, slowly stir 60 g of potassium carbonate into a mixture of 100 g of salicylic acid and 150 cc of water.

  • Evaporate the solution on a steam bath to obtain a thick, pasty residue.

  • Break up the residue and dry it in an oven at 105–110 °C for two hours.

  • Grind the dried solid into a fine powder, dry for another two hours at the same temperature, and grind again.

  • Place the finely powdered mixture of potassium salicylate and carbonate in a 500-cc round-bottomed flask and immerse it in an oil bath.

  • Heat the oil bath to 240 °C and maintain this temperature for one and a half hours, stirring the solid occasionally with a glass rod.[9]

  • After cooling, dissolve the crude product in 300 cc of hot water.

  • Add 4–5 g of decolorizing charcoal, boil for a few minutes, and filter the hot solution.

  • Cool the filtrate thoroughly to crystallize the p-hydroxybenzoic acid.

  • Filter the purified product with suction, wash with a small amount of cold water, and dry. The expected yield is 35–40 g (70–80% of the theoretical amount) with a melting point of 211–212 °C.[9]

Factors Influencing Para-Selectivity

Several factors can influence the regioselectivity of the carboxylation of phenoxides. For achieving high para-selectivity, the following should be considered:

  • Cation: The use of potassium (K+) as the counter-ion is crucial for favoring the para-position.[1][4] Larger cations like cesium can also promote para-substitution.[6]

  • Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.[1]

  • Reaction Medium: The choice of solvent or the absence thereof (solid-phase) can impact the reaction. Non-polar, high-boiling solvents are often used in industrial processes.[8]

  • Pressure: Adequate carbon dioxide pressure is necessary to drive the carboxylation reaction.[4][8]

  • Water Content: The reaction should be carried out under anhydrous conditions, as the presence of water can decrease the yield.[6]

Troubleshooting

  • Low Yield:

    • Ensure all reactants and solvents are thoroughly dried.[6]

    • Verify that the reaction temperature and pressure are maintained at the desired levels.

    • Check for leaks in the pressure vessel.

  • Poor Selectivity (High Ortho-Isomer Content):

    • Confirm the use of a potassium base.

    • Ensure the reaction temperature is sufficiently high to favor the para-product.

Safety Precautions

  • This reaction involves high temperatures and pressures. Use appropriate safety equipment and a properly rated pressure vessel.

  • Handle phenol and potassium hydroxide/carbonate with care, as they are corrosive.

  • Work in a well-ventilated area, especially when handling solvents and venting carbon dioxide.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Potassium Phenoxide as a Catalyst for Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing potassium phenoxide as a catalyst in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone. The synthesis of biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL) is of significant interest for various applications, including drug delivery systems and medical implants. Potassium phenoxide, an easily prepared and cost-effective catalyst, offers an efficient route to these valuable biomaterials.

Introduction

Potassium phenoxide (K-OPh) is an effective initiator for the anionic ring-opening polymerization of cyclic esters. Its activity is attributed to the nucleophilic phenoxide anion, which attacks the carbonyl carbon of the monomer, initiating polymerization. The polymerization can proceed through different mechanistic pathways depending on the reaction conditions, particularly the presence of a co-initiator such as an alcohol. This allows for a degree of control over the polymerization process and the final polymer properties.

Catalyst Synthesis and Characterization

A straightforward method for the synthesis of potassium phenoxide involves the deprotonation of phenol (B47542) with a strong potassium base, such as potassium hydroxide (B78521) (KOH).[1]

Protocol: Synthesis of Potassium Phenoxide

Materials:

  • Phenol (freshly distilled)

  • Potassium hydroxide (KOH)

  • Distilled water

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a 25 mL flask, dissolve 2.9 g (30 mmol) of freshly distilled phenol and 1.7 g (30 mmol) of KOH in 10 mL of distilled water.[2]

  • Stir the solution at room temperature (24 °C) for 30 minutes.[2]

  • Remove the water by evaporation under reduced pressure using a rotary evaporator to yield solid potassium phenoxide.[2]

  • Dry the resulting solid under vacuum to remove any residual water. The expected yield is approximately 3.9 g (98%).[2]

  • Store the synthesized potassium phenoxide under an inert atmosphere (e.g., in a glovebox or desiccator) to prevent moisture absorption.

Ring-Opening Polymerization of Lactide

Potassium phenoxide and its derivatives are highly active catalysts for the ROP of lactide, yielding polylactide (PLA).[3][4] The polymerization can be performed in bulk (solvent-free) or in solution. The presence of a co-initiator, like benzyl (B1604629) alcohol, can influence the polymerization mechanism and provide better control over the molecular weight of the resulting polymer.

Quantitative Data Summary

The following tables summarize representative data for the ROP of lactide using potassium-based phenoxide-type catalysts.

Table 1: ROP of rac-lactide with Potassium Iminophenoxide Catalysts [4]

CatalystTime (min)Yield (%)Mn (obs) ( g/mol )Mn (theo) ( g/mol )PDI (Mw/Mn)
K-Complex 1 159825,60028,8001.21
K-Complex 2 209927,10028,8001.25
K-Complex 3 129726,50028,8001.18
K-Complex 4 189928,00028,8001.23

Conditions: [Monomer]/[Catalyst] = 200, 140 °C, bulk polymerization.

Table 2: ROP of L-lactide with Potassium Amidate Complexes [5]

CatalystTime (min)Conversion (%)Mn (obs) (x 104 g/mol )Mn (calc) (x 104 g/mol )PDI (Mw/Mn)
K1 10851.751.811.23
K2 10961.871.951.17
K3 10991.982.011.15

Conditions: [L-LA]/[K]/[BnOH] = 500/1/1, Toluene (B28343), 50 °C.

Experimental Protocol: ROP of L-Lactide

This protocol is adapted from procedures for potassium-based catalysts and can be applied to potassium phenoxide.[6]

Materials:

  • L-lactide (monomer)

  • Potassium phenoxide (catalyst)

  • Benzyl alcohol (BnOH, co-initiator, optional)

  • Toluene (solvent, anhydrous)

  • Hexane (B92381) (for precipitation)

  • Dichloromethane (B109758) (for dissolution)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Syringe

Procedure:

Monomer Purification:

  • Recrystallize L-lactide from hot toluene.

  • Sublimate the recrystallized L-lactide at 100 °C under vacuum to remove any impurities and residual water.

  • Store the purified monomer in an inert atmosphere (glovebox).

Polymerization:

  • All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • With Co-initiator (Activated Monomer Pathway):

    • Prepare a stock solution of potassium phenoxide and benzyl alcohol in anhydrous toluene.

    • In a Schlenk flask, add the desired amount of purified L-lactide.

    • Add the catalyst/co-initiator solution to the L-lactide.

  • Without Co-initiator (Anionic Pathway):

    • Dissolve the purified L-lactide in anhydrous toluene in a Schlenk flask.

    • Add the solid potassium phenoxide catalyst to the monomer solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the conversion by 1H NMR spectroscopy.

  • Once the desired conversion is reached (typically >95%), quench the polymerization by adding an excess of hexane to precipitate the polymer.

  • Filter the precipitated polymer and wash with fresh hexane.

  • Dissolve the polymer in dichloromethane and re-precipitate in cold hexane to further purify.

  • Dry the final polymer under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

  • Structure and End-Group Analysis: Confirmed by 1H NMR, 13C NMR, and MALDI-TOF mass spectrometry.

Ring-Opening Polymerization of ε-Caprolactone

Potassium phenoxide can also be used to catalyze the ROP of ε-caprolactone to produce polycaprolactone (PCL), another important biodegradable polyester. The general principles and protocols are similar to those for lactide polymerization.

Quantitative Data Summary

Data for the ROP of ε-caprolactone using simple potassium phenoxide is not as extensively reported as for lactide. The following table provides representative data for ROP of ε-caprolactone using related zinc and niobium phenoxide complexes to illustrate typical results.

Table 3: ROP of ε-Caprolactone with Metal-Phenoxide Type Catalysts

Catalyst System[M]/[I] RatioTime (h)Conversion (%)Mn (obs) ( g/mol )PDI (Mw/Mn)Reference
Di-[OSSO]ZnBr2000.339821,5001.15[7]
Niobium(V) Alkoxide-Phenolate10069511,2001.10[8]
Titanium Phenoxide300249035,0001.40[9]
Experimental Protocol: ROP of ε-Caprolactone

This protocol is a general procedure that can be adapted for potassium phenoxide-catalyzed ROP of ε-caprolactone.

Materials:

  • ε-Caprolactone (monomer)

  • Potassium phenoxide (catalyst)

  • Benzyl alcohol (co-initiator, optional)

  • Toluene (solvent, anhydrous) or bulk (solvent-free)

  • Hexane (for precipitation)

  • Schlenk flask or reaction vessel suitable for bulk polymerization

Procedure:

Monomer Purification:

  • Dry ε-caprolactone over calcium hydride (CaH2) for 48 hours.

  • Distill the dried monomer under reduced pressure.

  • Store the purified monomer under an inert atmosphere.

Polymerization:

  • Solution Polymerization: Follow the same procedure as for L-lactide solution polymerization (Section 3.2).

  • Bulk Polymerization:

    • In an inert atmosphere, add the desired amount of purified ε-caprolactone to a dry reaction vessel.

    • Add the potassium phenoxide catalyst (and benzyl alcohol if used).

    • Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) with stirring.

    • After the desired reaction time, cool the mixture to room temperature.

    • Dissolve the resulting viscous polymer in a suitable solvent like dichloromethane.

    • Precipitate the polymer in cold hexane.

    • Filter and dry the polymer under vacuum.

Mechanistic Pathways and Visualization

The ROP of cyclic esters initiated by potassium phenoxide can proceed via two primary mechanisms, depending on the absence or presence of a protic co-initiator like benzyl alcohol.[6][10]

  • Anionic Mechanism (No Co-initiator): The phenoxide anion directly attacks the carbonyl group of the monomer, leading to ring-opening and the formation of an alkoxide propagating species.[11]

  • Activated Monomer/Coordination-Insertion Mechanism (With Co-initiator): The potassium cation coordinates to the carbonyl oxygen of the monomer, activating it towards nucleophilic attack by the alcohol co-initiator. The alcohol then becomes the propagating species.[12]

G cluster_anionic Anionic Mechanism (Without Co-initiator) cluster_activated Activated Monomer Mechanism (With Co-initiator) K_OPh_A K⁺ ⁻OPh Monomer_A Lactide/Caprolactone K_OPh_A->Monomer_A Nucleophilic Attack Intermediate_A Ring-Opened Intermediate Monomer_A->Intermediate_A Ring Opening Propagating_Chain_A Growing Polymer Chain (Alkoxide End-group) Intermediate_A->Propagating_Chain_A Propagating_Chain_A->Monomer_A Propagation K_OPh_B K⁺ ⁻OPh Monomer_B Lactide/Caprolactone K_OPh_B->Monomer_B Coordination Activated_Monomer K⁺-Coordinated Monomer Monomer_B->Activated_Monomer Propagating_Chain_B Growing Polymer Chain (Hydroxy End-group) Activated_Monomer->Propagating_Chain_B Ring Opening & Propagation BnOH Benzyl Alcohol (Co-initiator) BnOH->Activated_Monomer Nucleophilic Attack Propagating_Chain_B->Monomer_B Further Propagation

Caption: Mechanistic pathways for potassium phenoxide catalyzed ROP.

Experimental Workflow

The following diagram outlines the general workflow for conducting a ring-opening polymerization experiment using potassium phenoxide as a catalyst.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Characterization Monomer_Purification Monomer Purification (Recrystallization/Sublimation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Catalyst_Synthesis Catalyst Synthesis (Potassium Phenoxide) Catalyst_Synthesis->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Polymerization Polymerization (Controlled Temperature & Time) Reaction_Setup->Polymerization Quenching Quenching & Precipitation Polymerization->Quenching Purification Polymer Purification (Dissolution & Re-precipitation) Quenching->Purification Drying Drying Under Vacuum Purification->Drying Characterization Polymer Characterization (GPC, NMR, MALDI-TOF) Drying->Characterization

Caption: General experimental workflow for ROP.

Conclusion

Potassium phenoxide is a versatile and highly active catalyst for the ring-opening polymerization of lactide and ε-caprolactone. The ability to tune the polymerization mechanism through the use of a co-initiator provides a valuable tool for controlling the synthesis of biodegradable polyesters. The straightforward preparation of the catalyst and the efficiency of the polymerization make it an attractive option for researchers in materials science and drug development. Careful purification of monomers and reagents, along with the use of inert atmosphere techniques, are crucial for achieving well-defined polymers with controlled molecular weights and low polydispersity.

References

Application of Potassium Phenoxide in Pharmaceutical Intermediate Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium phenoxide (C₆H₅KO) is a potent nucleophile and a strong base extensively utilized in organic synthesis. Its application is particularly significant in the pharmaceutical industry for the construction of key structural motifs found in a wide array of therapeutic agents. The high reactivity of the phenoxide ion, facilitated by the potassium counterion, enables crucial bond-forming reactions, primarily the synthesis of aryl ethers and the carboxylation of phenols. These reactions form the backbone of the synthesis of numerous pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the use of potassium phenoxide in the synthesis of intermediates for several important classes of drugs, including β-blockers and selective estrogen receptor modulators (SERMs).

Core Applications and Mechanisms

Potassium phenoxide is primarily employed in two key reactions for pharmaceutical intermediate synthesis:

  • Williamson Ether Synthesis: This is a classic and widely used method for forming ethers.[1] In the context of pharmaceutical synthesis, potassium phenoxide acts as a nucleophile, attacking an alkyl halide or other electrophile with a good leaving group to form an aryl ether.[2][3] This aryl ether linkage is a common structural feature in many active pharmaceutical ingredients (APIs). The reaction proceeds via an SN2 mechanism.

  • Kolbe-Schmitt Reaction: This carboxylation reaction involves the nucleophilic addition of a phenoxide to carbon dioxide to yield hydroxybenzoic acids.[4][5] When potassium phenoxide is used, the major product is often 4-hydroxybenzoic acid, a valuable precursor for parabens and other pharmaceuticals.[6][7]

Application 1: Synthesis of β-Blocker Intermediates

β-Adrenergic receptor antagonists, or β-blockers, are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[8] A common structural motif in many β-blockers is the aryloxypropanolamine backbone, which is synthesized via the Williamson ether synthesis using a substituted phenoxide.

Example 1: Synthesis of a Propranolol Intermediate

Propranolol is a non-selective β-blocker. A key step in its synthesis is the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342) to form the intermediate, 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This reaction is facilitated by a base, such as potassium hydroxide (B78521), which deprotonates the 1-naphthol to form the potassium naphthoxide in situ.

Reaction Scheme:

G 1-Naphthol 1-Naphthol Intermediate Intermediate 1-Naphthol->Intermediate KOH, DMSO Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate

Caption: Synthesis of Propranolol Intermediate.

Experimental Protocol: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane [9]

Materials:

Procedure:

  • To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes.

  • Continue stirring at room temperature for 6 hours.

  • Quench the reaction with water (50 ml).

  • Extract the product with chloroform (2 x 75 ml).

  • Wash the combined organic layers with sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Quantitative Data:

ParameterValueReference
Yield95%[9]
Reaction Time6 hours[9]
TemperatureRoom Temperature[9]
Example 2: Synthesis of an Atenolol (B1665814) Intermediate

Atenolol is a selective β1-blocker. A key intermediate in its synthesis is 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide, which is formed by the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin in the presence of a base. While some procedures utilize sodium hydroxide[10], potassium hydroxide can also be employed to generate the potassium phenoxide in situ.[1]

Reaction Scheme:

G Atenolol_Precursor Atenolol_Precursor Atenolol_Intermediate Atenolol_Intermediate Atenolol_Precursor->Atenolol_Intermediate KOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->Atenolol_Intermediate

Caption: Synthesis of Atenolol Intermediate.

Experimental Protocol: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (Adapted from similar syntheses)[1][10]

Materials:

  • 2-(4-hydroxyphenyl)acetamide

  • Potassium hydroxide (KOH)

  • Epichlorohydrin

  • Ethanol (B145695)

  • Water

Procedure:

  • Dissolve 2-(4-hydroxyphenyl)acetamide in a mixture of ethanol and water.

  • Add a stoichiometric amount of potassium hydroxide to the solution and stir until dissolved to form the potassium phenoxide.

  • Add epichlorohydrin dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data (Illustrative):

ParameterValueReference
Yield>90% (based on similar reactions)[7]
Reaction Time3 hours (based on similar reactions)[7]
TemperatureReflux[7]

Application 2: Synthesis of a Selective Estrogen Receptor Modulator (SERM) Intermediate

Example: Deprotection Step in the Synthesis of Raloxifene (B1678788)

Raloxifene is a SERM used to prevent and treat osteoporosis in postmenopausal women.[6] The synthesis of raloxifene often involves the use of protecting groups for the hydroxyl functionalities. A key step in the final stages of the synthesis is the deprotection of these groups. Potassium hydroxide is a strong base used for the hydrolysis of sulfonate protecting groups, which in turn generates the phenoxide that is then protonated to yield the final hydroxyl groups of raloxifene.[4][5]

Reaction Scheme:

G Protected_Raloxifene Protected_Raloxifene Raloxifene Raloxifene Protected_Raloxifene->Raloxifene 1. KOH, H₂O 2. HCl

Caption: Deprotection in Raloxifene Synthesis.

Experimental Protocol: Hydrolysis of 6-methylsulfonyloxy-2[(4-methylsulfonyloxy)phenyl]-3-[4(2-(piperidinyl)ethoxy]benzoyl]benzothiophene hydrochloride [5]

Materials:

  • 6-Methylsulfonyloxy-2[(4-methylsulfonyloxy)phenyl]-3-[4(2-(piperidinyl)ethoxy]benzoyl]benzothiophene hydrochloride

  • Potassium hydroxide (KOH)

  • Water

  • Acetone (B3395972)

  • Hydrochloric acid (aqueous)

Procedure:

  • In a round bottom flask, add 6-methylsulfonyloxy-2[(4-methylsulfonyloxy)phenyl]-3-[4(2-(piperidinyl)ethoxy]benzoyl]benzothiophene hydrochloride (50 g).

  • Add a solution of potassium hydroxide (72 g) in water (250 mL).

  • Heat the mixture to 105-110°C and maintain for 30-45 minutes.

  • Cool the mixture to 20-25°C and add water (250 mL).

  • Add acetone (50 mL) and adjust the pH of the solution to 10 with aqueous hydrochloric acid.

  • Stir the mixture for 45 minutes.

  • Filter the formed solid, wash with acetone (50 mL), and dry under suction.

Quantitative Data:

ParameterValueReference
Reaction Time30-45 minutes[5]
Temperature105-110°C[5]
Purity by HPLC96.27%[5]

Application 3: Synthesis of Paraben Precursors via Kolbe-Schmitt Reaction

Parabens are a class of widely used preservatives in pharmaceutical and cosmetic products. They are esters of 4-hydroxybenzoic acid. The industrial synthesis of 4-hydroxybenzoic acid is achieved through the Kolbe-Schmitt reaction using potassium phenoxide.[6]

Reaction Scheme:

G Potassium_Phenoxide Potassium_Phenoxide 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic_Acid Potassium_Phenoxide->4-Hydroxybenzoic_Acid 1. High Pressure, Heat 2. Acidification CO2 CO₂ CO2->4-Hydroxybenzoic_Acid

Caption: Kolbe-Schmitt Synthesis of 4-Hydroxybenzoic Acid.

Experimental Protocol: Synthesis of 4-Hydroxybenzoic Acid (General Procedure)[4][6]

Materials:

  • Phenol (B47542)

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid

Procedure:

  • React phenol with a stoichiometric amount of potassium hydroxide to form potassium phenoxide.

  • Heat the potassium phenoxide with carbon dioxide under high pressure (e.g., 100 atm) and elevated temperature (e.g., 125°C).

  • After the reaction is complete, cool the reaction mixture.

  • Acidify the mixture with sulfuric acid to precipitate the 4-hydroxybenzoic acid.

  • Filter, wash, and dry the product.

Quantitative Data Summary:

IntermediateReactionKey ReagentsConditionsYieldReference
1-(Naphthalen-1-yloxy)-2,3-epoxypropaneWilliamson Ether Synthesis1-Naphthol, Epichlorohydrin, KOHRoom Temp, 6h95%[9]
2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamideWilliamson Ether Synthesis2-(4-Hydroxyphenyl)acetamide, Epichlorohydrin, KOHReflux, 3h (illustrative)>90% (illustrative)[7]
RaloxifeneSulfonate DeprotectionProtected Raloxifene, KOH105-110°C, 30-45 min-[5]
4-Hydroxybenzoic AcidKolbe-Schmitt ReactionPotassium Phenoxide, CO₂High Pressure, 125°CHigh (Industrial Process)[4][6]

Conclusion

Potassium phenoxide is a versatile and indispensable reagent in the synthesis of pharmaceutical intermediates. Its application in the Williamson ether synthesis allows for the efficient construction of the aryl ether linkages that are central to the structure and activity of many β-blockers. Furthermore, its role in the Kolbe-Schmitt reaction provides a direct route to 4-hydroxybenzoic acid, a key building block for widely used preservatives. The provided protocols offer a practical guide for researchers and scientists in the pharmaceutical industry to leverage the reactivity of potassium phenoxide in the development of new and existing therapeutic agents.

Experimental Workflow Diagram

G cluster_Phenoxide Phenoxide Formation cluster_Reaction Reaction cluster_Workup Work-up and Purification Phenol Substituted Phenol Phenoxide Potassium Phenoxide (in situ) Phenol->Phenoxide Base Potassium Base (KOH or K₂CO₃) Base->Phenoxide Reaction_Step Nucleophilic Attack (SN2) Phenoxide->Reaction_Step Electrophile Electrophile (e.g., Epichlorohydrin) Electrophile->Reaction_Step Intermediate Pharmaceutical Intermediate Reaction_Step->Intermediate Quenching Quenching Intermediate->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Final_Product Pure Intermediate Purification->Final_Product

Caption: General Experimental Workflow.

References

Application Notes and Protocols: The Role of Potassium Phenoxide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium phenoxide (C₆H₅KO) is a potent nucleophile and a strong base that serves as a critical reagent in the synthesis of a wide array of agrochemicals.[1] Its utility stems from the highly reactive phenoxide ion, which readily participates in nucleophilic substitution reactions, most notably the Williamson ether synthesis, to form diaryl ethers and aryloxy ethers.[2][3] These structural motifs are central to the biological activity of numerous herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals utilizing potassium phenoxide, with a focus on providing clear, reproducible methodologies and quantitative data to support research and development efforts.

Core Applications in Agrochemical Synthesis

The primary application of potassium phenoxide in agrochemical synthesis is the formation of an ether linkage between a phenyl group and an alkyl or aryl halide. This reaction, a classic Williamson ether synthesis, is the cornerstone for the production of several classes of pesticides.[2]

1. Herbicides: Potassium phenoxide and its derivatives are fundamental in the synthesis of phenoxy herbicides. These compounds mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[4] A prominent example is the synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used selective herbicide.

Furthermore, potassium phenoxide chemistry is integral to the synthesis of aryloxyphenoxypropionate ("fop") herbicides. This class of herbicides targets the enzyme acetyl-CoA carboxylase (ACCase) in grasses, inhibiting fatty acid synthesis and leading to weed death.[5]

2. Insecticides: The phenoxy ether linkage is a key structural feature in certain insecticides. Pyriproxyfen (B1678527), a juvenile hormone analog, disrupts the developmental processes of insects.[1][5] Its synthesis involves the coupling of a substituted phenoxyphenol with an appropriate pyridine (B92270) derivative, a reaction facilitated by the formation of a potassium phenoxide intermediate.

3. Fungicides: Strobilurin fungicides, such as Kresoxim-methyl (B120586), also incorporate a phenoxy ether moiety. These fungicides inhibit mitochondrial respiration in fungi, providing broad-spectrum disease control in various crops. The synthesis of these complex molecules often involves a Williamson ether synthesis step where a substituted potassium phenoxide is a key reactant.[6]

Experimental Protocols

Protocol 1: Synthesis of Potassium 2,4-Dichlorophenoxide

This protocol details the preparation of the potassium salt of 2,4-dichlorophenol (B122985), a common intermediate in phenoxy herbicide synthesis.

Materials:

  • 2,4-Dichlorophenol (98% purity)

  • Potassium hydroxide (B78521) (KOH) (85% purity)

  • Toluene (B28343)

  • Kneader or suitable reaction vessel with heating and vacuum capabilities

Procedure:

  • In a kneader, add 800g of 2,4-dichlorophenol (effective content 98%).

  • Slowly add 565.6g of 50% KOH solution.

  • After the salt formation is complete and the mixture is dissolved, heat the mixture to boil off the water to obtain anhydrous solid potassium 2,4-dichlorophenoxide.[7]

Protocol 2: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol describes the synthesis of the herbicide 2,4-D from potassium 2,4-dichlorophenoxide.

Materials:

  • Anhydrous solid potassium 2,4-dichlorophenoxide (from Protocol 1)

  • Potassium chloroacetate (B1199739) solution

  • Sodium carbonate

  • Hydrochloric acid (30%)

  • Water

Procedure:

  • To the kneader containing the anhydrous potassium 2,4-dichlorophenoxide, add a solution of potassium chloroacetate (prepared from 520.3g of 98% monochloroacetic acid and 944.2g of 32% KOH solution in 250g of water).[7]

  • During the addition, uniformly add 200g of solid sodium carbonate.

  • Heat the mixture to 120°C to initiate the condensation reaction, allowing water vapor to escape.

  • After 5 hours, cool the reaction mixture by adding 3000mL of water.

  • When the temperature reaches 70°C, acidify the mixture with 716g of 30% hydrochloric acid.

  • Filter the resulting precipitate and wash it with 2500g of water to obtain the wet 2,4-D product.

  • Dry the wet product in an oven to yield the final 2,4-dichlorophenoxyacetic acid.[7]

Protocol 3: Synthesis of a Pyriproxyfen Intermediate (4-Phenoxyphenol)

This protocol outlines the synthesis of 4-phenoxyphenol (B1666991), a key precursor for the insecticide pyriproxyfen.

Materials:

  • Phenol (B47542) (99% purity)

  • Potassium hydroxide (KOH) (90% purity)

  • Toluene (99% purity)

  • p-Chlorophenol

Procedure:

  • In a reaction kettle, combine 2000kg of toluene, 360kg of 90% potassium hydroxide, and 2000kg of phenol.[8]

  • Heat the mixture and reflux to dehydrate, recovering the toluene at normal pressure until the temperature reaches 175°C and the material is fully dissolved. This forms the potassium phenoxide in situ.[8]

  • In a separate reaction kettle, heat a mixture of 382kg of p-chlorophenol and 630kg of phenol to 172°C until fully dissolved.

  • Transfer the potassium phenoxide solution to the p-chlorophenol solution and react to form 4-phenoxyphenol.

Quantitative Data

The following tables summarize typical yields and purity for the synthesis of various agrochemicals where potassium phenoxide (or its in situ formation) plays a key role.

Agrochemical ClassCompoundStarting MaterialsBaseYield (%)Purity (%)Reference
Herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-Dichlorophenol, Monochloroacetic acidKOH98.898.4[7]
Herbicide 2,4-Dichlorophenoxy propionic acid2,4-Dichlorophenol, Chloropropionic acidNaOH98.698.2[7]
Insecticide Pyriproxyfen4-phenoxyphenol, 2-chloropyridineKOH87.1>97[9]
Fungicide Kresoxim-methyl Intermediate2-Methylphenol, 2-bromomethyl bromobenzeneK₂CO₃92.899.8[10]

Visualizations

Experimental Workflow: Synthesis of 2,4-D

G cluster_prep Preparation of Potassium 2,4-Dichlorophenoxide cluster_synthesis Synthesis of 2,4-D cluster_workup Work-up and Isolation DCP 2,4-Dichlorophenol Kneader1 Kneader DCP->Kneader1 KOH_sol 50% KOH Solution KOH_sol->Kneader1 Anhydrous_Salt Anhydrous Potassium 2,4-Dichlorophenoxide Kneader1->Anhydrous_Salt Heating & Dehydration Kneader2 Kneader Anhydrous_Salt->Kneader2 K_Chloroacetate Potassium Chloroacetate Solution K_Chloroacetate->Kneader2 Na2CO3 Sodium Carbonate Na2CO3->Kneader2 Reaction_Mix Reaction Mixture Kneader2->Reaction_Mix Heating to 120°C Water Water Reaction_Mix->Water Cooling HCl 30% HCl Water->HCl Acidification Filtration Filtration & Washing HCl->Filtration Drying Drying Filtration->Drying Final_Product 2,4-D Drying->Final_Product

Caption: Workflow for the synthesis of 2,4-D.

Signaling Pathway: Mode of Action of Aryloxyphenoxypropionate Herbicides

G cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell (Grass Weed) APP Aryloxyphenoxypropionate (APP) Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) APP->ACCase Inhibition MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalysis FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Lipids Lipids (Cell Membranes, etc.) FattyAcids->Lipids PlantGrowth Plant Growth & Development FattyAcids->PlantGrowth Disruption leads to Lipids->PlantGrowth WeedDeath Weed Death PlantGrowth->WeedDeath Cessation leads to

Caption: Inhibition of ACCase by "fop" herbicides.

Conclusion

Potassium phenoxide is an indispensable reagent in the agrochemical industry, enabling the efficient synthesis of a variety of potent herbicides, insecticides, and fungicides. The Williamson ether synthesis, facilitated by potassium phenoxide, provides a reliable method for constructing the critical phenoxy ether linkages that define the bioactivity of these compounds. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of new and improved crop protection solutions. Further optimization of reaction conditions and exploration of novel applications for potassium phenoxide and its derivatives will continue to drive innovation in agrochemical synthesis.

References

Application Notes and Protocols: In-Situ Generation of Potassium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium phenoxide (C₆H₅KO) is a highly valuable organic base and nucleophile extensively utilized in organic synthesis and pharmaceutical development.[1] As the potassium salt of phenol (B47542), it serves as a critical intermediate in the synthesis of aryl ethers, esters, and other phenolic derivatives.[1][2] Its in-situ generation, the process of forming the reagent within the reaction mixture immediately before its intended use, is often preferred to avoid handling the potentially corrosive and hygroscopic solid.[1] This approach is central to well-established reactions like the Williamson ether synthesis and the Kolbe-Schmitt reaction.[3][4]

The primary method for generating potassium phenoxide involves the deprotonation of phenol using a suitable potassium base.[5] The choice of base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), and the reaction solvent are critical factors that influence reaction efficiency, yield, and compatibility with subsequent synthetic steps.[2][4] These application notes provide detailed protocols for the in-situ generation of potassium phenoxide for both isolation and direct use in further reactions, along with a summary of reaction parameters to guide researchers in selecting the optimal conditions for their specific applications.

Reaction and Workflow Diagrams

The generation of potassium phenoxide is a straightforward acid-base reaction. The phenoxide ion is then typically used as a nucleophile in subsequent reactions, such as the Sₙ2 reaction in the Williamson ether synthesis.

G cluster_reaction Potassium Phenoxide Generation phenol Phenol (C₆H₅OH) phenoxide Potassium Phenoxide (C₆H₅O⁻K⁺) phenol->phenoxide + Base base Potassium Base (e.g., KOH, K₂CO₃) base->phenoxide byproduct Byproduct (H₂O or KHCO₃) phenoxide->byproduct - H⁺

Caption: General reaction for the formation of potassium phenoxide.

Williamson_Workflow cluster_0 Step 1: In-situ Phenoxide Generation cluster_1 Step 2: Sₙ2 Reaction cluster_2 Step 3: Work-up & Isolation arrow arrow a Dissolve Phenol (1.0 eq) in polar aprotic solvent (e.g., DMF) b Add Potassium Carbonate (2.0-3.0 eq) a->b Stir c Add Alkyl Halide (1.1-1.5 eq) b->c Formation of Phenoxide d Heat mixture to 50-100 °C and stir until completion e Cool to room temperature d->e f Pour into water and extract with organic solvent e->f g Wash, dry, and concentrate organic layers f->g h Purify crude product (Chromatography/Recrystallization) g->h

Caption: Experimental workflow for in-situ potassium phenoxide generation and Williamson ether synthesis.

Summary of Generation Protocols

The selection of the appropriate base and solvent system is crucial for the successful generation of potassium phenoxide. The following table summarizes quantitative data from established protocols.

ParameterProtocol 1A: KOH (Aqueous)[6]Protocol 1B: KOH (Azeotropic)[7]Protocol 2: K₂CO₃ (In-situ)[8]
Phenol (equivalents) 1.0 eq (2.9 g, 30 mmol)1.0 eq (23.5 g)1.0 eq
Potassium Base KOHKOHK₂CO₃
Base (equivalents) 1.0 eq (1.7 g, 30 mmol)1.0 eq (14 g)2.0 - 3.0 eq
Primary Solvent Water (10 mL)Methanol (B129727) (100 mL)DMF or Acetonitrile
Secondary Solvent N/AToluene (B28343) (700 mL)N/A
Temperature 24 °CReflux (distillation up to 109 °C)50 - 100 °C
Reaction Time 30 minutesDuring distillationVaries by substrate
Work-up Evaporation under reduced pressureFiltration of precipitated crystalsAqueous work-up
Yield 98% (isolated solid)93% (isolated solid)N/A (used in-situ)
Primary Use Isolation of potassium phenoxideIsolation of anhydrous potassium phenoxideWilliamson Ether Synthesis

Experimental Protocols

Protocol 1: Generation and Isolation of Solid Potassium Phenoxide

This protocol describes two methods for synthesizing and isolating potassium phenoxide using potassium hydroxide as the base. Method A is a simple aqueous procedure, while Method B is designed to produce anhydrous potassium phenoxide through azeotropic distillation.[3][7]

Method A: Aqueous Synthesis[6]

  • Reaction Setup: In a 25 mL round-bottom flask, combine freshly distilled phenol (2.9 g, 30 mmol) and potassium hydroxide (1.7 g, 30 mmol).

  • Dissolution: Add 10 mL of distilled water to the flask.

  • Reaction: Stir the solution at room temperature (approx. 24 °C) for 30 minutes.

  • Isolation: Remove the water under reduced pressure using a rotary evaporator to yield solid potassium phenoxide. The reported yield for this procedure is approximately 3.9 g (98%).[6]

Method B: Anhydrous Synthesis via Azeotropic Distillation[7]

  • Reaction Setup: To a solution of phenol (23.5 g) in toluene (700 mL) in a distillation apparatus, add a solution of potassium hydroxide (14 g) in methanol (100 mL).

  • Azeotropic Distillation: Heat the mixture to distill off the methanol and the water formed during the reaction.[3] The removal of water drives the equilibrium towards the formation of the anhydrous salt.[3]

  • Crystallization: Continue distillation until the vapor temperature reaches approximately 109 °C. As the solvents are removed, anhydrous potassium phenoxide will crystallize out of the toluene solution.[7]

  • Isolation: Cool the flask and collect the potassium phenoxide crystals by filtration. Dry the crystals to remove residual solvent. The reported yield of substantially pure potassium phenoxide is 30.7 g (93%).[7]

Protocol 2: In-situ Generation for Williamson Ether Synthesis

This protocol provides a general method for the in-situ generation of potassium phenoxide using potassium carbonate for subsequent O-alkylation in a Williamson ether synthesis.[4][8] This method is advantageous as phenols are acidic enough to be deprotonated by weaker bases like K₂CO₃, which is less harsh than KOH and easier to handle.[2]

  • Reaction Setup: To a solution of the desired phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add potassium carbonate (2.0-3.0 eq). The use of polar aprotic solvents is recommended to favor O-alkylation over potential C-alkylation side reactions.[8]

  • Phenoxide Formation: Stir the suspension. The formation of the potassium phenoxide occurs in-situ.

  • Alkylation: Add the desired primary alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 50-100 °C and stir vigorously until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting phenol.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.[8]

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[8]

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aryl ether.[8]

    • Purify the product as necessary by column chromatography or recrystallization.[8]

References

Application Notes and Protocols for the Use of Potassium Phenoxide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The choice of base is a critical parameter in these reactions, influencing catalyst activity, substrate stability, and overall reaction outcome. While strong inorganic or alkoxide bases are commonly employed, the use of weaker bases can offer significant advantages, particularly when dealing with base-sensitive substrates or products.

This document provides detailed application notes on the use of potassium phenoxide (KOPh) in palladium-catalyzed cross-coupling reactions. A primary focus is given to its well-documented application as a mild and effective base in the Buchwald-Hartwig amination of fluoroalkylamines, a transformation of significant interest in medicinal chemistry due to the unique properties conferred by fluoroalkyl groups.[1][2][3]

Application: Buchwald-Hartwig Amination of Fluoroalkylamines

The synthesis of fluoroalkylanilines via traditional palladium-catalyzed C-N coupling methods is often challenging. The products are frequently unstable under the typically harsh reaction conditions involving strong bases and high temperatures.[1][2] The use of potassium phenoxide as a weaker base provides a solution to this problem, enabling the synthesis of a wide range of fluoroalkylanilines in high yields with low catalyst loadings.[1][2][3]

The key advantages of using potassium phenoxide in this context are:

  • Product Stability: As a weaker base, KOPh prevents the degradation of the base-sensitive fluoroalkylaniline products.[1][2]

  • High Functional Group Tolerance: The mild reaction conditions allow for the presence of functional groups that would otherwise react with stronger bases.[1][2]

  • High Efficiency: The reactions proceed in high yields with catalyst loadings often below 0.5 mol%.[1][2]

Data Presentation: Substrate Scope and Reaction Yields

The following table summarizes the scope of the palladium-catalyzed arylation of trifluoroethylamine with various aryl halides using potassium phenoxide as the base. The data is adapted from the work of Brusoe and Hartwig.[3]

EntryAryl HalideCatalyst Loading (mol %)Yield (%)
14-n-Butylbromobenzene0.1095
24-Methoxybromobenzene0.1092
34-Bromotoluene0.1094
44-(Trifluoromethyl)bromobenzene0.2588
54-Bromobenzonitrile0.2591
6Methyl 4-bromobenzoate0.2585
72-Bromonaphthalene0.2593
82-Bromopyridine0.5082
94-n-Butylchlorobenzene0.5089
104-Chlorotoluene0.5087
Experimental Protocols

General Procedure for the Palladium-Catalyzed Arylation of Fluoroalkylamines:

This protocol is based on the method developed by Brusoe and Hartwig for the synthesis of fluorinated anilines.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • Fluoroalkylamine (1.2 - 1.5 equiv)

  • Potassium phenoxide (KOPh) (1.5 equiv)

  • [Pd(allyl)Cl]₂ (precatalyst, see table for specific loading)

  • AdBippyPhos (ligand, Pd:ligand ratio of 1:1.2)

  • Toluene (B28343) (solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for chromatography

Equipment:

  • Schlenk tube or oven-dried vial with a screw cap and Teflon septum

  • Magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the aryl halide (if solid, 0.50 mmol), potassium phenoxide (0.75 mmol, 99 mg), [Pd(allyl)Cl]₂ (as per the required catalyst loading), and AdBippyPhos to an oven-dried Schlenk tube or vial equipped with a magnetic stir bar. If the aryl halide is a liquid, it can be added outside the glovebox via syringe.

  • Solvent and Reagent Addition: Remove the reaction vessel from the glovebox. Add toluene (1.0 mL) and the fluoroalkylamine (0.60 - 0.75 mmol) via syringe.

  • Reaction: Seal the vessel and place it in a preheated heating block or oil bath at 100 °C. Stir the reaction mixture for the specified time (typically 6-24 hours), monitoring the progress by TLC or GC/MS if desired.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (10 mL) and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure fluoroalkylaniline.

Mandatory Visualizations

Catalytic Cycle and Experimental Workflow

G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) ArPdX L-Pd(II)(Ar)(X) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdOPh L-Pd(II)(Ar)(OPh) (Resting State) ArPdX->ArPdOPh KOPh -KX BaseEx Base Exchange ArPdAmine L-Pd(II)(Ar)(NR¹R²) ArPdOPh->ArPdAmine HNR¹R² -PhOH AmineCoord Amine Coordination & Deprotonation ArPdAmine->Pd0 Ar-NR¹R² RedElim Reductive Elimination (Turnover-Limiting Step)

Caption: Catalytic cycle for the Buchwald-Hartwig amination using KOPh.

G start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Solvents & Liquid Reagents setup->add_reagents reaction Heating & Stirring (100 °C, 6-24h) add_reagents->reaction workup Workup (Dilution & Filtration) reaction->workup extraction Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for the cross-coupling reaction.

Discussion on Other Cross-Coupling Reactions

While the use of potassium phenoxide is well-established for the specific Buchwald-Hartwig amination of fluoroalkylamines, its application in other major palladium-catalyzed cross-coupling reactions is not as widely documented.

  • Suzuki-Miyaura Coupling: This reaction typically employs bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) to activate the boronic acid or ester for transmetalation. The use of potassium phenoxide as the primary base in Suzuki-Miyaura couplings is not a common practice, and dedicated protocols are scarce in the literature.

  • Sonogashira Coupling: This coupling of terminal alkynes with aryl or vinyl halides generally requires an amine base (e.g., triethylamine, diisopropylamine) and often a copper(I) co-catalyst. While other bases can be used in copper-free variants, potassium phenoxide is not a standard choice.

  • C-O Coupling (Diaryl Ether Synthesis): In this reaction, a phenol (B47542) is coupled with an aryl halide. While this transformation effectively involves a phenoxide nucleophile, it is almost always generated in situ from the corresponding phenol and a stronger base like potassium carbonate, potassium phosphate, or sodium tert-butoxide. The direct use of pre-formed potassium phenoxide as the nucleophilic partner is not a common protocol.

Conclusion

Potassium phenoxide serves as a valuable weak base in specialized palladium-catalyzed cross-coupling reactions where substrate or product stability is a concern. Its application in the Buchwald-Hartwig amination of fluoroalkylamines demonstrates its utility in enabling challenging transformations under mild conditions. While its role in other cross-coupling reactions like Suzuki-Miyaura and Sonogashira is not well-established, the principles of its application as a mild base could potentially be extended to other systems requiring careful pH control and avoidance of harsh basic conditions. Further research is needed to explore the full potential of potassium phenoxide in the broad landscape of palladium-catalyzed cross-coupling chemistry.

References

Troubleshooting & Optimization

Technical Support Center: C-Alkylation vs. O-Alkylation of Phenoxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selective alkylation of phenoxides. The resources below are intended for researchers, scientists, and professionals in drug development to address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between C-alkylation and O-alkylation of phenoxides?

A1: Phenoxide ions are ambident nucleophiles, meaning they can be attacked by an electrophile (in this case, an alkylating agent) at two different positions.[1][2]

  • O-alkylation: The alkyl group attaches to the oxygen atom, forming an ether. This is often the kinetically favored product.[3]

  • C-alkylation: The alkyl group attaches to a carbon atom on the aromatic ring, typically at the ortho or para position, forming a substituted phenol (B47542). This is often the thermodynamically favored product.[1][3]

The competition between these two pathways is highly dependent on the reaction conditions.[4][5]

Q2: How can I selectively favor O-alkylation of my phenoxide?

A2: To favor O-alkylation, you should aim for conditions that make the oxygen atom the more reactive nucleophile. This can be achieved by:

  • Using a polar aprotic solvent: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) do not strongly solvate the phenoxide oxygen, leaving it more available to attack the alkylating agent.[1][5]

  • Employing a large counter-ion: Cations like potassium (K+) or cesium (Cs+) create a more "naked" and reactive phenoxide anion compared to smaller cations like lithium (Li+) or sodium (Na+), which can coordinate more tightly with the oxygen.[6]

  • Using a "hard" alkylating agent: According to the Hard and Soft Acids and Bases (HSAB) principle, the "hard" oxygen atom of the phenoxide prefers to react with a "hard" electrophile. Alkylating agents with less polarizable leaving groups (e.g., sulfates) can favor O-alkylation.

  • Lower reaction temperatures: O-alkylation is generally under kinetic control, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures.[3]

Q3: Under what conditions is C-alkylation favored?

A3: To promote C-alkylation, the reactivity of the oxygen atom should be suppressed, allowing the less nucleophilic carbon atoms of the ring to react. This can be accomplished by:

  • Using a polar protic solvent: Solvents like water, ethanol, or trifluoroethanol can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and hindering its nucleophilicity.[1][5] This leaves the carbon atoms of the ring as the more accessible nucleophilic sites.

  • Employing a small counter-ion: Smaller cations like Li+ or Na+ associate more closely with the oxygen atom, reducing its reactivity and favoring C-alkylation.[3]

  • Higher reaction temperatures: C-alkylation often leads to a more thermodynamically stable product. Higher temperatures provide the necessary energy to overcome the higher activation barrier for C-alkylation.[7]

Troubleshooting Guide

Issue: My reaction is producing a mixture of C- and O-alkylated products with poor selectivity.

This is a common issue arising from the competing reaction pathways. The following steps can help improve the selectivity of your reaction.

Decision-Making Workflow for Optimizing Selectivity

G start Poor C/O Selectivity desired_product What is the desired product? start->desired_product o_alkylation O-Alkylation desired_product->o_alkylation O-Alkylation c_alkylation C-Alkylation desired_product->c_alkylation C-Alkylation solvent_o Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone) o_alkylation->solvent_o solvent_c Switch to a polar protic solvent (e.g., H2O, EtOH, TFE) c_alkylation->solvent_c counterion_o Use a larger counter-ion (e.g., K+, Cs+) solvent_o->counterion_o temp_o Lower the reaction temperature counterion_o->temp_o leaving_group_o Consider an alkylating agent with a harder leaving group (e.g., sulfate) temp_o->leaving_group_o end Re-evaluate Selectivity leaving_group_o->end counterion_c Use a smaller counter-ion (e.g., Li+, Na+) solvent_c->counterion_c temp_c Increase the reaction temperature counterion_c->temp_c temp_c->end

Caption: A troubleshooting workflow for optimizing the selectivity between C- and O-alkylation.

Data on Reaction Conditions

The choice of solvent and counter-ion has a significant impact on the ratio of C- to O-alkylation. The following tables summarize these effects.

Table 1: Effect of Solvent on the Alkylation of 2-Naphthol with Benzyl Bromide [1]

SolventProduct TypeRationale
DMF (aprotic)O-AlkylatedThe phenoxide oxygen is not solvated and is highly nucleophilic.
Trifluoroethanol (protic)C-AlkylatedThe solvent forms hydrogen bonds with the oxygen, shielding it from reaction.[1]

Table 2: General Influence of Reaction Parameters on Alkylation Outcome

ParameterCondition for O-AlkylationCondition for C-Alkylation
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (H₂O, EtOH)
Counter-ion Large (K⁺, Cs⁺)Small (Li⁺, Na⁺)
Temperature LowerHigher
Leaving Group "Harder" (e.g., -OSO₂R)"Softer" (e.g., -I)

Underlying Principles

Competing Alkylation Pathways

The phenoxide ion exists as a resonance hybrid with negative charge density on the oxygen and the ortho and para carbons of the ring.[8] This delocalization gives rise to the two possible alkylation pathways.

G cluster_o O-Alkylation cluster_c C-Alkylation phenoxide Phenoxide Ion o_product Ether Product phenoxide->o_product Attack from Oxygen c_product Substituted Phenol Product phenoxide->c_product Attack from Ring Carbon alkyl_halide Alkyl Halide (R-X) o_ts Kinetic Control (Lower Activation Energy) c_ts Thermodynamic Control (Higher Activation Energy)

Caption: Competing pathways for the alkylation of a phenoxide ion.

The Role of Hard and Soft Acids and Bases (HSAB)

The HSAB principle can be a useful qualitative guide for predicting the outcome of phenoxide alkylation.[9]

  • Hard acids/bases: Small, highly charged, not very polarizable.[10]

  • Soft acids/bases: Large, low charge, highly polarizable.[10]

The principle states that hard acids prefer to react with hard bases, and soft acids with soft bases.[9][11]

HSAB phenoxide Phenoxide Nucleophile Oxygen (Hard Base) Carbon (Soft Base) o_alkylation Favors O-Alkylation phenoxide:o->o_alkylation Hard-Hard Interaction c_alkylation Favors C-Alkylation phenoxide:c->c_alkylation Soft-Soft Interaction hard_electrophile Hard Electrophile (e.g., R-OSO₂R') hard_electrophile->o_alkylation soft_electrophile Soft Electrophile (e.g., R-I) soft_electrophile->c_alkylation

Caption: Application of the HSAB principle to phenoxide alkylation.

Experimental Protocols

General Protocol for Selective O-Alkylation of a Phenol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.), a polar aprotic solvent (e.g., DMF or acetone, to make a ~0.5 M solution), and a suitable base (e.g., finely ground potassium carbonate, K₂CO₃, 1.5 eq.).[5]

  • Addition of Alkylating Agent: While stirring the suspension, add the alkylating agent (e.g., an alkyl bromide or sulfate, 1.1 eq.) dropwise at room temperature.[5]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-70 °C) and monitor the progress by a suitable technique (e.g., TLC or GC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be further purified by column chromatography or recrystallization if necessary.

General Protocol for Selective C-Alkylation of a Phenol

This protocol is a general guideline and often requires more specific conditions depending on the substrate and alkylating agent.

  • Preparation: In a suitable reaction vessel, dissolve the phenol (1.0 eq.) in a polar protic solvent (e.g., trifluoroethanol).

  • Base Addition: Add a base (e.g., sodium hydroxide) to generate the sodium phenoxide in situ.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq.) to the solution.

  • Reaction: Heat the reaction mixture, potentially to a higher temperature than for O-alkylation, and monitor its progress.

  • Work-up and Purification: Follow a standard aqueous work-up procedure similar to the O-alkylation protocol, adjusting the pH as necessary to isolate the phenolic product. Purification is typically achieved by column chromatography.

References

Technical Support Center: The Influence of Solvent on Potassium Phenoxide Nucleophilicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing potassium phenoxide in nucleophilic substitution reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, with a focus on the critical role of the solvent in modulating the nucleophilicity and reactivity of potassium phenoxide.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the nucleophilicity of potassium phenoxide?

A1: The solvent plays a crucial role in determining the effective nucleophilicity of potassium phenoxide. Solvents are broadly categorized as protic (containing acidic protons, e.g., water, alcohols) and aprotic (lacking acidic protons, e.g., DMF, DMSO, acetonitrile).

  • Polar Aprotic Solvents: These solvents are generally the best choice for reactions involving potassium phenoxide as a nucleophile.[1] They can solvate the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive. This leads to a significant enhancement in the reaction rate.[2]

  • Protic Solvents: Protic solvents can form hydrogen bonds with the oxygen atom of the phenoxide anion. This solvation shell shields the phenoxide, reducing its availability to act as a nucleophile and thereby slowing down the reaction rate.[1]

Q2: Which polar aprotic solvent is best for a Williamson ether synthesis using potassium phenoxide?

A2: The choice among polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) depends on several factors, including the specific substrates and desired reaction conditions.

  • DMSO is a highly polar solvent that can significantly accelerate SN2 reactions.[1] In one study, replacing excess alcohol with DMSO as the solvent in a Williamson ether synthesis increased the yield from 61% to 95% and reduced the reaction time.[3]

  • DMF is another excellent solvent for Williamson ether synthesis and is very commonly used.[3]

  • Acetonitrile is also a suitable polar aprotic solvent with a lower boiling point than DMF, which can facilitate its removal during work-up.[1]

While direct quantitative comparisons under identical conditions are limited in the literature, all three are effective at promoting the nucleophilicity of potassium phenoxide. The optimal choice may need to be determined empirically for a specific reaction.

Q3: What causes the formation of C-alkylated byproducts, and how can I favor O-alkylation?

A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) to form an ether or at the carbon atoms of the aromatic ring (C-alkylation) to form a substituted phenol (B47542).[1] Several factors influence this selectivity:

  • Solvent: This is a primary factor. Polar aprotic solvents favor O-alkylation. Protic solvents, by solvating the oxygen atom, can increase the proportion of C-alkylation.[4]

  • Counter-ion: The nature of the cation can influence the site of alkylation.

  • Phase-Transfer Catalysts: The presence of these catalysts can also affect the O- vs. C-alkylation ratio.

To favor the desired O-alkylation, the use of polar aprotic solvents is highly recommended.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Ether Product

Possible Cause Troubleshooting Steps
Incomplete Deprotonation of Phenol Ensure a sufficiently strong and anhydrous base is used to fully convert the phenol to potassium phenoxide. Potassium hydroxide (B78521) or potassium carbonate are commonly used.[4] For less reactive phenols, a stronger base like sodium hydride (NaH) might be considered, but requires strictly anhydrous conditions.[1]
Poor Nucleophilicity of Phenoxide If using a protic solvent, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide anion.[1]
Poor Alkylating Agent The Williamson ether synthesis proceeds via an SN2 mechanism and is sensitive to steric hindrance.[5] Use primary alkyl halides for the best results. Secondary and tertiary alkyl halides are prone to elimination reactions (E2), which will significantly reduce the ether yield.[1]
Suboptimal Reaction Temperature Higher temperatures can favor the competing E2 elimination reaction over the desired SN2 substitution.[1] If elimination is a problem, try running the reaction at a lower temperature. Conversely, if the reaction is too slow, gentle heating may be necessary.
Deactivated Alkyl Halide Ensure the alkyl halide is pure and has not degraded. The leaving group ability is also important (I > Br > Cl).[1]

Problem 2: Formation of an Alkene Byproduct

Possible Cause Troubleshooting Steps
Competing E2 Elimination Reaction This is common with sterically hindered (secondary or tertiary) alkyl halides.[1] Use a primary alkyl halide if possible.[1]
High Reaction Temperature Elimination reactions often have a higher activation energy than substitution reactions. Lowering the reaction temperature can favor ether formation.[1]
Strongly Basic Conditions While a base is necessary, excessively strong basicity can promote elimination. Ensure the stoichiometry of the base is appropriate.

Problem 3: C-alkylation Instead of O-alkylation

Possible Cause Troubleshooting Steps
Use of Protic Solvents Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more accessible for attack.[4] Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to favor O-alkylation.[1]

Data Presentation

Table 1: Influence of Solvent on the O/C-Alkylation Ratio in the Reaction of a Naphthoxide with Benzyl Bromide

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Acetonitrile (aprotic)973
Methanol (protic)7228

Data from a study on a Williamson ether synthesis at 298 K.[6]

Table 2: Effect of Solvent on Yield and Reaction Time in a Williamson Ether Synthesis

SolventBaseYield (%)Reaction Time (h)
Excess n-butyl alcohol (protic)Sodium Hydroxide6114
Dimethyl Sulfoxide (DMSO) (aprotic)Sodium Hydroxide959.5

Data from a study on the synthesis of n-butyl ether from n-butyl alcohol and n-butyl chloride.[3]

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of an Alkyl Aryl Ether

This protocol provides a general guideline for the synthesis of an alkyl aryl ether from a phenol and a primary alkyl halide using potassium carbonate as the base in a polar aprotic solvent. This method may require optimization for specific substrates.

Materials:

  • Phenol (1.0 eq)

  • Primary alkyl halide (1.1-1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)[1]

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Ethyl acetate (B1210297) or diethyl ether for extraction

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and the anhydrous polar aprotic solvent.

  • Add the finely powdered anhydrous potassium carbonate (2.0-3.0 eq) to the solution.[1]

  • Stir the mixture vigorously at room temperature for 15-30 minutes to ensure formation of the potassium phenoxide.

  • Add the primary alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the substrates.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 1-8 hours).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Transfer the filtrate to a separatory funnel and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Phenol Phenol (Ar-OH) Phenoxide Potassium Phenoxide (Ar-O⁻ K⁺) Phenol->Phenoxide Base Base Base (e.g., K₂CO₃) AlkylHalide Primary Alkyl Halide (R-X) Ether Alkyl Aryl Ether (Ar-O-R) Phenoxide->Ether Alkyl Halide AlkylHalide->Ether HalideSalt Potassium Halide (KX)

Caption: General workflow for the Williamson ether synthesis.

G cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Phenoxide_p Phenoxide Anion (Ar-O⁻) SolvatedPhenoxide Solvated Phenoxide (Reduced Nucleophilicity) Phenoxide_p->SolvatedPhenoxide Hydrogen Bonding Solvent_p Solvent Molecules (R-OH) Solvent_p->SolvatedPhenoxide C_Alkylation Favors C-Alkylation SolvatedPhenoxide->C_Alkylation Phenoxide_a Phenoxide Anion (Ar-O⁻) FreePhenoxide 'Naked' Phenoxide (Enhanced Nucleophilicity) Phenoxide_a->FreePhenoxide Cation_a Potassium Cation (K⁺) SolvatedCation Solvated Cation Cation_a->SolvatedCation Solvation O_Alkylation Favors O-Alkylation FreePhenoxide->O_Alkylation

Caption: Influence of solvent type on phenoxide nucleophilicity.

G Start Low Ether Yield CheckDeprotonation Is phenol fully deprotonated? Start->CheckDeprotonation CheckSolvent Is a polar aprotic solvent being used? CheckDeprotonation->CheckSolvent Yes OptimizeBase Optimize base type and amount CheckDeprotonation->OptimizeBase No CheckAlkylHalide Is a primary alkyl halide being used? CheckSolvent->CheckAlkylHalide Yes SwitchSolvent Switch to DMF, DMSO, or Acetonitrile CheckSolvent->SwitchSolvent No CheckTemp Is the temperature optimized? CheckAlkylHalide->CheckTemp Yes UsePrimaryHalide Use a primary alkyl halide CheckAlkylHalide->UsePrimaryHalide No AdjustTemp Adjust temperature CheckTemp->AdjustTemp No Success Improved Yield CheckTemp->Success Yes OptimizeBase->CheckSolvent SwitchSolvent->CheckAlkylHalide UsePrimaryHalide->CheckTemp AdjustTemp->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Managing Potassium Phenoxide in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of potassium phenoxide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is potassium phenoxide and why is it moisture-sensitive?

Potassium phenoxide (C₆H₅KO) is the potassium salt of phenol (B47542). It appears as a white to reddish crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Its high solubility in water and its tendency to form hydrates make it particularly sensitive to moisture.[1][2]

Q2: How does moisture affect reactions involving potassium phenoxide?

Moisture can have several detrimental effects on reactions where potassium phenoxide is used as a nucleophile, such as in Williamson ether synthesis or nucleophilic aromatic substitution. The primary issues are:

  • Protonation of the Nucleophile: Water can protonate the phenoxide ion to form phenol. This neutral phenol is a significantly weaker nucleophile than the phenoxide anion, which can dramatically slow down or completely halt the desired reaction.

  • Competing Nucleophile: Water or hydroxide (B78521) ions (present in aqueous solutions of potassium phenoxide) can act as competing nucleophiles, reacting with the electrophile to produce undesired alcohols or other byproducts.[3]

  • Hydrolysis of Reagents: Moisture can lead to the hydrolysis of other sensitive reagents or intermediates in the reaction mixture.

Q3: How should potassium phenoxide be stored to minimize moisture exposure?

To maintain its anhydrous state, potassium phenoxide should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] The use of a desiccator containing a suitable drying agent is highly recommended for long-term storage.

Q4: Can I dry potassium phenoxide if it has been exposed to moisture?

While it is possible to dry hydrated potassium phenoxide, heating can lead to decomposition or hydrolysis, liberating free phenol.[1] A common laboratory method for preparing anhydrous potassium phenoxide involves reacting phenol with potassium hydroxide and then removing the water formed during the reaction through azeotropic distillation with a suitable solvent like toluene (B28343) or xylene.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Williamson Ether Synthesis

Symptoms:

  • The starting materials (phenol and alkyl halide) are largely unreacted.

  • The primary product isolated is phenol.

  • Formation of alcohol corresponding to the alkyl halide.

Possible Causes and Solutions:

Probable CauseRecommended Solution
Moisture in Potassium Phenoxide: The phenoxide was protonated by water, rendering it non-nucleophilic.Use freshly prepared, anhydrous potassium phenoxide. If using a commercial source, ensure it has been stored under strictly anhydrous conditions. Consider preparing it in-situ under an inert atmosphere.
Moisture in Solvent: The reaction solvent was not properly dried.Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and stored under an inert atmosphere.
Moisture in Alkyl Halide: The alkylating agent contains water.Purify and dry the alkyl halide before use. Liquid alkyl halides can be distilled from a suitable drying agent.
Atmospheric Moisture: The reaction was exposed to the atmosphere.Set up the reaction under an inert atmosphere of nitrogen or argon. Use oven-dried glassware and employ techniques such as using a septum and cannulation for reagent transfer.
Issue 2: Formation of Unexpected Byproducts in Nucleophilic Aromatic Substitution

Symptoms:

  • Isolation of hydroxylated aromatic compounds instead of the desired ether.

  • Complex mixture of products observed by TLC or NMR.

Possible Causes and Solutions:

Probable CauseRecommended Solution
Reaction with Water/Hydroxide: Water or hydroxide ions from moist potassium phenoxide are competing with the phenoxide as the nucleophile.Rigorously exclude water from the reaction system. Prepare or dry the potassium phenoxide immediately before use. Ensure all other reagents and solvents are anhydrous.
Side Reactions: The substrate is prone to hydrolysis under the reaction conditions.Lower the reaction temperature if possible. Carefully control the stoichiometry of the reagents.

Quantitative Data

The presence of even small amounts of water can significantly impact the yield of reactions involving potassium phenoxide. The following table provides representative data on the effect of moisture on the yield of a typical Williamson ether synthesis reaction.

Water Content in Reaction (%)Approximate Yield of Ether (%)Observations
0 (Anhydrous)>95%Clean reaction with minimal side products.
0.570-80%Noticeable amount of unreacted phenol.
1.040-50%Significant byproduct formation (alcohol from alkyl halide).
2.0<20%Reaction stalls; starting materials are the main components.
>5.0~0%No desired product is formed.

Note: This data is illustrative and actual results may vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Potassium Phenoxide

This protocol describes the in-situ preparation of anhydrous potassium phenoxide for immediate use in a subsequent reaction.

Materials:

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a septum.

  • Purge the entire system with dry nitrogen or argon for at least 30 minutes.

  • In a separate, dry flask under an inert atmosphere, dissolve the desired amount of phenol in anhydrous THF.

  • Carefully add the phenol solution via cannula to the reaction flask containing a suspension of potassium hydride (1.1 equivalents) in anhydrous THF at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours).

  • The resulting solution/suspension of anhydrous potassium phenoxide is now ready for the addition of the electrophile.

Protocol 2: Anhydrous Williamson Ether Synthesis

Procedure:

  • To the freshly prepared solution of anhydrous potassium phenoxide from Protocol 1, add the alkyl halide (1.0 equivalent) dropwise via syringe at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow start Start prep_phenoxide Prepare Anhydrous Potassium Phenoxide start->prep_phenoxide add_electrophile Add Alkyl Halide (Electrophile) prep_phenoxide->add_electrophile Inert Atmosphere reaction Reaction (e.g., Reflux) add_electrophile->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product (Ether) purification->product

Caption: Workflow for Williamson Ether Synthesis.

troubleshooting_logic start Low/No Reaction Yield check_moisture Was the reaction run under anhydrous conditions? start->check_moisture yes_anhydrous Yes check_moisture->yes_anhydrous Yes no_anhydrous No check_moisture->no_anhydrous No check_reagents Are reagents (phenoxide, solvent, alkyl halide) confirmed dry? yes_anhydrous->check_reagents dry_reagents Solution: Dry all reagents and solvents. Use inert atmosphere techniques. no_anhydrous->dry_reagents yes_dry Yes check_reagents->yes_dry Yes no_dry No check_reagents->no_dry No other_issues Investigate other issues: - Reaction temperature - Reagent stoichiometry - Leaving group ability yes_dry->other_issues no_dry->dry_reagents

References

Technical Support Center: Purification of Crude Potassium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude potassium phenoxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude potassium phenoxide?

Crude potassium phenoxide can contain several impurities depending on the synthesis method. The most common include:

  • Unreacted Starting Materials: Residual phenol (B47542) and potassium hydroxide (B78521) (KOH) are frequent impurities.[1][2]

  • Water: Potassium phenoxide is hygroscopic and readily absorbs moisture from the atmosphere. Water can also be a byproduct of the synthesis reaction between phenol and KOH.[1][3]

  • Solvents: Residual solvents used during the synthesis, such as toluene (B28343), methanol, or diethyl ether, can be trapped in the crude solid.[4][5]

  • Oxidation Products: Exposure to air, especially at elevated temperatures, can cause the phenoxide to oxidize, leading to colored impurities.

  • Carbonates: Potassium hydroxide can react with atmospheric carbon dioxide to form potassium carbonate, which may be present as an impurity.[1]

Q2: Why is my potassium phenoxide sample discolored (e.g., pink, yellow, or brown)?

Discoloration in potassium phenoxide is typically a sign of impurity, often due to the oxidation of trace amounts of phenol or the phenoxide ion itself. The presence of certain metallic impurities can also contribute to color. To minimize discoloration, it is crucial to handle the material under an inert atmosphere (e.g., nitrogen or argon) and avoid exposure to air and light.

Q3: How does moisture affect the purity and reactivity of potassium phenoxide?

Moisture can significantly impact the quality of potassium phenoxide. Since it is the salt of a weak acid (phenol) and a strong base (KOH), the presence of water can lead to hydrolysis, reforming phenol and potassium hydroxide. This reduces the effective concentration of the phenoxide, which is often used as a strong, non-hydroxide base or nucleophile in anhydrous organic reactions.[3] For many applications, such as Williamson ether synthesis, using the anhydrous form is critical for achieving high yields.[4][5]

Q4: There are conflicting reports on the melting point of potassium phenoxide. What is the correct value?

The literature presents varied melting points. Some sources report a range of 103-104°C, while others state a much higher temperature of 290°C.[5][6] This discrepancy may arise from the formation of complexes between potassium phenoxide and phenol (e.g., C₆H₅OK·2C₆H₅OH), which would have different physical properties than the pure salt.[7] For pure, anhydrous potassium phenoxide, the higher melting point is more likely characteristic of the ionic salt. Researchers should consider the possibility of solvate formation when interpreting thermal analysis data.

Troubleshooting Guide

Q: The yield from my recrystallization is very low. What are the possible causes and solutions?

Low recovery is a common issue in recrystallization. Several factors could be responsible.

Possible Causes & Solutions:

  • Too Much Solvent: Adding an excessive amount of solvent will keep more of the compound dissolved even after cooling, drastically reducing the yield.[8]

    • Solution: After cooling and filtering, try to carefully evaporate some of the solvent from the filtrate and cool it again to recover more crystals. For future attempts, add the hot solvent in small portions just until the solid dissolves.[8]

  • Incorrect Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9]

    • Solution: If the compound remains highly soluble at low temperatures, the solvent is unsuitable. A mixed-solvent system (using a "good" solvent for dissolving and a "poor" solvent as an anti-solvent) may be required.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of a precipitate or small, impure crystals instead of large, pure ones.[9]

    • Solution: Allow the heated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling process.[8]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, significant product loss can occur.

    • Solution: Use a pre-heated filter funnel and flask to prevent the solution from cooling during filtration.[10]

Troubleshooting Logic for Low Recrystallization Yield

G start Low Recrystallization Yield check_solubility Did a large amount of solid dissolve at room temp? start->check_solubility check_filtrate Is the filtrate cloudy or clear? too_much_solvent Problem: Too much solvent used. check_filtrate->too_much_solvent Clear cooling_issue Problem: Cooling was too rapid. check_filtrate->cooling_issue Cloudy/Precipitate check_solubility->check_filtrate No wrong_solvent Problem: Incorrect solvent choice. check_solubility->wrong_solvent Yes solve_solvent Solution: 1. Evaporate excess solvent. 2. In future, add solvent portion-wise. too_much_solvent->solve_solvent solve_wrong_solvent Solution: 1. Re-evaluate solvent system. 2. Consider mixed solvents. wrong_solvent->solve_wrong_solvent solve_cooling Solution: 1. Allow slow cooling to RT. 2. Insulate the flask. cooling_issue->solve_cooling

Caption: Troubleshooting decision tree for low recrystallization yield.

Q: My product will not crystallize out of solution. What should I do?

Failure to crystallize is often due to either supersaturation or the presence of impurities that inhibit crystal lattice formation.

Solutions to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure potassium phenoxide, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.

  • Reduce Temperature: Ensure the solution is thoroughly chilled in an ice-water or ice-salt bath.[9]

  • Add an Anti-Solvent: If using a single solvent, you can try adding a small amount of a "poor" solvent (one in which potassium phenoxide is insoluble) dropwise until the solution becomes cloudy, then add a drop of the "good" solvent to clarify it before cooling again.

Q: My purified solid is oily or forms a gummy precipitate. How can I fix this?

An oily or gummy product often indicates the presence of impurities that depress the melting point or interfere with crystal formation. It can also happen if the solution is "oiling out," which occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

Solutions:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, perhaps adding a small amount of additional solvent. Then, allow it to cool much more slowly to encourage proper crystal formation.

  • Trituration: If you have a gummy solid, you can try a process called trituration. Add a solvent in which the desired compound is insoluble but the impurities are soluble. Stir or grind the gummy solid with the solvent, which should wash away the impurities and may induce the product to solidify. Toluene or hexanes can be effective for this purpose.[4]

Data Presentation

Table 1: Common Impurities and Recommended Purification Techniques

ImpurityTypeRecommended Removal MethodPrinciple
WaterProcess ByproductAzeotropic distillation with toluene/xylene; Drying in vacuo over a desiccant (P₂O₅).[4]Water forms a low-boiling azeotrope with the solvent and is removed, or it is removed under vacuum.
PhenolUnreacted Starting MaterialWashing with a non-polar solvent (e.g., toluene, hexanes) in which phenoxide is insoluble.Phenol is more soluble in non-polar organic solvents than the ionic potassium phenoxide salt.
KOHUnreacted Starting MaterialRecrystallization from a suitable polar solvent.Differences in solubility between KOH and potassium phenoxide allow for separation.
Residual SolventsProcess ContaminantDrying under high vacuum at an elevated temperature.Volatile solvents are removed under reduced pressure.
Oxidation ProductsSide-Reaction ProductsRecrystallization, potentially with activated charcoal to adsorb colored impurities.Impurities are removed as the pure compound selectively crystallizes from the solution.

Experimental Protocols

Protocol 1: Purification by Solvent Washing (Trituration)

This method is effective for removing residual phenol and other organic-soluble impurities.

  • Place the crude potassium phenoxide (e.g., 5.0 g) in a clean, dry Erlenmeyer flask.

  • Add a non-polar solvent in which potassium phenoxide is known to be insoluble, such as dry toluene or hexanes (approx. 20-30 mL).

  • Stir the suspension vigorously with a magnetic stir bar or swirl manually for 15-20 minutes at room temperature. A glass rod can be used to break up any clumps.

  • Set up a vacuum filtration apparatus with a Büchner funnel and appropriate filter paper.

  • Filter the solid product, collecting it on the filter paper.

  • Wash the collected solid cake with a small amount of fresh, cold, non-polar solvent (2 x 5 mL).[4]

  • Transfer the purified solid to a watch glass or Schlenk flask and dry under high vacuum for several hours to remove all residual solvent.

Protocol 2: Preparation and Purification of Anhydrous Potassium Phenoxide via Azeotropic Distillation

This protocol is adapted from synthesis procedures that yield a pure, anhydrous product directly.[4] It is suitable for preparing high-purity material for moisture-sensitive reactions.

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add phenol (e.g., 0.1 mol), potassium hydroxide (0.1 mol), and a solvent that forms an azeotrope with water, such as toluene (approx. 150-200 mL).

  • Reaction & Distillation: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap.

  • Completion: Continue the reflux until no more water collects in the trap. The reaction is complete, and the water has been removed.

  • Crystallization: As water is removed, the anhydrous potassium phenoxide, which is insoluble in hot toluene, will precipitate out of the solution as a crystalline solid.[4]

  • Isolation: Allow the mixture to cool to room temperature. Isolate the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of dry toluene or benzene (B151609) and then dry thoroughly under high vacuum.[4] The yield should be high, often exceeding 90%.[4]

General Purification & Handling Workflow

G cluster_prep Preparation cluster_purification Purification Step cluster_post Post-Processing crude Crude K-Phenoxide assess Assess Impurities (Color, Texture, Source) crude->assess choice Choose Method assess->choice wash Solvent Washing (Trituration) choice->wash Organic Impurities recrystal Recrystallization choice->recrystal Mixed Impurities azeo Azeotropic Distillation choice->azeo Water is Primary Impurity filtration Vacuum Filtration wash->filtration recrystal->filtration azeo->filtration drying Drying Under High Vacuum filtration->drying analysis Purity Analysis (NMR, MP, etc.) drying->analysis product Pure K-Phenoxide analysis->product

Caption: General workflow for the purification of potassium phenoxide.

References

Technical Support Center: Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to optimize the synthesis of 4-hydroxybenzoic acid from potassium phenoxide using the Kolbe-Schmitt reaction. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-hydroxybenzoic acid.

Problem Possible Causes Recommended Solutions
Low Yield of 4-Hydroxybenzoic Acid 1. Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture, which can hydrolyze the potassium phenoxide and reduce the yield.[1] 2. Incomplete Reaction: Insufficient reaction time, temperature, or CO₂ pressure can lead to incomplete conversion of the starting material. 3. Suboptimal Temperature: The temperature for the synthesis of the para-isomer is critical. Temperatures that are too low may result in poor conversion, while excessively high temperatures can cause decomposition.[2] 4. Formation of Side Products: The primary side product is the ortho-isomer, salicylic (B10762653) acid. Other byproducts like tar residues can also form, trapping the desired product.[3]1. Ensure Anhydrous Conditions: Thoroughly dry all reactants, solvents, and glassware before use. Potassium phenoxide is extremely hygroscopic and should be handled in a dry atmosphere (e.g., under nitrogen or in a glovebox).[4] 2. Optimize Reaction Parameters: Increase the reaction time or slightly elevate the temperature within the recommended range. Ensure the CO₂ pressure is maintained at the desired level throughout the reaction. 3. Precise Temperature Control: Maintain the reaction temperature, ideally between 180-250°C. Use an oil bath or a temperature-controlled reactor to ensure a stable temperature.[2][4] 4. Use Potassium Phenoxide: The use of potassium phenoxide, as opposed to sodium phenoxide, significantly favors the formation of the para-isomer (4-hydroxybenzoic acid).[5][6]
High Proportion of Salicylic Acid (ortho-isomer) 1. Incorrect Alkali Metal Phenoxide: The use of sodium phenoxide strongly favors the formation of salicylic acid.[7] 2. Reaction Temperature Too Low: While high temperatures can cause decomposition, a temperature that is too low can favor the formation of the ortho-isomer, even with potassium phenoxide.1. Use Potassium Hydroxide (B78521) or Potassium Phenoxide: Ensure you are using the potassium salt of phenol (B47542) to direct the carboxylation to the para position.[5][6] 2. Optimize Temperature: For potassium phenoxide, a higher temperature (around 200-240°C) generally favors the formation of the para-isomer.[2]
Product Discoloration (Brown or Tarry Product) 1. Overheating: Excessive temperatures can lead to the formation of tarry byproducts.[3] 2. Impurities in Starting Materials: Impurities in the phenol or potassium hydroxide can lead to colored byproducts.1. Maintain Strict Temperature Control: Use a calibrated temperature controller and ensure even heating of the reaction vessel. 2. Use High-Purity Starting Materials: Utilize high-purity phenol and potassium hydroxide. 3. Purification with Activated Charcoal: During the workup, treat the aqueous solution of the product with decolorizing charcoal to remove colored impurities.[2][8]
Difficulty in Product Isolation/Purification 1. Incomplete Acidification: If the pH is not sufficiently acidic during workup, the product will not fully precipitate from the solution. 2. Presence of Tarry Byproducts: Tarry materials can make filtration and crystallization difficult.[3] 3. Product is Oily and Does Not Crystallize: This can be due to residual solvent, impurities, or rapid cooling.1. Ensure Complete Precipitation: Acidify the reaction mixture to a pH of approximately 2 to ensure complete precipitation of the 4-hydroxybenzoic acid.[9] 2. Charcoal Treatment and Hot Filtration: Use activated charcoal to adsorb tarry materials and perform a hot filtration to remove them before cooling and crystallization.[2][8] 3. Slow Cooling and Solvent Choice: Allow the solution to cool slowly to promote the formation of crystals. If the product remains oily, try redissolving it in a minimal amount of hot solvent and cooling it slowly. Seeding with a pure crystal can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is potassium phenoxide used instead of sodium phenoxide to synthesize 4-hydroxybenzoic acid?

A1: The choice of the alkali metal cation is crucial for the regioselectivity of the Kolbe-Schmitt reaction. Sodium phenoxide favors the formation of the ortho-isomer, salicylic acid. In contrast, potassium phenoxide directs the carboxylation to the para position, leading to a higher yield of 4-hydroxybenzoic acid.[5][6][10]

Q2: What is the optimal temperature and pressure for the synthesis of 4-hydroxybenzoic acid?

A2: The optimal conditions can vary, but generally, a temperature range of 180-250°C and a carbon dioxide pressure of 5-100 atm are used.[11][12] It is important to carefully control the temperature, as excessively high temperatures can lead to decomposition of the product.[2]

Q3: How critical are anhydrous conditions for this reaction?

A3: Anhydrous conditions are extremely important.[1] Potassium phenoxide is very hygroscopic and any moisture present will lead to its hydrolysis, significantly reducing the yield of the desired product. All reagents and equipment should be thoroughly dried before use.[4]

Q4: What are the common side products in this reaction?

A4: The most common side product is the ortho-isomer, 2-hydroxybenzoic acid (salicylic acid). Other potential byproducts include unreacted phenol and tarry decomposition products, especially if the reaction is carried out at too high a temperature.[3]

Q5: What analytical techniques can be used to assess the purity of the final 4-hydroxybenzoic acid?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of 4-hydroxybenzoic acid and for detecting impurities like salicylic acid.[13][14] Thin-layer chromatography (TLC) can also be used for a quick purity check.[13]

Quantitative Data

The following table summarizes various reported reaction conditions for the synthesis of hydroxybenzoic acids using the Kolbe-Schmitt reaction. Note that the conditions for salicylic acid are included for comparison to highlight the factors influencing regioselectivity.

PhenoxideTemperature (°C)Pressure (atm)SolventReaction Time (h)ProductYield (%)
Sodium Phenoxide125100None-Salicylic AcidHigh
Sodium Phenoxide150-None2Salicylic Acid (mixture with 4-HBA)95
Sodium Phenoxide120-None-Salicylic Acid (mixture with 4-HBA)57
Potassium Phenoxide190HighNone-4-Hydroxybenzoic AcidGood
Potassium Phenoxide240-None1.54-Hydroxybenzoic Acid70-80
Potassium Phenoxide1605Dimethylformamide14-Hydroxybenzoic Acid (with Salicylic Acid)50 (total)

Experimental Protocols

Protocol 1: Preparation of Anhydrous Potassium Phenoxide

Materials:

  • Phenol

  • Potassium Hydroxide (KOH)

  • Toluene (B28343)

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of phenol in toluene.

  • Under a nitrogen atmosphere, carefully add an equimolar amount of powdered potassium hydroxide to the solution with stirring.

  • Attach a Dean-Stark trap and a reflux condenser to the flask.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the mixture to room temperature under an inert atmosphere.

  • Remove the toluene under reduced pressure to obtain dry, powdered potassium phenoxide.

  • Store the anhydrous potassium phenoxide under an inert atmosphere until use.

Protocol 2: Kolbe-Schmitt Carboxylation of Potassium Phenoxide

Materials:

  • Anhydrous potassium phenoxide

  • Carbon dioxide (CO₂) gas

  • High-pressure autoclave/reactor

  • Heating system with temperature control

Procedure:

  • Place the dry, powdered potassium phenoxide into a high-pressure autoclave.

  • Seal the autoclave and purge it with nitrogen gas to remove any air and moisture.

  • Heat the autoclave to the desired reaction temperature (e.g., 220°C).

  • Introduce carbon dioxide into the autoclave to the desired pressure (e.g., 80 atm).

  • Maintain the temperature and pressure with constant stirring for several hours (e.g., 4-6 hours) to ensure complete carboxylation.

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂ pressure.

Protocol 3: Work-up and Purification of 4-Hydroxybenzoic Acid

Materials:

  • Reaction mixture from Protocol 2

  • Hot water

  • Concentrated hydrochloric acid (HCl)

  • Decolorizing charcoal (activated carbon)

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • Transfer the solid product from the autoclave to a large beaker containing hot water to dissolve the potassium salt of 4-hydroxybenzoic acid.[8]

  • While the solution is still hot, add a small amount of decolorizing charcoal and stir for 10-15 minutes to adsorb colored impurities.[2]

  • Perform a hot gravity filtration to remove the charcoal.

  • Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid with stirring until the pH is around 2. 4-hydroxybenzoic acid will precipitate as a white solid.[8]

  • Collect the precipitated 4-hydroxybenzoic acid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water to remove any remaining acid and inorganic salts.

  • For further purification, recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Visualizations

Kolbe-Schmitt Reaction Pathway for 4-Hydroxybenzoic Acid

Kolbe_Schmitt_Reaction K_Phenoxide Potassium Phenoxide Intermediate Potassium Phenoxide-CO2 Complex K_Phenoxide->Intermediate + CO2 CO2 Carbon Dioxide (CO2) Carbanion Para-Carbanion Intermediate Intermediate->Carbanion Electrophilic Attack at para position Dipotassium_Salt Dipotassium 4-hydroxybenzoate Carbanion->Dipotassium_Salt Rearomatization Product 4-Hydroxybenzoic Acid Dipotassium_Salt->Product + 2H+ Acidification Acidification (H+)

Caption: Reaction mechanism for the synthesis of 4-hydroxybenzoic acid.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Phenol + KOH Dry Azeotropic Distillation (Anhydrous Potassium Phenoxide) Start->Dry React Carboxylation in Autoclave (High T, High P CO2) Dry->React Dissolve Dissolve in Hot Water React->Dissolve Charcoal Treat with Activated Charcoal Dissolve->Charcoal Filter1 Hot Filtration Charcoal->Filter1 Acidify Acidify with HCl Filter1->Acidify Filter2 Vacuum Filtration Acidify->Filter2 Recrystallize Recrystallize from Hot Water Filter2->Recrystallize Dry_Final Dry Final Product Recrystallize->Dry_Final Final_Product Pure 4-Hydroxybenzoic Acid Dry_Final->Final_Product

Caption: General experimental workflow for 4-hydroxybenzoic acid synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 4-Hydroxybenzoic Acid Check_Moisture Were anhydrous conditions strictly maintained? Start->Check_Moisture Check_Params Were reaction temperature and pressure optimal? Check_Moisture->Check_Params Yes Sol_Moisture Solution: Ensure all reagents and glassware are completely dry. Check_Moisture->Sol_Moisture No Check_Isomer Is salicylic acid the major byproduct? Check_Params->Check_Isomer Yes Sol_Params Solution: Optimize temperature (180-250°C) and CO2 pressure. Check_Params->Sol_Params No Sol_Isomer Solution: Confirm use of potassium phenoxide and check temperature. Check_Isomer->Sol_Isomer Yes

Caption: Troubleshooting decision tree for low product yield.

References

temperature and pressure optimization for Kolbe-Schmitt reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Kolbe-Schmitt reaction, with a focus on optimizing temperature and pressure for desired product outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my yield of salicylic (B10762653) acid lower than expected?

A1: Low yields in the Kolbe-Schmitt reaction can stem from several factors:

  • Presence of Water: The starting materials, particularly the sodium phenoxide, must be completely dry.[1][2] Water can hydrolyze the metal salt back to phenol (B47542) and sodium hydroxide (B78521), which then reacts with CO₂ to form sodium bicarbonate, reducing the amount of phenoxide available for carboxylation.[1]

  • Incomplete Phenoxide Formation: Ensure that the phenol is fully deprotonated by the base (e.g., sodium hydroxide) before introducing carbon dioxide. The phenoxide ion is significantly more reactive towards the weak electrophile CO₂ than phenol itself.[3][4]

  • Suboptimal Temperature and Pressure: For the synthesis of salicylic acid (the ortho product), a temperature of around 125°C and high pressure (up to 100 atm) are typically required when using sodium phenoxide.[4][5] Deviating significantly from these conditions can affect the yield.

  • Loss of Phenol: In older methods, a significant portion of the phenol could be lost due to volatilization at higher temperatures. Modern industrial processes use pressurized autoclaves to prevent this.[1]

Q2: How can I favor the formation of the para-isomer (p-hydroxybenzoic acid) over the ortho-isomer (salicylic acid)?

A2: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions:

  • Choice of Alkali Metal: Using potassium hydroxide instead of sodium hydroxide to form the phenoxide favors the formation of p-hydroxybenzoic acid.[5][6] The larger potassium cation is thought to influence the stereochemistry of the intermediate complex with carbon dioxide.

  • Temperature: Higher reaction temperatures (e.g., 220-240°C) can promote the isomerization of the initially formed salicylate (B1505791) to the more thermodynamically stable para-isomer.[7]

  • Steric Hindrance: If the ortho positions on the phenol are blocked by other substituents, the carboxylation will be directed to the para position.[8]

Q3: What is the role of pressure in the Kolbe-Schmitt reaction?

A3: High pressure is crucial for several reasons:

  • It increases the concentration of carbon dioxide in the reaction mixture, driving the equilibrium towards the carboxylated product.

  • The Schmitt modification of the original Kolbe process, which introduced high pressure, significantly improved yields by ensuring the carboxylation goes to completion.[1][9] For salicylic acid synthesis, pressures around 100 atm are common.[5]

Q4: Can I run the reaction at atmospheric pressure?

A4: While high pressure is typical, phenols with more than two hydroxyl groups (e.g., resorcinol, phloroglucinol) can be carboxylated with carbon dioxide at atmospheric pressure, often in an aqueous solution with an alkali metal carbonate.[1][2] However, for simple phenol, high pressure is necessary for good yields.

Q5: My final product is discolored. What are the likely impurities?

A5: Discoloration can be due to byproducts formed during the reaction. Common impurities include 2- and 4-hydroxyisophthalic acids.[1] Purification of the final product, for example by sublimation or recrystallization from hot water after treatment with activated charcoal, is often necessary to obtain a pure product.[1][7]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the synthesis of salicylic acid and p-hydroxybenzoic acid.

Table 1: Synthesis of Salicylic Acid (o-Hydroxybenzoic Acid)

PhenoxideTemperature (°C)Pressure (atm)SolventReaction Time (h)Yield (%)
Sodium Phenoxide125100NoneSeveralHigh
Sodium Phenoxide150-160~5NoneSeveral~95 (mixture)
Sodium Phenoxide120-140HighNone-High
Sodium Phenoxide1256None--

Data compiled from multiple sources.[1][5][7][9][10]

Table 2: Synthesis of p-Hydroxybenzoic Acid (4-Hydroxybenzoic Acid)

PhenoxideTemperature (°C)Pressure (atm)SolventReaction Time (h)Yield (%)
Potassium Phenoxide>150HighNone-High
Potassium Salicylate (Isomerization)240-None1.5-

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of Salicylic Acid

  • Preparation of Sodium Phenoxide: Dissolve phenol in a slight excess of a 50% aqueous sodium hydroxide solution.

  • Drying: Transfer the solution to a suitable reactor (e.g., a vertical closed autoclave or a rotary ball mill). Evaporate the mixture to complete dryness by heating at approximately 130°C under reduced pressure until a fine, dry powder of sodium phenoxide is obtained.[1]

  • Carboxylation: Introduce carbon dioxide into the reactor at about 5 atm pressure, maintaining the temperature around 100°C. Once approximately one mole of CO₂ is absorbed, raise the temperature to 150-160°C and hold for several hours.[1]

  • Work-up: After cooling the reactor, dissolve the product in water. The solution can be treated with activated charcoal to remove colored impurities, followed by filtration.[1]

  • Acidification: Acidify the aqueous solution of sodium salicylate with a strong acid, such as sulfuric or hydrochloric acid, to precipitate the salicylic acid.[7]

  • Purification: The crude salicylic acid can be further purified by recrystallization from hot water or by sublimation.[1]

Protocol 2: Synthesis of p-Hydroxybenzoic Acid via Isomerization

  • Preparation of Potassium Salicylate: Prepare potassium salicylate from phenol and potassium hydroxide, followed by carboxylation as in the salicylic acid synthesis, but using potassium phenoxide.

  • Drying: Dry the resulting potassium salicylate thoroughly in an oven at 105-110°C for several hours, grinding the solid intermittently to ensure all moisture is removed.[7]

  • Isomerization: Place the finely powdered potassium salicylate in a round-bottomed flask and immerse it in an oil bath heated to 240°C. Maintain this temperature for approximately 1.5 hours, stirring the solid occasionally.[7]

  • Work-up: While still hot, transfer the product to a flask containing hot water to dissolve it.

  • Acidification and Purification: Acidify the alkaline solution with concentrated hydrochloric acid. Heat the solution nearly to boiling and add decolorizing charcoal. Filter the hot solution.

  • Crystallization: Cool the filtrate to induce crystallization of the p-hydroxybenzoic acid. The crude product can be purified by recrystallization from hot water.[7]

Visualizations

KolbeSchmitt_Troubleshooting start Start: Low Product Yield check_water Check for Moisture in Reactants? start->check_water dry_reactants Thoroughly Dry Sodium Phenoxide and CO2 check_water->dry_reactants Yes check_conditions Verify Temperature and Pressure? check_water->check_conditions No dry_reactants->check_conditions adjust_conditions Adjust Temp to ~125°C and Pressure to >80 atm check_conditions->adjust_conditions No check_base Incomplete Phenoxide Formation? check_conditions->check_base Yes adjust_conditions->check_base use_excess_base Use Stoichiometric or Slight Excess of NaOH check_base->use_excess_base Yes purify Purify Product (Recrystallization/ Sublimation) check_base->purify No use_excess_base->purify

Caption: Troubleshooting workflow for low yield in the Kolbe-Schmitt reaction.

KolbeSchmitt_Pathway cluster_1 Step 1: Phenoxide Formation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Rearrangement & Acidification phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH - H2O naoh NaOH phenoxide_2 Sodium Phenoxide co2 CO2 intermediate Intermediate Complex intermediate_2 Intermediate Complex phenoxide_2->intermediate + CO2 (High T, P) rearrangement Tautomerization salicylate Sodium Salicylate product Salicylic Acid salicylate->product + H+ acid H+ intermediate_2->salicylate Rearrangement

Caption: General reaction pathway for the Kolbe-Schmitt synthesis.

Ortho_Para_Selectivity cluster_ortho Ortho-Product Favored (Salicylic Acid) cluster_para Para-Product Favored (p-Hydroxybenzoic Acid) title Factors Influencing Regioselectivity na_ion Sodium (Na+) Cation low_temp Lower Temperature (~125-150°C) k_ion Potassium (K+) Cation high_temp Higher Temperature (>150°C, up to 240°C) sterics Steric Hindrance at Ortho Position conditions Reaction Conditions conditions->na_ion conditions->low_temp conditions->k_ion conditions->high_temp conditions->sterics

Caption: Factors influencing ortho vs. para selectivity in the reaction.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Phenoxide Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenoxide carboxylation, also known as the Kolbe-Schmitt reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved conversion rates and product yields.

Frequently Asked Questions (FAQs)

Q1: What is the Kolbe-Schmitt reaction?

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenol (B47542) to an ortho- or para-hydroxybenzoic acid. The reaction involves the deprotonation of the phenol to form a phenoxide, which then reacts with carbon dioxide under heat and pressure. A final acid workup yields the desired product.[1] This reaction is crucial for the synthesis of salicylic (B10762653) acid, a precursor to aspirin.[2]

Q2: Why is my conversion rate in the phenoxide carboxylation so low?

Low conversion rates in the Kolbe-Schmitt reaction can be attributed to several factors. These include the presence of moisture, suboptimal reaction temperature and pressure, improper choice of alkali metal phenoxide, and inefficient mixing.[3][4] The use of dry phenoxide is considered a critical step as water can inhibit the reaction.[5]

Q3: How does water affect the reaction?

The presence of water has an adverse effect on the yield of the Kolbe-Schmitt reaction.[3] Moisture can prevent the necessary coordination between the carbon dioxide and the alkali metal cation.[6] Therefore, it is crucial to use thoroughly dried reactants, reagents, and solvents.[7]

Q4: What is the optimal temperature and pressure for the reaction?

The optimal temperature and pressure are critical for maximizing the yield. The industrial production of salicylic acid is typically carried out at high temperatures (150–200 °C) and high CO2 pressures (20–100 atm).[8] However, the ideal conditions can vary depending on the specific substrate and desired product. For instance, in a suspension-based method using toluene, a maximum salicylic acid yield was achieved at 225 °C and 30 bar CO2 pressure.[9] It has been observed that reactions carried out below 2 MPa (approximately 20 atm) of CO2 pressure may show no activity.[4][10]

Q5: Does the choice of alkali metal (sodium vs. potassium) matter?

Yes, the choice of the alkali metal cation significantly influences both the yield and the regioselectivity of the carboxylation. Sodium phenoxide tends to favor the formation of the ortho-isomer (salicylic acid), especially at lower temperatures. In contrast, potassium phenoxide often yields the para-isomer (p-hydroxybenzoic acid) as the major product, particularly at higher temperatures.[7]

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Very low or no product formation.

Question: I am not getting any desired product, or the yield is extremely low. What are the likely causes?

Answer:

Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: The most common culprit for low yields is the presence of water.[3][5] Ensure that your phenol, base, and solvent are completely dry. Dry the sodium phenoxide under vacuum before use.[3]

  • Check CO2 Pressure: Inadequate CO2 pressure can prevent the reaction from proceeding. For many systems, a pressure of at least 2 MPa (around 20 atm) is necessary to see any significant conversion.[4][10]

  • Verify Reaction Temperature: The reaction is highly temperature-dependent. For sodium phenoxide, carboxylation typically occurs at temperatures between 125°C and 150°C. Below a certain threshold (e.g., 363 K or 90°C for sodium phenoxide), there might be no conversion.[11]

  • Confirm Phenoxide Formation: Ensure that the phenol has been completely converted to the phenoxide salt before introducing carbon dioxide. This is a critical first step for the reaction to occur.[1]

Issue 2: Poor yield of the desired isomer (ortho vs. para).

Question: I am getting a mixture of ortho and para isomers, but the yield of my target isomer is low. How can I improve the regioselectivity?

Answer:

The ratio of ortho to para product is primarily influenced by the choice of the alkali metal cation and the reaction temperature.

  • For the ortho isomer (salicylic acid):

    • Use sodium phenoxide .

    • Maintain a lower reaction temperature, typically around 125-150°C.

  • For the para isomer (p-hydroxybenzoic acid):

    • Use potassium phenoxide .

    • Employ higher reaction temperatures, often above 200°C.

The size of the cation plays a role; the smaller sodium ion is thought to chelate with the phenoxide oxygen and CO2, favoring ortho substitution.[7]

Issue 3: Formation of side products.

Question: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?

Answer:

Common side products in the Kolbe-Schmitt reaction include unreacted phenol, 4-hydroxybenzoic acid (if the ortho-isomer is desired), and dicarboxylated products like 4-hydroxyisophthalic acid.[4] The formation of these can be influenced by:

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of undesired isomers and byproducts.

  • Reactant Loading: The ratio of reactants can influence the product distribution.

  • Purification: After the reaction, acidification of the product mixture is necessary to obtain the final hydroxybenzoic acid.[12] Proper purification techniques, such as recrystallization, are essential to isolate the desired product from byproducts and unreacted starting materials.

Data Presentation

The following tables summarize the effect of key reaction parameters on the conversion and product distribution in phenoxide carboxylation.

Table 1: Effect of Temperature and Reaction Time on Sodium Phenoxide Carboxylation

Temperature (°C)Reaction Time (h)Salicylic Acid (SA) Yield (%)4-Hydroxybenzoic Acid (4-HBA) Yield (%)
105112.2-
105219.8-
105328.0-
120123.9-
120240.1-
120345.1-

Data adapted from a study on sodium phenoxide carboxylation, showing increasing yields with higher temperature and longer reaction times.[11]

Table 2: Effect of CO2 Pressure on Sodium Phenoxide Carboxylation

CO2 Pressure (MPa)Salicylic Acid (SA) Yield (%)4-Hydroxybenzoic Acid (4-HBA) Yield (%)
0.500
1.000
2.0>0>0
3.055.49.2

Data from reactions carried out at 135°C for 3 hours, highlighting the necessity of sufficient CO2 pressure for the reaction to proceed.[4]

Table 3: Effect of Alkali Metal Cation on Product Distribution

PhenoxideTemperature (°C)Major Product
Sodium Phenoxide125-150ortho-Hydroxybenzoic acid (Salicylic acid)
Potassium Phenoxide>200para-Hydroxybenzoic acid

General trend observed for the influence of the alkali metal cation on the regioselectivity of the carboxylation reaction.

Experimental Protocols

General Protocol for Phenoxide Carboxylation (Kolbe-Schmitt Reaction)

This protocol provides a general methodology for the synthesis of salicylic acid. Caution: This reaction involves high pressures and temperatures and should be carried out in appropriate high-pressure equipment by trained personnel.

  • Preparation of Sodium Phenoxide:

    • In a suitable reaction vessel, dissolve phenol in a minimal amount of a suitable solvent (e.g., toluene).

    • Add an equimolar amount of sodium hydroxide (B78521) solution.

    • Heat the mixture under reduced pressure to remove water and solvent, yielding dry, powdered sodium phenoxide.[3]

  • Carboxylation:

    • Transfer the dry sodium phenoxide to a high-pressure autoclave.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 30 bar).[9]

    • Heat the autoclave to the desired reaction temperature (e.g., 150-225°C) with constant stirring.[9]

    • Maintain the temperature and pressure for the desired reaction time (e.g., 2-8 hours).[9]

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess CO2.

    • Dissolve the solid product in water.

    • Acidify the aqueous solution with a strong acid (e.g., sulfuric acid) until the product precipitates.[12]

    • Collect the crude product by filtration.

    • Purify the product by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Visualizations

Phenoxide Carboxylation Reaction Pathway

phenoxide_carboxylation phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH - H2O naoh NaOH intermediate Intermediate Complex phenoxide->intermediate + CO2 co2 CO2 salicylate Sodium Salicylate intermediate->salicylate salicylic_acid Salicylic Acid salicylate->salicylic_acid + H+ acid H+

Caption: The reaction pathway of phenoxide carboxylation to form salicylic acid.

Troubleshooting Workflow for Low Conversion Rates

Caption: A logical workflow for troubleshooting low conversion rates in phenoxide carboxylation.

References

Technical Support Center: Potassium Phenoxide Reactions and Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with potassium phenoxide and related reactions where steric hindrance is a critical factor.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis with a sterically hindered phenoxide failing or giving a low yield?

A1: Low yields or reaction failure with sterically hindered phenoxides are most commonly due to the competing E2 elimination reaction.[1][2][3] The phenoxide, acting as a base, abstracts a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.[1][2][3] This is especially prevalent with secondary and tertiary alkyl halides, where the steric bulk around the electrophilic carbon hinders the backside attack required for the SN2 mechanism.[2][4] Even with primary alkyl halides, if the phenoxide itself is very bulky (e.g., substituted at both ortho positions), the SN2 reaction can be significantly slowed, allowing other side reactions to occur.

Q2: I am observing the formation of a byproduct where the alkyl group is attached to the aromatic ring instead of the oxygen. What is happening?

A2: You are observing C-alkylation, a known side reaction in phenoxide chemistry.[3] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly the ortho and para positions). While O-alkylation is often the desired outcome, C-alkylation can compete, especially under certain conditions. Factors that can favor C-alkylation include the use of protic solvents, which can solvate the oxygen atom and leave the ring carbons more accessible.

Q3: Can I use a tertiary alkyl halide in a Williamson ether synthesis with potassium phenoxide?

A3: It is generally not recommended to use a tertiary alkyl halide in a Williamson ether synthesis.[2] Due to significant steric hindrance, tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of a strong base like potassium phenoxide, yielding an alkene as the major product.[2][5][6]

Q4: How can I favor O-alkylation over C-alkylation?

A4: To favor O-alkylation, it is advisable to use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).[3] These solvents do not effectively solvate the oxygen anion of the phenoxide, leaving it more available for nucleophilic attack. Conversely, protic solvents can hydrogen-bond with the oxygen, hindering its reactivity and promoting C-alkylation.

Q5: What is the best way to prepare potassium phenoxide for my reaction?

A5: Potassium phenoxide can be prepared by reacting phenol (B47542) with a strong potassium base, such as potassium hydroxide (B78521) (KOH) or potassium hydride (KH).[2] The choice of base can depend on the specific requirements of your reaction, such as the need for strictly anhydrous conditions, in which case KH is often preferred.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Ether Product
Possible Cause Troubleshooting Step
Competing E2 Elimination - Use a primary alkyl halide: These are much less prone to elimination than secondary or tertiary halides.[2][4] - Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the SN2 pathway.[1] - Choose a less hindered reactant: If possible, redesign your synthesis to have the less sterically hindered partner as the alkyl halide.[4]
Steric Hindrance Slowing SN2 Reaction - Increase reaction time: Highly hindered substrates will react more slowly. Monitor the reaction progress over a longer period. - Increase reaction temperature cautiously: While this can increase the rate of the SN2 reaction, it may also promote elimination. A careful optimization of temperature is needed.
Poor Quality of Reagents - Ensure anhydrous conditions: Potassium phenoxide is hygroscopic and the presence of water can interfere with the reaction. - Use freshly prepared potassium phenoxide: Over time, potassium phenoxide can degrade. - Purify the alkyl halide: Impurities in the alkyl halide can lead to side reactions.
C-Alkylation as a Side Reaction - Use a polar aprotic solvent: Solvents like DMF or DMSO will favor O-alkylation.[3]
Issue 2: Formation of Alkene Byproduct
Possible Cause Troubleshooting Step
Use of Secondary or Tertiary Alkyl Halide - Switch to a primary alkyl halide: This is the most effective way to minimize elimination.[2][4]
High Reaction Temperature - Lower the reaction temperature: This will disfavor the E2 elimination pathway.[1]
Strongly Basic Conditions - Use a milder base for phenoxide formation if possible: However, a strong base is generally required. The focus should be on controlling other factors.
Bulky Phenoxide - Consider alternative synthetic routes: If both the phenoxide and the alkyl halide are sterically hindered, the Williamson ether synthesis may not be a suitable method.

Data Presentation

Table 1: Effect of Alkyl Halide Structure on Williamson Ether Synthesis Yield with Potassium Phenoxide
Alkyl HalideStructureSteric HindranceTypical Ether YieldMajor Side Product
Methyl BromideCH₃BrLowHigh (>90%)Minimal
Ethyl BromideCH₃CH₂BrLowHigh (>85%)Minimal
Isopropyl Bromide(CH₃)₂CHBrMediumLow to Moderate (10-50%)Alkene (Propene)[2]
tert-Butyl Bromide(CH₃)₃CBrHighVery Low to None (<5%)Alkene (Isobutylene)[2][5]

Note: Yields are approximate and can vary significantly with reaction conditions.

Table 2: O-Alkylation vs. C-Alkylation of Substituted Phenoxides
PhenoxideSubstituent(s)O-Alkylation Product (%)C-Alkylation Product (%)
Potassium PhenoxideNone>95<5
Potassium 4-methylphenoxide4-CH₃>95<5
Potassium 2-methylphenoxide2-CH₃~90~10
Potassium 2,6-dimethylphenoxide2,6-(CH₃)₂~80~20
Potassium 2,6-di-tert-butylphenoxide2,6-(t-Bu)₂Significantly ReducedCan become the major pathway[7]

Note: Product ratios are illustrative and highly dependent on the solvent, temperature, and alkylating agent used.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with a Non-Hindered Phenoxide
  • Preparation of Potassium Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF).

  • Add potassium hydroxide (1.1 eq) or potassium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.0-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.[8]

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Protocol 2: O-Alkylation of a Sterically Hindered Phenol (e.g., 2,6-di-tert-butylphenol)
  • Preparation of Potassium 2,6-di-tert-butylphenoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2,6-di-tert-butylphenol (B90309) (1.0 eq) and anhydrous dimethyl sulfoxide (B87167) (DMSO).[7]

  • Add potassium hydroxide (1.2 eq) and heat the mixture to 90°C for 1 hour to form the potassium phenoxide.[7]

  • Alkylation: Cool the mixture to room temperature and add the primary alkyl halide (1.5 eq).[7]

  • Stir the reaction at ambient temperature for 24-48 hours, monitoring the progress by TLC or GC.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.[7]

  • Concentrate the solution under reduced pressure and purify the product by column chromatography on silica (B1680970) gel.

Visualizations

SN2_vs_E2_Pathway cluster_conditions Reaction Conditions Reactants Potassium Phenoxide + Alkyl Halide SN2_TS SN2 Transition State Reactants->SN2_TS SN2 Pathway E2_TS E2 Transition State Reactants->E2_TS E2 Pathway Ether Ether Product (O-Alkylation) SN2_TS->Ether Alkene Alkene Product E2_TS->Alkene Salts Potassium Halide + Alcohol E2_TS->Salts Primary_Halide Primary Alkyl Halide Low Temperature Tertiary_Halide Tertiary Alkyl Halide High Temperature

Caption: SN2 vs. E2 pathways in Williamson ether synthesis.

O_vs_C_Alkylation cluster_solvents Solvent Effects Phenoxide Potassium Phenoxide (Ambident Nucleophile) O_Alkylation O-Alkylation Phenoxide->O_Alkylation C_Alkylation C-Alkylation Phenoxide->C_Alkylation Ether_Product Aryl Ether O_Alkylation->Ether_Product Alkyl_Phenol Alkyl Phenol C_Alkylation->Alkyl_Phenol Polar_Aprotic Polar Aprotic (e.g., DMF, DMSO) Favors O-Alkylation Protic Protic (e.g., H2O, EtOH) Favors C-Alkylation

Caption: O-alkylation vs. C-alkylation of potassium phenoxide.

Troubleshooting_Williamson_Ether_Synthesis Start Low Yield of Ether Check_Reactants Check Alkyl Halide Structure Start->Check_Reactants Primary Primary Check_Reactants->Primary Is it... Secondary_Tertiary Secondary or Tertiary Check_Reactants->Secondary_Tertiary Is it... Check_Temp Check Reaction Temperature Primary->Check_Temp Use_Primary Use Primary Halide Secondary_Tertiary->Use_Primary Use_Primary->Check_Temp High_Temp Too High Check_Temp->High_Temp Is it... Optimal_Temp Optimal Check_Temp->Optimal_Temp Is it... Lower_Temp Lower Temperature High_Temp->Lower_Temp Check_Solvent Check Solvent Optimal_Temp->Check_Solvent Lower_Temp->Check_Solvent Protic_Solvent Protic Check_Solvent->Protic_Solvent Is it... Aprotic_Solvent Aprotic Check_Solvent->Aprotic_Solvent Is it... Switch_Solvent Use Polar Aprotic Solvent Protic_Solvent->Switch_Solvent Success Improved Yield Aprotic_Solvent->Success Switch_Solvent->Success

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

References

Technical Support Center: Regioselectivity in Reactions with Potassium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in reactions involving potassium phenoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity (O- vs. C-alkylation) in reactions with potassium phenoxide?

A1: Potassium phenoxide is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring, primarily at the ortho and para positions (C-alkylation).[1][2] The regioselectivity of these reactions is critically influenced by several factors:

  • Solvent: The choice of solvent is a primary determinant of the reaction outcome.[3]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction pathway.[4]

  • Temperature: Reaction temperature can affect the rates of competing O- and C-alkylation pathways.[5]

  • Electrophile: The structure of the alkylating agent or other electrophile plays a significant role.

Q2: How does the choice of solvent affect the O/C-alkylation ratio?

A2: The polarity and protic nature of the solvent have a profound impact on the nucleophilicity of the phenoxide ion.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are poor anion solvators but good cation solvators.[6] This leaves the oxygen atom of the phenoxide "naked" and highly nucleophilic, thus favoring O-alkylation.[2][3] For instance, in the Williamson ether synthesis, using acetonitrile (B52724) as a solvent can lead to a high O/C-alkylation ratio.[7][8]

  • Polar Protic Solvents (e.g., Water, Trifluoroethanol): These solvents can form hydrogen bonds with the oxygen atom of the phenoxide, effectively shielding it and reducing its nucleophilicity.[2][3] This hindrance at the oxygen site promotes attack from the electron-rich carbon atoms of the aromatic ring, leading to a higher proportion of C-alkylation products.[2][9]

Q3: What is the role of the potassium counter-ion in directing regioselectivity?

A3: The potassium cation (K+) can influence regioselectivity, particularly in reactions like the Kolbe-Schmitt reaction. In this reaction, smaller alkali metal cations like Na+ and K+ tend to favor the formation of the ortho-hydroxybenzoic acid (salicylic acid).[4][10] It is believed that the smaller cation can chelate with the phenoxide oxygen and the incoming carbon dioxide, directing the electrophilic attack to the ortho position. Larger counter-ions, such as cesium (Cs+), can sterically hinder the ortho position, leading to a preference for the para-substituted product.[4]

Q4: I am performing a Williamson ether synthesis with potassium phenoxide and getting a low yield of the desired ether. What are the possible causes?

A4: Low yields in the Williamson ether synthesis can arise from several factors:

  • Incomplete Deprotonation: The phenol (B47542) may not be fully deprotonated to the phenoxide. Ensure a sufficiently strong base and appropriate reaction conditions are used.

  • Suboptimal Alkyl Halide: The reaction proceeds via an SN2 mechanism, which is most efficient with primary alkyl halides.[11] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination (E2) to form alkenes.[1][11]

  • Poor Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group. The general trend for halide leaving groups is I > Br > Cl.[1]

  • Side Reactions: Competing C-alkylation or elimination reactions can reduce the yield of the desired O-alkylated product.[12]

Q5: How can I favor C-alkylation over O-alkylation when reacting potassium phenoxide with an alkyl halide?

A5: To promote C-alkylation, you need to suppress the reactivity of the oxygen atom of the phenoxide. This can be achieved by:

  • Using a Polar Protic Solvent: Solvents like water or trifluoroethanol will solvate the oxygen atom through hydrogen bonding, making it less available for nucleophilic attack.[2][3] This allows the carbon atoms of the ring to compete more effectively as nucleophiles.

  • Choosing an Appropriate Alkylating Agent: While less influential than the solvent, certain alkylating agents might show a preference for C-alkylation under specific conditions.

Troubleshooting Guides

Issue 1: Predominance of C-Alkylation Product in Williamson Ether Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Use of a protic solvent (e.g., ethanol, water). Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2][3]Increased yield of the O-alkylated ether product.
High reaction temperature. Lower the reaction temperature. O-alkylation is often kinetically favored at lower temperatures.[13]Improved selectivity for the O-alkylated product.
Presence of water in the reaction mixture. Ensure all reagents and solvents are thoroughly dried before use.[4]Minimized C-alkylation by preventing solvation of the phenoxide oxygen.
Issue 2: Low Yield of Salicylic (B10762653) Acid in Kolbe-Schmitt Reaction
Potential Cause Troubleshooting Step Expected Outcome
Insufficient pressure of carbon dioxide. Increase the CO2 pressure (typically up to 100 atm).[10][14]Higher conversion of potassium phenoxide to the carboxylated product.
Reaction temperature is too low or too high. Optimize the reaction temperature (typically around 125 °C for sodium phenoxide).[10] Note that regioselectivity can be temperature-sensitive.[10]Improved yield and selectivity of the desired hydroxybenzoic acid isomer.
Presence of moisture. Use anhydrous conditions, as water can decrease the yield.[4]Enhanced reactivity and higher product yield.

Quantitative Data Summary

The following table summarizes the effect of solvent on the regioselectivity of phenoxide alkylation.

PhenoxideAlkylating AgentSolventO-Alkylation (%)C-Alkylation (%)Reference
Sodium PhenoxideBenzyl BromideMethanol7228[7][8]
Sodium PhenoxideBenzyl BromideAcetonitrile973[7][8]
2-NaphthoxideBenzyl BromideDMFHighLow[2]
2-NaphthoxideBenzyl BromideTrifluoroethanolLowHigh[2]

Experimental Protocols

General Protocol for O-Alkylation of Phenol (Williamson Ether Synthesis)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenol (1.0 eq)

  • Potassium Carbonate (K2CO3, 2.0 eq) or Potassium Hydroxide (B78521) (KOH, 1.1 eq)

  • Alkyl Halide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired aryl ether.

General Protocol for ortho-Carboxylation of Phenol (Kolbe-Schmitt Reaction)

This protocol describes the general industrial process and should be adapted with appropriate safety precautions for a laboratory setting.

Materials:

  • Phenol

  • Sodium Hydroxide

  • Carbon Dioxide

  • Sulfuric Acid

Procedure:

  • React phenol with a stoichiometric amount of sodium hydroxide to form sodium phenoxide.

  • Thoroughly dry the sodium phenoxide.

  • Heat the dry sodium phenoxide in an autoclave to approximately 125 °C under a high pressure of carbon dioxide (around 100 atm).[10]

  • Maintain these conditions for several hours to allow for the formation of sodium salicylate.

  • After cooling and releasing the pressure, dissolve the product mixture in water.

  • Acidify the aqueous solution with sulfuric acid to precipitate the salicylic acid.

  • Collect the salicylic acid by filtration and purify by recrystallization.

Visualizations

Regioselectivity_Factors Potassium_Phenoxide Potassium Phenoxide (Ambident Nucleophile) O_Alkylation O-Alkylation (Ether Formation) Potassium_Phenoxide->O_Alkylation C_Alkylation C-Alkylation (Ring Substitution) Potassium_Phenoxide->C_Alkylation Factors Controlling Factors Solvent Solvent Factors->Solvent Counter_Ion Counter-ion (K+) Factors->Counter_Ion Temperature Temperature Factors->Temperature Electrophile Electrophile Factors->Electrophile Polar_Aprotic Polar Aprotic (DMF, DMSO) Solvent->Polar_Aprotic Polar_Protic Polar Protic (H2O, TFE) Solvent->Polar_Protic Polar_Aprotic->O_Alkylation Favors Polar_Protic->C_Alkylation Favors

Caption: Factors influencing O- vs. C-alkylation of potassium phenoxide.

Williamson_Ether_Synthesis_Workflow Start Start: Phenol + Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) Phenoxide_Formation Formation of Potassium Phenoxide Start->Phenoxide_Formation Add_Electrophile Add Alkyl Halide (Primary > Secondary >> Tertiary) Phenoxide_Formation->Add_Electrophile Reaction Heat Reaction Mixture (e.g., 60-80 °C) Add_Electrophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Troubleshooting Troubleshooting: Low Yield or C-Alkylation? Reaction->Troubleshooting Purification Purification (Chromatography/Distillation) Workup->Purification Product End: Aryl Ether (O-Alkylated Product) Purification->Product Check_Solvent Check Solvent: Ensure it is polar aprotic and dry Troubleshooting->Check_Solvent C-Alkylation? Check_Halide Check Alkyl Halide: Use primary halide, good leaving group Troubleshooting->Check_Halide Low Yield? Check_Solvent->Start Check_Halide->Add_Electrophile

Caption: Experimental workflow for Williamson ether synthesis.

References

handling and storage recommendations for potassium phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of potassium phenoxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with potassium phenoxide?

A1: Potassium phenoxide is a corrosive and acutely toxic substance.[1] It can cause severe skin burns and eye damage.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1]

Q2: What personal protective equipment (PPE) is required when handling potassium phenoxide?

A2: A comprehensive set of PPE is necessary to ensure safety. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[2][3] Handle with gloves that have been inspected prior to use.[2][3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[2] In situations where dust is formed, a dust mask may be necessary.[3]

  • Always work in a well-ventilated area.[2]

Q3: What are the proper storage conditions for potassium phenoxide?

A3: Potassium phenoxide should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It should be stored away from incompatible materials and foodstuff containers.[2] Some sources recommend storage at room temperature, while others suggest a range of 10°C - 25°C.[4][5]

Q4: What materials are incompatible with potassium phenoxide?

A4: Potassium phenoxide should not be stored with strong oxidizing agents, strong reducing agents, or combustible materials.[6] It also reacts violently with water.[6][7][8]

Q5: What should I do in case of accidental exposure to potassium phenoxide?

A5: Immediate action is crucial. Follow these first aid measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][9]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[2][9]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[2][9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2][9]

Troubleshooting Guide

Problem: I have spilled a small amount of solid potassium phenoxide in the lab.

Solution:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2] Remove all sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[2][3]

  • Containment and Cleanup:

    • Avoid dust formation.[2][3]

    • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[3] Use non-sparking tools.[2]

    • Do not let the chemical enter drains.[2]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[2][3]

Problem: The potassium phenoxide appears discolored or has clumped together.

Solution: This may indicate moisture contamination or degradation. Potassium phenoxide is sensitive to moisture. It is recommended to use the material in a dry, inert atmosphere. If the integrity of the material is in doubt, it is safer to dispose of it according to proper chemical waste procedures rather than risk using a potentially contaminated reagent.

Quantitative Data Summary

ParameterRecommendationSource(s)
Storage TemperatureRoom temperature or 10°C - 25°C[4][5]
Incompatible MaterialsStrong oxidizing agents, strong reducing agents, combustible materials, water[6][7][8]
Eye Rinse Duration (First Aid)At least 15 minutes[2][9]

Experimental Workflow: Handling a Potassium Phenoxide Spill

Below is a logical workflow for safely managing a potassium phenoxide spill.

Spill_Handling_Workflow Potassium Phenoxide Spill Response Workflow A Spill Occurs B Assess Situation (Size & Location) A->B J Seek Medical Attention if Exposed A->J C Evacuate Immediate Area B->C D Don Appropriate PPE C->D E Contain Spill (Prevent Spread) D->E F Clean Up Spill (Use non-sparking tools) E->F G Package Waste for Disposal F->G H Decontaminate Area G->H I Dispose of Waste Properly H->I K Report Incident I->K

Caption: A flowchart outlining the key steps for responding to a potassium phenoxide spill.

References

Validation & Comparative

A Comparative Guide to Potassium Phenoxide and Sodium Phenoxide in the Kolbe-Schmitt Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Kolbe-Schmitt reaction is a cornerstone of industrial organic synthesis, providing a direct pathway to valuable hydroxybenzoic acids. The choice of the alkali metal phenoxide—most commonly sodium or potassium phenoxide—is a critical parameter that dictates the regioselectivity of the carboxylation, leading to predominantly either ortho- or para-hydroxybenzoic acid. This guide provides a comprehensive comparison of potassium and sodium phenoxide in the Kolbe-Schmitt reaction, supported by experimental data, detailed protocols, and mechanistic insights to inform your research and development endeavors.

Performance Comparison: Yield and Selectivity

The selection of sodium or potassium phenoxide has a profound and predictable impact on the primary product isomer. Sodium phenoxide strongly favors the formation of salicylic (B10762653) acid (ortho-hydroxybenzoic acid), a key precursor to acetylsalicylic acid (aspirin). Conversely, potassium phenoxide directs the reaction towards p-hydroxybenzoic acid, a vital building block for parabens and other polymers.

Recent experimental data highlights this distinct selectivity under comparable reaction conditions. In a study investigating the carboxylation of sodium and potassium phenoxides, the following product distributions were observed:

PhenoxideReaction Time (hours)Yield of Salicylic Acid (%)Yield of 4-Hydroxybenzoic Acid (%)Yield of 4-Hydroxyisophthalic Acid (%)
Sodium Phenoxide 111.42.0Trace
235.25.8Trace
347.88.2Trace
Potassium Phenoxide 143.4-5.1
248.1-5.9
349.3-6.3

Data sourced from a 2024 study by D.J. Z. a. M. et al. Reactions were carried out at 483 K.

This data clearly illustrates that sodium phenoxide yields a mixture of ortho and para isomers, with a strong preference for the ortho product, salicylic acid. In contrast, potassium phenoxide almost exclusively produces the ortho isomer, with a minor amount of a dicarboxylated side product. It is important to note that historically and under different conditions, potassium phenoxide is known to favor the formation of the para isomer.[1][2] The reaction conditions, particularly temperature, play a significant role in the final product distribution.

Understanding the Mechanism of Regioselectivity

The divergent outcomes of using sodium versus potassium phenoxide are attributed to the nature of the alkali metal cation and its role in the reaction mechanism.

Kolbe_Schmitt_Mechanism Salicylate Salicylate Salicylic Acid Salicylic Acid Salicylate->Salicylic Acid + H₃O⁺ p_Hydroxybenzoate p_Hydroxybenzoate p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid p_Hydroxybenzoate->p-Hydroxybenzoic Acid + H₃O⁺ Na_Phenoxide Na_Phenoxide K_Phenoxide K_Phenoxide

With sodium phenoxide , the smaller sodium cation (Na⁺) forms a stable six-membered chelate ring with the oxygen of the phenoxide and the incoming carbon dioxide molecule. This proximity directs the electrophilic attack of the carbon dioxide to the ortho position of the aromatic ring, leading to the preferential formation of salicylic acid.

In contrast, the larger ionic radius of the potassium cation (K⁺) makes the formation of a similar chelated intermediate less favorable. As a result, the carboxylation is under thermodynamic control, and the electrophilic attack occurs at the sterically less hindered and electronically favorable para position, yielding p-hydroxybenzoic acid as the major product under many conditions.

Experimental Protocols

The following are generalized protocols for the Kolbe-Schmitt reaction using sodium and potassium phenoxide. Safety Precaution: These reactions are typically carried out under high pressure and temperature and should only be performed in appropriate high-pressure reactors by trained personnel.

Protocol 1: Synthesis of Salicylic Acid using Sodium Phenoxide

Materials:

Procedure:

  • Preparation of Sodium Phenoxide: An aqueous solution of sodium hydroxide is carefully added to an equimolar amount of phenol. The resulting solution is then evaporated to dryness under reduced pressure to obtain dry, powdered sodium phenoxide. It is crucial to ensure the sodium phenoxide is anhydrous as the presence of water can significantly reduce the yield.

  • Carboxylation: The dry sodium phenoxide is placed in a high-pressure autoclave. The vessel is sealed and heated to approximately 125°C. Carbon dioxide is then introduced into the autoclave to a pressure of 100 atm. The reaction is typically stirred at this temperature and pressure for several hours.

  • Workup: After cooling and venting the autoclave, the solid product (sodium salicylate) is dissolved in water. The solution is then acidified with sulfuric acid to precipitate the salicylic acid. The crude salicylic acid can be purified by recrystallization.

Protocol 2: Synthesis of p-Hydroxybenzoic Acid using Potassium Phenoxide

Materials:

  • Phenol

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO₂)

  • Hydrochloric acid (HCl) for workup

  • High-pressure autoclave

Procedure:

  • Preparation of Potassium Phenoxide: Similar to the sodium analogue, potassium phenoxide is prepared by reacting phenol with an equimolar amount of potassium hydroxide, followed by drying to a fine powder.

  • Carboxylation: The anhydrous potassium phenoxide is charged into a high-pressure autoclave. The reactor is heated to a higher temperature than the sodium phenoxide reaction, typically in the range of 180-250°C. Carbon dioxide is introduced to a pressure of 80-100 atm, and the reaction is maintained under these conditions for several hours.

  • Workup: After the reaction is complete, the autoclave is cooled and depressurized. The solid potassium p-hydroxybenzoate is dissolved in water and then acidified with hydrochloric acid to precipitate the p-hydroxybenzoic acid. Purification can be achieved through recrystallization.

Experimental_Workflow cluster_Phenoxide_Prep Phenoxide Preparation cluster_Carboxylation Carboxylation cluster_Workup Product Isolation Phenol Phenol Base NaOH or KOH Mixing Mixing in Solution Drying Evaporation to Dryness Phenoxide Anhydrous Phenoxide Autoclave High-Pressure Autoclave Heating Heating (125-250°C) CO2_Intro CO₂ Introduction (80-100 atm) Reaction Reaction (several hours) Dissolution Dissolution in Water Acidification Acidification (H₂SO₄ or HCl) Precipitation Precipitation of Product Purification Recrystallization

Conclusion

The choice between potassium phenoxide and sodium phenoxide in the Kolbe-Schmitt reaction is a critical decision that directly influences the isomeric purity of the resulting hydroxybenzoic acid. Sodium phenoxide is the reagent of choice for the synthesis of salicylic acid due to the formation of a chelated intermediate that favors ortho-carboxylation. For the synthesis of p-hydroxybenzoic acid, potassium phenoxide is typically employed, where the lack of a stable chelate and higher reaction temperatures favor the thermodynamically more stable para product. Researchers and drug development professionals can leverage this predictable regioselectivity to synthesize the desired hydroxybenzoic acid isomer with high efficiency. Careful control of reaction parameters, particularly the anhydrous nature of the phenoxide and the reaction temperature, is paramount to achieving high yields and selectivities.

References

A Comparative Analysis of Alkali Metal Phenoxides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkali metal phenoxides, including lithium, sodium, and potassium phenoxide, are pivotal reagents in organic synthesis, serving as potent nucleophiles and bases in a variety of transformations. Their reactivity and selectivity are significantly influenced by the nature of the alkali metal cation, impacting reaction outcomes in crucial processes such as ether synthesis, carbon-carbon bond formation, and cross-coupling reactions. This guide provides a comparative analysis of these reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal phenoxide for specific synthetic applications.

Core Comparative Analysis

The choice of the alkali metal counterion in a phenoxide salt can dramatically alter its behavior in a reaction. This is primarily attributed to the differences in ionic radius, coordinating ability, and the resulting degree of ion pairing in solution.

  • Lithium Phenoxide (LiOPh): The small ionic radius of lithium leads to strong coordination with the phenoxide oxygen. This can result in higher reactivity in certain reactions due to the formation of more tightly bound and reactive aggregates or specific chelation effects that can favor particular reaction pathways.[1]

  • Sodium Phenoxide (NaOPh): As a widely used and economical choice, sodium phenoxide offers a balance of reactivity and ease of handling.[2][3] It is a staple in classic named reactions and continues to find broad applicability.

  • Potassium Phenoxide (KOPh): The larger ionic radius of potassium results in a "softer" cation and a more "naked" and, therefore, often more reactive, phenoxide anion in solution.[4] This enhanced nucleophilicity can be advantageous in many reactions.

Performance in Key Organic Reactions

The differential reactivity of alkali metal phenoxides is evident in several cornerstone synthetic transformations.

Williamson Ether Synthesis

The Williamson ether synthesis, a fundamental method for the formation of ethers, demonstrates the influence of the alkali metal cation on reaction efficiency. While all alkali metal phenoxides can participate in this SN2 reaction, the choice of cation can affect reaction rates and yields. Generally, the reactivity trend in polar aprotic solvents follows the order K > Na > Li, corresponding to the increasing availability of the "free" phenoxide anion.[5]

Table 1: Comparative Performance in Williamson Ether Synthesis

Alkali Metal PhenoxideAlkyl HalideSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Sodium PhenoxideEthyl IodideEthanolReflux1High (not specified)[6]
Sodium Phenoxide1-BromobutaneEthanolReflux50 minHigh (not specified)[7]
Potassium PhenoxideChloroacetic AcidWater1000.17High (not specified)[8]
Cesium Carbonate (forms phenoxide in situ)VariousAcetonitrile804-585-98[8]

Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources and should be interpreted with consideration of the specific reaction conditions.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction, the carboxylation of phenoxides to produce hydroxybenzoic acids, is a classic example of how the alkali metal cation dictates regioselectivity. The reaction can proceed to give either the ortho or para isomer, and the choice of alkali metal is a key determining factor.

Theoretical studies have shown that while the reaction mechanisms are similar for all alkali metal phenoxides, the product distribution changes significantly. Lithium phenoxide almost exclusively yields the ortho product (salicylic acid). As the ionic radius of the alkali metal increases from sodium to potassium and cesium, the yield of the para-substituted product increases.[9][10] This is attributed to the larger cations favoring a different transition state geometry.[9][11]

Table 2: Ortho/Para Selectivity in the Kolbe-Schmitt Reaction

Alkali Metal PhenoxideProduct(s)Key ObservationReference(s)
Lithium PhenoxideSalicylic acid (ortho)Almost exclusive ortho product formation.[9][10]
Sodium PhenoxidePrimarily Salicylic acid (ortho)Small amounts of p-hydroxybenzoic acid are also formed.[4]
Potassium Phenoxidep-Hydroxybenzoic acidThe para product is the major isomer.[9]
Rubidium PhenoxideIncreased p-Hydroxybenzoic acidYield of the para product increases with the larger cation.[9]
Cesium PhenoxideHighest yield of p-Hydroxybenzoic acidThe largest alkali metal cation gives the highest proportion of the para product.[9]
C- vs. O-Alkylation

Phenoxide anions are ambident nucleophiles, meaning they can undergo alkylation at either the oxygen (O-alkylation) to form an ether or at a carbon atom of the aromatic ring (C-alkylation) to form a substituted phenol (B47542). The choice of the alkali metal cation, along with the solvent and alkylating agent, plays a crucial role in determining the C/O selectivity.[12]

Generally, "harder" cations like Li+, which form a tighter ion pair with the "hard" oxygen atom of the phenoxide, can favor O-alkylation. Conversely, "softer" cations like K+ can lead to a greater degree of C-alkylation, particularly in protic solvents that can solvate the oxygen atom.[12] The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation regardless of the cation.[12]

Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form C-N bonds, a base is required to deprotonate the amine or alcohol. While strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, alkali metal phenoxides can also serve as effective bases. The choice of the alkali metal cation can influence the reaction rate and efficiency. Although direct comparative studies of different alkali metal phenoxides in this specific role are not abundant, the general principle of increasing basicity and reactivity with larger, less coordinating cations (K+ > Na+) often holds true.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further study.

Williamson Ether Synthesis using Sodium Phenoxide

Objective: To synthesize an aryl ether via the SN2 reaction of sodium phenoxide with an alkyl halide.

Materials:

  • Phenol

  • Sodium hydroxide (B78521) (NaOH)

  • Alkyl halide (e.g., 1-bromobutane)

  • Ethanol (absolute)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve a specific amount of phenol in absolute ethanol. To this solution, add an equimolar amount of sodium hydroxide. The reaction is exothermic and results in the formation of sodium phenoxide.

  • Alkylation: To the solution of sodium phenoxide, add the alkyl halide. The reaction mixture is then heated to reflux for a specified period (e.g., 1-2 hours), with the progress monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any unreacted sodium phenoxide and sodium bromide.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude ether. The product can be further purified by distillation or column chromatography.

Kolbe-Schmitt Reaction using Potassium Phenoxide

Objective: To investigate the regioselective carboxylation of potassium phenoxide.

Materials:

  • Phenol

  • Potassium hydroxide (KOH)

  • Carbon dioxide (gas or dry ice)

  • High-pressure reactor (autoclave)

  • Sulfuric acid (for acidification)

  • Standard laboratory glassware

Procedure:

  • Preparation of Potassium Phenoxide: Phenol is reacted with an equimolar amount of potassium hydroxide in a suitable solvent (or neat) to form potassium phenoxide. The water formed is typically removed by distillation.

  • Carboxylation: The dry potassium phenoxide is placed in a high-pressure autoclave. The reactor is sealed and pressurized with carbon dioxide gas to a specific pressure (e.g., 5-10 atm). The mixture is then heated to a set temperature (e.g., 150-200 °C) for several hours.

  • Work-up and Isomer Separation: After the reaction, the autoclave is cooled, and the excess pressure is carefully released. The solid product, a mixture of potassium salts of ortho- and para-hydroxybenzoic acid, is dissolved in water. The solution is then acidified with sulfuric acid to precipitate the free hydroxybenzoic acids.

  • Analysis: The precipitated acids are filtered, dried, and the ratio of ortho to para isomers is determined using techniques such as NMR spectroscopy or HPLC.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻M⁺ Phenol->Phenoxide Base Base M⁺OH⁻ Base->Phenoxide Water H₂O Phenoxide_step2 Ar-O⁻M⁺ AlkylHalide R-X Ether Ar-O-R AlkylHalide->Ether Salt M⁺X⁻ Phenoxide_step2->Ether SN2

Caption: General mechanism of the Williamson ether synthesis.

Kolbe_Schmitt_Selectivity cluster_Li Lithium (Li⁺) cluster_Na Sodium (Na⁺) cluster_K Potassium (K⁺) Phenoxide Alkali Metal Phenoxide (M-OPh) CO2 Carbon Dioxide (CO₂) Phenoxide->CO2 Ortho_Li ortho-product (major) CO2->Ortho_Li Chelation control Ortho_Na ortho-product (major) CO2->Ortho_Na Para_Na para-product (minor) CO2->Para_Na Para_K para-product (major) CO2->Para_K Steric/Electronic control Ortho_K ortho-product (minor) CO2->Ortho_K

Caption: Influence of alkali metal on Kolbe-Schmitt regioselectivity.

C_vs_O_Alkylation Phenoxide Phenoxide Anion O_Alkylation O-Alkylation Product (Ether) Phenoxide->O_Alkylation Polar Aprotic Solvent 'Hard' Cation (Li⁺) C_Alkylation C-Alkylation Product (Substituted Phenol) Phenoxide->C_Alkylation Protic Solvent 'Soft' Cation (K⁺) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Caption: Factors influencing C- vs. O-alkylation of phenoxides.

References

Characterization of Williamson Ether Synthesis Products: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitive structural confirmation of newly synthesized molecules is paramount. The Williamson ether synthesis, a cornerstone of organic chemistry for forging carbon-oxygen bonds, yields products that necessitate rigorous characterization. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of ether products, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent method for the unambiguous structural determination of Williamson ether synthesis products. Its ability to provide detailed information about the carbon-hydrogen framework of a molecule is unparalleled. This guide will delve into the specifics of using ¹H and ¹³C NMR for product characterization and compare its utility against Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Comparative Analysis of Characterization Techniques

While NMR provides a detailed structural map, IR and MS offer complementary information that, when used in conjunction, provides a more complete picture of the synthesized ether.

TechniquePrincipleInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Nuclear spin transitions of protons in a magnetic field.Number of unique protons, their chemical environment (shielding/deshielding), neighboring protons (spin-spin splitting), and relative abundance (integration).- High resolution for detailed structural analysis.- Quantitative information on the relative number of protons.- Non-destructive.- Requires soluble samples.- Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Nuclear spin transitions of the ¹³C isotope in a magnetic field.Number of unique carbon atoms and their chemical environment (hybridization, attached groups).- Directly probes the carbon skeleton.- Excellent for identifying the presence of key functional groups and determining stereochemistry.- Non-destructive.- Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.- Generally not quantitative without special techniques.
Infrared (IR) Spectroscopy Vibrational transitions of molecular bonds upon absorption of infrared radiation.Presence or absence of specific functional groups (e.g., O-H, C=O, C-O).- Fast and simple to perform.- Excellent for monitoring reaction progress (e.g., disappearance of the starting alcohol's O-H stretch).- Can be used for solid, liquid, and gas samples.- Provides limited information about the overall molecular structure.- The "fingerprint region" can be complex and difficult to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight of the compound and fragmentation patterns that can give clues about the structure.- Extremely high sensitivity.- Provides the molecular formula when high-resolution MS is used.- Can be coupled with chromatography (e.g., GC-MS, LC-MS) for mixture analysis.- Destructive technique.- Isomers can be difficult to distinguish without tandem MS.- Fragmentation can sometimes be complex and difficult to interpret.

Experimental Data: NMR Characterization of Williamson Ether Synthesis Products

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the reactants and products of two common Williamson ether synthesis reactions.

Example 1: Synthesis of Phenacetin (B1679774) from Acetaminophen and Ethyl Iodide
Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Acetaminophen 2.0 (s, 3H, -COCH₃), 6.6-6.8 (d, 2H, Ar-H), 7.3-7.5 (d, 2H, Ar-H), 9.2 (br s, 1H, -OH), 9.6 (br s, 1H, -NH)[1]24.0 (-COCH₃), 115.0 (Ar-C), 122.0 (Ar-C), 153.0 (Ar-C-OH), 168.0 (C=O)
Ethyl Iodide 1.8 (t, 3H, -CH₃), 3.2 (q, 2H, -CH₂I)-1.1 (-CH₃), 20.6 (-CH₂I)[2]
Phenacetin 1.4 (t, 3H, -OCH₂CH₃ ), 2.1 (s, 3H, -COCH₃ ), 4.0 (q, 2H, -OCH₂ CH₃), 6.8-7.0 (d, 2H, Ar-H), 7.3-7.5 (d, 2H, Ar-H), 8.1 (br s, 1H, -NH)[3]14.8 (-OCH₂C H₃), 24.1 (-COC H₃), 63.7 (-OC H₂CH₃), 114.7 (Ar-C), 122.1 (Ar-C), 131.2 (Ar-C), 155.8 (Ar-C-O), 168.8 (C=O)[4]
Example 2: Synthesis of p-Butoxytoluene from p-Cresol and 1-Iodobutane (B1219991)
Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
p-Cresol 2.3 (s, 3H, Ar-CH₃), 4.8 (s, 1H, -OH), 6.7 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H)20.5 (Ar-CH₃), 115.0 (Ar-C), 130.0 (Ar-C), 130.2 (Ar-C), 151.6 (Ar-C-OH)
1-Iodobutane 0.9 (t, 3H, -CH₃), 1.4 (sextet, 2H, -CH₂CH₂ CH₃), 1.8 (quintet, 2H, -CH₂ CH₂I), 3.2 (t, 2H, -CH₂I)6.7 (-CH₂I), 13.0 (-CH₃), 23.6 (-C H₂CH₃), 35.5 (-CH₂C H₂I)[1]
p-Butoxytoluene 0.98 (t, 3H, -CH₃), 1.5 (sextet, 2H, -CH₂CH₂ CH₃), 1.75 (quintet, 2H, -OCH₂ CH₂-), 2.3 (s, 3H, Ar-CH₃), 3.9 (t, 2H, -OCH₂-), 6.8 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H)13.9 (-CH₃), 19.3 (-CH₂C H₂CH₃), 20.4 (Ar-CH₃), 31.4 (-OC H₂CH₂-), 67.5 (-OCH₂-), 114.1 (Ar-C), 129.7 (Ar-C), 130.0 (Ar-C), 156.7 (Ar-C-O)

Experimental Protocols

Detailed Methodology for NMR Sample Preparation

A meticulously prepared NMR sample is crucial for obtaining high-quality, high-resolution spectra.

  • Sample Purity: Ensure the ether product is purified before preparing the NMR sample. Common purification techniques for Williamson ether synthesis products include recrystallization or column chromatography. Residual starting materials or solvents will appear in the NMR spectrum and can complicate interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and benzene-d₆. The choice of solvent can slightly affect the chemical shifts.

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the solid product in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. For liquid products, use 1-2 drops. For ¹³C NMR, a more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[5][6]

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[5]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. The final sample volume should be approximately 4-5 cm in height within the tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0 ppm. However, modern NMR spectrometers can lock onto the deuterium (B1214612) signal of the solvent, making an internal standard optional for routine analysis.

  • Labeling: Clearly label the NMR tube with the sample identification.

Mandatory Visualizations

Workflow for Characterization of Williamson Ether Synthesis Product

Williamson_Ether_Synthesis_Characterization cluster_synthesis Synthesis and Workup cluster_characterization Product Characterization cluster_analysis Data Analysis and Confirmation start Williamson Ether Synthesis Reaction workup Reaction Workup (e.g., Extraction, Washing) start->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification nmr_sample_prep NMR Sample Preparation purification->nmr_sample_prep Purified Product ir_analysis IR Spectroscopy purification->ir_analysis ms_analysis Mass Spectrometry purification->ms_analysis nmr_analysis 1H and 13C NMR Analysis nmr_sample_prep->nmr_analysis data_interpretation Spectral Data Interpretation nmr_analysis->data_interpretation Primary Data ir_analysis->data_interpretation Complementary Data ms_analysis->data_interpretation Complementary Data structure_confirmation Structure Confirmation data_interpretation->structure_confirmation Spectroscopic_Techniques cluster_primary Primary Structural Elucidation cluster_complementary Complementary Analysis Product Synthesized Ether Product H_NMR 1H NMR Product->H_NMR Provides C-H Framework C_NMR 13C NMR Product->C_NMR Provides Carbon Skeleton IR IR Spectroscopy Product->IR Confirms Functional Groups MS Mass Spectrometry Product->MS Determines Molecular Weight and Fragmentation H_NMR->C_NMR Correlated H_NMR->IR Confirms H_NMR->MS Confirms C_NMR->IR Confirms C_NMR->MS Confirms

References

A Researcher's Guide to Differentiating Ortho and Para Carboxylation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in synthetic chemistry and drug development, the precise characterization of carboxylation reaction products is paramount. The regioselectivity of these reactions, yielding either ortho or para isomers, can significantly impact the biological activity and physicochemical properties of the resulting molecules. This guide provides a comparative overview of key analytical methods for distinguishing between these positional isomers, supported by experimental data and detailed protocols.

The differentiation of ortho and para isomers hinges on exploiting the subtle yet significant differences in their physical and chemical properties that arise from the distinct spatial arrangement of the carboxyl group relative to other substituents on the aromatic ring. These differences manifest in their chromatographic behavior and spectroscopic signatures.

Comparative Analysis of Analytical Techniques

A variety of analytical techniques can be employed to separate and identify ortho and para carboxylation products. The choice of method often depends on the sample matrix, the required level of structural detail, and the available instrumentation. The following table summarizes the key quantitative performance aspects of the most common techniques.

Analytical TechniquePrinciple of DifferentiationKey Performance Metrics & Typical ValuesAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase based on polarity.[1]Resolution (Rs): >1.5 for baseline separation. Phenyl and Biphenyl columns offer enhanced selectivity for aromatic isomers through π-π interactions.[1][2]High throughput, excellent quantitative accuracy, and adaptability to various detectors (UV, MS).Method development can be time-consuming; co-elution is possible without optimization.
Gas Chromatography (GC) Separation based on volatility and interaction with the stationary phase.Resolution (Rs): High resolution is achievable with polar capillary columns (e.g., Carbowax). Derivatization is often required to increase volatility.High separation efficiency for volatile and thermally stable compounds, often coupled with Mass Spectrometry (MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds; derivatization adds an extra step and potential for side reactions.[3]
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy Differences in the chemical environment of atomic nuclei.¹H NMR: ortho-isomers show more complex splitting patterns (e.g., four distinct signals for a disubstituted ring), while para-isomers exhibit simpler patterns (e.g., two doublets) due to symmetry.[4] Coupling constants (J) differ: Jortho ≈ 7–10 Hz, Jmeta ≈ 2–3 Hz.[5] ¹³C NMR: The number of signals reflects the molecular symmetry; para-isomers have fewer signals than ortho-isomers.[6]Provides unambiguous structural elucidation and is non-destructive. qNMR can be used for simultaneous identification and quantification.[7]Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic vibrational frequencies of molecular bonds.C-H out-of-plane bending: ortho-disubstituted: ~770–735 cm⁻¹; para-disubstituted: ~860–800 cm⁻¹.[8][9]Rapid, non-destructive, and provides a unique "fingerprint" for the substitution pattern.Can be difficult to interpret in complex mixtures; less effective for quantification compared to other methods.

Experimental Workflows and Logical Relationships

The general workflow for the analysis of carboxylation products involves a series of steps from sample preparation to data interpretation. This process can be visualized as a logical flow, guiding the researcher in selecting the appropriate analytical path.

G Figure 1: General Analytical Workflow for Ortho/Para Isomer Differentiation A Carboxylation Reaction Mixture B Sample Preparation (Extraction, Derivatization if needed) A->B C Chromatographic Separation (HPLC or GC) B->C H Direct Analysis of Mixture B->H E Separated Ortho Isomer C->E F Separated Para Isomer C->F D Spectroscopic Analysis (NMR, FTIR) G Structural Elucidation & Quantification D->G E->G F->G H->D

References

Revolutionizing Reaction Monitoring: A Comparative Guide to In-Situ FTIR Spectroscopy for Potassium Phenoxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize and control chemical reactions, real-time monitoring is paramount. This guide provides a comprehensive comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy against traditional analytical techniques for monitoring reactions involving potassium phenoxide, a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. By leveraging the power of in-situ FTIR, researchers can gain unprecedented insights into reaction kinetics, mechanisms, and endpoint determination, leading to improved process efficiency, safety, and product quality.

In-Situ FTIR Spectroscopy: A Window into Real-Time Reaction Dynamics

In-situ FTIR spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes, allows for the continuous and non-invasive monitoring of chemical reactions in real-time. By immersing an ATR probe directly into the reaction vessel, spectra of the reaction mixture can be collected at defined intervals without the need for manual sampling. This provides a dynamic profile of the concentration changes of reactants, intermediates, and products throughout the course of the reaction.

For potassium phenoxide reactions, such as the Williamson ether synthesis, in-situ FTIR is particularly advantageous. The reaction can be tracked by monitoring the disappearance of the characteristic C-O stretching vibration of the potassium phenoxide and the appearance of the C-O-C stretching vibration of the resulting ether product.

Comparative Analysis: In-Situ FTIR vs. Traditional Methods

While traditional offline techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical tools, they often fall short in providing a complete picture of reaction dynamics. The following table summarizes the key performance differences between in-situ FTIR and these alternative methods for monitoring potassium phenoxide reactions.

FeatureIn-Situ FTIR (ATR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Acquisition Real-time, continuousOffline, discrete time pointsOffline, discrete time pointsOffline or online, typically discrete time points
Sampling In-situ, no manual sampling requiredRequires manual sampling, quenching, and sample preparationRequires manual sampling and sample preparationRequires manual sampling or flow-through cell
Temporal Resolution High (seconds to minutes)Low (minutes to hours per sample)Low (minutes per sample)Low to moderate
Information Provided Functional group changes, concentration profiles of key speciesQuantitative concentration of soluble speciesQuantitative concentration of volatile speciesDetailed structural information and quantification
Detection of Intermediates Excellent for transient and unstable intermediatesChallenging for unstable intermediatesNot suitable for non-volatile or thermally labile intermediatesPossible, but may require specialized techniques
Quantitative Analysis Requires calibrationHighly quantitative with proper calibrationHighly quantitative with proper calibrationHighly quantitative
Ease of Use Relatively simple setup for real-time monitoringLabor-intensive sample preparation and analysisRequires volatile and thermally stable analytesComplex instrumentation and data analysis
Potential for Automation HighModerateModerateModerate

Experimental Protocols: A Closer Look at the Methodologies

To provide a clearer understanding of the practical application of these techniques, detailed experimental protocols for monitoring a representative Williamson ether synthesis—the reaction of potassium phenoxide with an alkyl halide—are outlined below.

In-Situ FTIR Spectroscopy (ReactIR) Protocol

Objective: To monitor the real-time conversion of potassium phenoxide to an aryl-alkyl ether.

Instrumentation:

  • ReactIR instrument equipped with a DiComp (diamond) or SiComp (silicon) ATR probe.

  • Jacketed glass reactor with overhead stirring.

  • Temperature control unit.

Procedure:

  • Background Spectrum: Record a background spectrum of the solvent (e.g., acetonitrile) at the desired reaction temperature.

  • Reactant Spectrum: Add a known concentration of potassium phenoxide to the reactor and record its spectrum. Identify the characteristic C-O stretching peak of the phenoxide (typically around 1250-1300 cm⁻¹).

  • Reaction Initiation: Add the alkyl halide to the reactor to initiate the reaction.

  • Data Collection: Begin collecting spectra at regular intervals (e.g., every 1-2 minutes). Monitor the decrease in the absorbance of the phenoxide peak and the increase in the absorbance of the ether C-O-C peak (typically around 1240 cm⁻¹ for the asymmetric stretch and 1040 cm⁻¹ for the symmetric stretch).[1][2]

  • Quantitative Analysis:

    • Calibration: Prior to the reaction, create a calibration curve by preparing standards of known concentrations of the reactant and product in the reaction solvent and measuring their corresponding peak absorbances.

    • Real-time Concentration: Use the calibration curve to convert the real-time absorbance data into concentration profiles for the reactant and product.

  • Data Analysis: Plot the concentration of the reactant and product as a function of time to determine reaction kinetics, including the rate constant and reaction order.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the concentration of potassium phenoxide and the aryl-alkyl ether product at discrete time points.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

  • Reaction vessel with temperature control and stirring.

Procedure:

  • Reaction Setup: Set up the reaction as described for the in-situ FTIR experiment.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with a small amount of acid to neutralize any remaining base).

  • Sample Preparation: Dilute the quenched sample to a known volume and filter it to remove any particulate matter.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Use a pre-established calibration curve, generated from standards of the reactant and product, to determine their concentrations in the sample based on their peak areas in the chromatogram.

  • Data Analysis: Plot the concentration of the reactant and product at each time point to construct a reaction profile.

Visualizing the Workflow and Comparison

To better illustrate the processes and the comparative advantages, the following diagrams were created using the DOT language.

FTIR Monitoring Workflow for Williamson Ether Synthesis setup 1. Reactor Setup (Solvent + Stirring) background 2. Collect Background (Solvent Spectrum) setup->background reactant 3. Add Potassium Phenoxide & Collect Spectrum background->reactant initiate 4. Add Alkyl Halide (Initiate Reaction) reactant->initiate monitor 5. In-Situ FTIR Monitoring (Continuous Data Acquisition) initiate->monitor process 6. Process Spectra (Peak Integration) monitor->process quantify 7. Quantitative Analysis (Calibration Curve) process->quantify kinetics 8. Determine Kinetics (Reaction Profile) quantify->kinetics

Caption: Experimental workflow for in-situ FTIR monitoring.

Comparison of Analytical Techniques cluster_ftir_adv Advantages cluster_ftir_dis Disadvantages cluster_hplc_adv Advantages cluster_hplc_dis Disadvantages FTIR In-Situ FTIR real_time Real-time data FTIR->real_time non_invasive Non-invasive FTIR->non_invasive intermediates Detects intermediates FTIR->intermediates kinetics Rich kinetic data FTIR->kinetics calibration Requires calibration FTIR->calibration sensitivity Lower sensitivity for trace components FTIR->sensitivity overlap Spectral overlap can be complex FTIR->overlap HPLC HPLC high_quant Highly quantitative HPLC->high_quant high_sens High sensitivity HPLC->high_sens multi_comp Separates complex mixtures HPLC->multi_comp offline Offline, discrete data HPLC->offline sampling Labor-intensive sampling HPLC->sampling slow Slower analysis time HPLC->slow

Caption: Logical comparison of FTIR and HPLC.

Conclusion: The In-Situ FTIR Advantage

For monitoring potassium phenoxide reactions, in-situ FTIR spectroscopy offers a distinct advantage over traditional offline methods. Its ability to provide real-time, continuous data without the need for manual sampling enables a deeper understanding of reaction kinetics and mechanisms. This is particularly crucial for optimizing reaction conditions, ensuring process safety by identifying the accumulation of reactive intermediates, and improving overall process efficiency.

While HPLC and other chromatographic techniques remain the gold standard for final product quantification and impurity profiling, the integration of in-situ FTIR into the research and development workflow provides invaluable, real-time insights that can accelerate process development and lead to more robust and well-understood chemical processes. For professionals in drug development and fine chemical synthesis, embracing in-situ FTIR technology is a critical step towards achieving process excellence.

References

A Comparative Guide to the Purity Validation of Potassium Phenoxide by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents is a cornerstone of reliable and reproducible results. Potassium phenoxide (C₆H₅KO), a strong nucleophile and base, is a critical reagent in various organic syntheses, including the production of pharmaceuticals and other fine chemicals. Ensuring its purity is paramount to controlling reaction stoichiometry, minimizing side-product formation, and guaranteeing the quality of the final product.

This guide provides an objective comparison of the primary titrimetric method for determining potassium phenoxide purity against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation method for your research needs.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical method for determining the purity of potassium phenoxide depends on several factors, including the required accuracy and precision, the nature of potential impurities, the availability of instrumentation, and time constraints. The following table summarizes the key performance indicators for the most common analytical techniques.

Parameter Acid-Base Titration High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry
Principle Neutralization reaction between the basic phenoxide and a standardized acid.Separation of components based on their differential partitioning between a stationary and mobile phase.Measurement of the absorbance of ultraviolet or visible light by the phenoxide ion.
Purity Determination Determines the total basicity, providing a direct measure of the active potassium phenoxide content.Separates and quantifies potassium phenoxide and its organic impurities.Quantifies the concentration of the phenoxide chromophore in solution.
Typical Accuracy High (typically >99%)Very High (can be >99.5%)Moderate to High
Precision (RSD) < 0.5%< 1%< 2%
Limit of Detection (LOD) Dependent on indicator and titrant concentration.Low (ng to µg/mL range)Low (µg/mL range)
Limit of Quantitation (LOQ) Dependent on indicator and titrant concentration.Low (ng to µg/mL range)Low (µg/mL range)
Throughput ModerateLow to ModerateHigh
Instrumentation Cost LowHighModerate
Primary Application Assay of bulk material for overall purity.Impurity profiling and quantification of specific organic contaminants.Rapid quantification of potassium phenoxide in solution.

Experimental Protocols

Acid-Base Titration: The Gold Standard for Purity Assay

Acid-base titration remains a robust and widely used method for the purity determination of potassium phenoxide due to its accuracy, cost-effectiveness, and straightforwardness. The method relies on the neutralization reaction between the basic phenoxide ion and a strong acid of known concentration.

Reaction:

C₆H₅O⁻K⁺ + H⁺ → C₆H₅OH + K⁺

Materials:

  • Potassium phenoxide sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the potassium phenoxide sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of deionized water to the flask and stir with a magnetic stirrer until the sample is completely dissolved.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution. The solution will turn pink, indicating a basic pH.

  • Titration Setup: Rinse and fill a 50 mL burette with the standardized 0.1 M HCl solution. Record the initial burette reading to two decimal places.

  • Titration: Titrate the potassium phenoxide solution with the HCl solution while continuously stirring. Add the titrant dropwise as the endpoint is approached. The endpoint is reached when the pink color of the solution disappears and the solution becomes colorless.

  • Record Final Volume: Record the final burette reading to two decimal places.

  • Repeat: Perform the titration in triplicate to ensure accuracy and precision.

Calculation of Purity:

The percentage purity of potassium phenoxide can be calculated using the following formula:

Where:

  • V_HCl is the volume of HCl solution used in the titration (in Liters).

  • M_HCl is the molarity of the standardized HCl solution (in mol/L).

  • MW_KOPh is the molecular weight of potassium phenoxide (132.21 g/mol ).

  • W_sample is the weight of the potassium phenoxide sample (in grams).

Alternative Analytical Methods

While titration is excellent for determining the overall purity, other methods can provide more detailed information about specific impurities.

HPLC is a powerful technique for separating and quantifying individual components in a mixture. For potassium phenoxide, a reverse-phase HPLC method can be developed to separate it from potential organic impurities such as unreacted phenol (B47542) or byproducts from its synthesis.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure good peak shape.

  • Detection: UV detection at a wavelength where both potassium phenoxide and potential impurities absorb (e.g., 270 nm).

  • Quantification: Purity is determined by the area percentage of the potassium phenoxide peak relative to the total area of all peaks in the chromatogram.

UV-Vis spectrophotometry can be used for the rapid quantification of potassium phenoxide in a solution. The phenoxide ion has a characteristic UV absorbance maximum that can be used to determine its concentration based on a calibration curve prepared with standards of known concentration. This method is particularly useful for routine analysis and for monitoring reaction kinetics.

Typical UV-Vis Protocol:

  • Solvent Selection: Choose a solvent in which potassium phenoxide is soluble and that does not absorb in the same UV region (e.g., water or ethanol).

  • Determine λmax: Scan a dilute solution of potassium phenoxide across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of potassium phenoxide of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the potassium phenoxide sample of unknown purity at a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Common Impurities in Potassium Phenoxide

The purity of potassium phenoxide is largely dependent on the synthesis method and purification processes. The most common method of synthesis involves the reaction of phenol with potassium hydroxide (B78521) (KOH).[1] Potential impurities arising from this process include:

  • Unreacted Phenol: Incomplete reaction can leave residual phenol in the final product.

  • Excess Potassium Hydroxide: If an excess of KOH is used and not completely removed during purification, it will be present as an impurity.

  • Water: Potassium phenoxide is hygroscopic and can absorb moisture from the atmosphere.

  • Potassium Carbonate: Potassium hydroxide can react with atmospheric carbon dioxide to form potassium carbonate.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the validation of potassium phenoxide purity by titration and the logical relationship between the different analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis weigh Weigh Potassium Phenoxide Sample dissolve Dissolve in Deionized Water weigh->dissolve indicator Add Phenolphthalein Indicator dissolve->indicator titrate Titrate with Standardized HCl indicator->titrate endpoint Observe Endpoint (Colorless) titrate->endpoint record Record Volume of HCl Used endpoint->record calculate Calculate % Purity record->calculate

Figure 1. Experimental workflow for the acid-base titration of potassium phenoxide.

analytical_methods Purity Potassium Phenoxide Purity Validation Titration Acid-Base Titration (Overall Purity) Purity->Titration Primary Method HPLC HPLC (Impurity Profiling) Purity->HPLC Alternative/Complementary UV_Vis UV-Vis Spectroscopy (Rapid Quantification) Purity->UV_Vis Alternative/Complementary Purity_Value Single Purity Value (%) Titration->Purity_Value Provides Impurity_Profile Identification & Quantification of Individual Impurities HPLC->Impurity_Profile Provides Concentration_Value Concentration in Solution UV_Vis->Concentration_Value Provides

Figure 2. Logical relationship between analytical methods for potassium phenoxide purity.

Conclusion

The validation of potassium phenoxide purity is essential for ensuring the reliability and reproducibility of chemical reactions. Acid-base titration stands out as a highly accurate, precise, and cost-effective method for determining the overall purity of bulk potassium phenoxide. For more detailed analysis, including the identification and quantification of specific organic impurities, HPLC is the method of choice. UV-Vis spectrophotometry offers a rapid and high-throughput alternative for the routine quantification of potassium phenoxide in solution. The selection of the most appropriate method will depend on the specific requirements of the analysis and the resources available. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of their potassium phenoxide and ensure the integrity of their scientific work.

References

A Comparative Guide to Potassium Carbonate and Potassium hydroxide for Phenoxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deprotonation of phenols to form phenoxides is a fundamental transformation in organic synthesis, serving as a critical step in reactions such as the Williamson ether synthesis, C-O coupling reactions, and the synthesis of various pharmaceutical intermediates. The choice of base for this deprotonation is pivotal, directly influencing reaction efficiency, yield, and selectivity. This guide provides an objective comparison of two commonly used bases, potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH), supported by experimental data and detailed protocols to aid in rational base selection.

Potassium Carbonate vs. Potassium Hydroxide: A Head-to-Head Comparison

Potassium hydroxide is a strong, corrosive base, while potassium carbonate is a moderately weak base.[1][2][3] This fundamental difference in basicity dictates their suitability for different phenolic substrates and reaction conditions.

Table 1: Physicochemical and Reactivity Properties

PropertyPotassium Carbonate (K₂CO₃)Potassium Hydroxide (KOH)
Basicity Weak Base[1][3]Strong Base[2]
pKa of Conjugate Acid pKa (HCO₃⁻) ≈ 10.25-10.3[3][4]pKa (H₂O) ≈ 15.7
Typical Substrates Standard phenols (pKa ≈ 10) and moderately acidic protons.[3][4]All phenols, including less acidic or sterically hindered ones.[1][5]
Solubility High in water; low in ethanol, acetone, and other organic solvents.[3]Soluble in water, ethanol, and methanol.[2]
Handling & Safety Considered a weak base; relatively non-toxic but avoid skin/eye contact.[3]Corrosive and caustic; requires careful handling.
Byproducts Potassium bicarbonate (KHCO₃)Water (H₂O)

Performance in Phenoxide Formation

The efficiency of phenoxide formation is directly related to the pKa of the phenol (B47542) and the strength of the base. For a typical phenol with a pKa of approximately 10, potassium carbonate (with a conjugate acid pKa of ~10.25) is sufficiently basic to establish a favorable equilibrium for deprotonation.[3][4] In contrast, KOH, being a much stronger base, will deprotonate phenols essentially irreversibly.

Table 2: Comparison of Reaction Parameters in Phenoxide Formation & Subsequent Alkylation

ParameterPotassium Carbonate (K₂CO₃)Potassium Hydroxide (KOH)
Reaction Rate Generally slower, may require heating (50-100 °C).[6][7]Typically rapid, often proceeds at room temperature.[8][9]
Reaction Time Can range from 1 to 8 hours.[6][7]Often complete in under an hour (e.g., 30 minutes).[8][9]
Yield Good to excellent for suitable substrates (typically 50-95% for subsequent ether synthesis).[7]Excellent; yields for potassium phenoxide preparation can be quantitative (98-100%).[9][10]
Selectivity Milder nature helps minimize side reactions like elimination or C-alkylation.[1]Higher strength can promote side reactions, especially with sensitive substrates.[1]
Common Solvents Polar aprotic solvents (DMF, Acetonitrile, DMSO).[1][6]Water, Methanol, Toluene, Diethyl Ether.[2][8][10]

Mechanism of Deprotonation

The pathways for deprotonation differ significantly between the two bases, which is a crucial factor in experimental design.

cluster_koh Potassium Hydroxide (Strong Base) cluster_k2co3 Potassium Carbonate (Weak Base) PhOH_koh Phenol (Ar-OH) Phenoxide_koh Potassium Phenoxide (Ar-O⁻K⁺) PhOH_koh->Phenoxide_koh Irreversible Deprotonation H2O Water (H₂O) KOH K⁺OH⁻ KOH->Phenoxide_koh KOH->H2O PhOH_k2co3 Phenol (Ar-OH) Phenoxide_k2co3 Potassium Phenoxide (Ar-O⁻K⁺) PhOH_k2co3->Phenoxide_k2co3 Equilibrium KHCO3 Potassium Bicarbonate (KHCO₃) K2CO3 K₂CO₃ K2CO3->Phenoxide_k2co3 K2CO3->KHCO3 G start Start: Select Base for Phenoxide Formation phenol_pka Is the phenol's pKa ≤ 10? start->phenol_pka sensitive_substrate Are the starting materials or products sensitive to strong bases? phenol_pka->sensitive_substrate Yes consider_stronger Consider a stronger base (e.g., KOH, NaH) phenol_pka->consider_stronger No use_k2co3 Use Potassium Carbonate (K₂CO₃) sensitive_substrate->use_k2co3 Yes use_koh Use Potassium Hydroxide (KOH) sensitive_substrate->use_koh No (for faster reaction) consider_stronger->use_koh

References

A Comparative Guide to the Kinetic Studies of Potassium Phenoxide Catalyzed Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of potassium phenoxide-catalyzed ring-opening polymerization (ROP) of cyclic esters (e.g., lactides) and epoxides. The performance of potassium phenoxide is objectively compared with other common catalysts, supported by available experimental and theoretical data. This document is intended to assist researchers in selecting appropriate catalytic systems for the synthesis of polyesters and polyethers.

Introduction to Potassium Phenoxide in Ring-Opening Polymerization

Potassium phenoxide (KOPh) is an anionic initiator used in the ring-opening polymerization of various cyclic monomers, including lactides and epoxides. As a potassium salt of phenol (B47542), it functions as a nucleophile that attacks the electrophilic carbon of the monomer, initiating polymerization. While potassium-based catalysts are known for their high activity in ROP, the specific kinetic behavior of potassium phenoxide is less documented in comparison to more common catalysts like tin(II) octoate.[1][2][3]

Generally, initiators with higher nucleophilicity are required for the ROP of lactide. Weaker bases, such as potassium phenoxide, typically necessitate higher temperatures (around 120 °C) to effectively initiate polymerization.[1] This is in contrast to stronger bases like potassium tert-butoxide which can initiate polymerization at lower temperatures.

Comparative Kinetic Data

A direct comparison of experimentally determined kinetic data for potassium phenoxide with other catalysts is challenging due to the limited availability of such data for potassium phenoxide in the literature. However, by combining qualitative descriptions, theoretical calculations, and extensive data for alternative catalysts, a comparative overview can be constructed.

Ring-Opening Polymerization of Lactide

The ROP of lactide is a crucial method for producing polylactic acid (PLA), a biodegradable and biocompatible polymer. The kinetics of this polymerization are significantly influenced by the choice of catalyst.

Table 1: Comparison of Catalysts for Lactide Ring-Opening Polymerization

Catalyst/InitiatorMonomerTemperature (°C)Apparent Rate Constant (k_app)Activation Energy (Ea) (kJ/mol)Key Remarks
Potassium Phenoxide Lactide~120Not ReportedNot ReportedConsidered a weaker base, requires higher temperatures for initiation.[1]
Potassium Oximates L-LactideRoom Temp.High Activity (few minutes)Not ReportedExtremely active potassium-based catalysts.[2][3]
Tin(II) Octoate (Sn(Oct)₂) L-Lactide170-190-58.0Widely used industrial catalyst; first-order kinetics with respect to monomer and catalyst.[4]
Zinc (II) Octoate D,L-LactideVariousSlower than Sn(Oct)₂ initiallyNot ReportedRate increases at higher conversions.[5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) LactideNot specified-Not ReportedAn effective organocatalyst for ROP.
Ring-Opening Polymerization of Epoxides

The ROP of epoxides yields polyethers with diverse applications. Anionic polymerization initiated by alkoxides, including phenoxides, is a common method for this synthesis.

Table 2: Comparison of Catalysts for Epoxide Ring-Opening Polymerization

Catalyst/InitiatorMonomerTemperature (°C)Rate ConstantActivation Energy (Ea) (kJ/mol)Key Remarks
Potassium Phenoxide (Theoretical) EpoxideNot SpecifiedNot Reported36.1 - 36.3Calculated activation energy for the rate-determining steps in a phenol-epoxide reaction initiated by a phenoxide.[6][7]
**Potassium Diphenylphosphide (KPPh₂) **Glycidyl Phenyl EtherNot SpecifiedHigh EfficiencyNot ReportedHighly nucleophilic initiator leading to efficient polymerization.[8][9]
Organoaluminum Initiator Propylene Oxide, etc.Not Specified-Not ReportedControlled, living anionic polymerization.[10]
Cationic Photoinitiators Phenyl Glycidyl Ether50k_p ≈ 0.4 - 0.6 L mol⁻¹ s⁻¹70 - 85Effective propagation rate constants for cationic polymerization.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. The following protocols outline common procedures for investigating the kinetics of ring-opening polymerization.

Materials and Purification
  • Monomers (Lactide, Epoxides): Monomers should be purified to remove any impurities, especially water, which can interfere with anionic polymerization. This is typically achieved by recrystallization from a suitable solvent (e.g., ethyl acetate (B1210297) for lactide) followed by drying under vacuum.

  • Initiator (Potassium Phenoxide): Potassium phenoxide can be prepared by reacting phenol with a strong potassium base (e.g., potassium hydride) in an anhydrous solvent like THF. The concentration of the initiator solution should be determined by titration.

  • Solvents: Anhydrous solvents are essential for anionic polymerization and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).

Polymerization Procedure
  • Reactor Setup: A Schlenk flask or a glovebox is used to maintain an inert atmosphere (e.g., argon or nitrogen).

  • Monomer and Solvent Addition: The purified monomer and anhydrous solvent are added to the reaction vessel.

  • Initiation: The desired amount of the potassium phenoxide initiator solution is added to the monomer solution at the desired reaction temperature to start the polymerization.

  • Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn using a syringe and quenched (e.g., by adding acidic methanol) to stop the polymerization.

Kinetic Analysis using ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for monitoring the kinetics of polymerization in real-time.[11][12][13][14]

  • Sample Preparation: The quenched aliquots are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H NMR spectra are recorded for each sample.

  • Conversion Calculation: The monomer conversion can be calculated by comparing the integration of a characteristic monomer peak with a characteristic polymer peak. For example, in lactide polymerization, the methine proton of the monomer (around 5.0 ppm) and the polymer (around 5.15 ppm) can be used.

  • Kinetic Plots: A plot of ln([M]₀/[M]t) versus time is generated, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. A linear plot indicates a first-order reaction with respect to the monomer. The slope of this line gives the apparent rate constant (k_app).

Visualizations

Anionic Ring-Opening Polymerization Mechanism of Lactide

polymerization_mechanism initiator Potassium Phenoxide (KOPh) monomer Lactide Monomer initiator->monomer Nucleophilic Attack intermediate1 Alkoxide Intermediate monomer->intermediate1 Ring-Opening growing_chain Growing Polymer Chain intermediate1->growing_chain Propagation growing_chain->monomer Chain Growth final_polymer Polylactide (PLA) growing_chain->final_polymer Termination/Quenching

Caption: Anionic ROP mechanism of lactide initiated by potassium phenoxide.

Experimental Workflow for Kinetic Study

kinetic_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer_Purification Reaction_Setup Reaction_Setup Monomer_Purification->Reaction_Setup Initiator_Synthesis Initiator_Synthesis Initiator_Synthesis->Reaction_Setup Solvent_Drying Solvent_Drying Solvent_Drying->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Sampling Sampling Initiation->Sampling NMR_Analysis NMR_Analysis Sampling->NMR_Analysis Kinetic_Plots Kinetic_Plots NMR_Analysis->Kinetic_Plots Data_Interpretation Data_Interpretation Kinetic_Plots->Data_Interpretation

Caption: Workflow for a kinetic study of ring-opening polymerization.

Conclusion

Potassium phenoxide is a viable, albeit less reactive, initiator for the anionic ring-opening polymerization of lactides and epoxides compared to stronger bases or more conventional catalysts. Its application typically requires higher reaction temperatures. While detailed experimental kinetic data for potassium phenoxide remains scarce, theoretical studies suggest a moderate activation energy for epoxide polymerization. For lactide polymerization, it is qualitatively understood to be less active than other potassium alkoxides and significantly different in behavior from tin(II) octoate.

Researchers should consider the trade-offs between catalyst activity, reaction conditions, and potential side reactions when selecting a catalytic system. For applications requiring high polymerization rates at lower temperatures, alternative potassium-based catalysts or other organometallic compounds may be more suitable. This guide provides a foundational understanding to aid in these decisions, highlighting the need for further experimental investigation into the kinetics of potassium phenoxide-catalyzed polymerizations to enable more precise control over polymer synthesis.

References

A Comparative Guide to the Catalytic Activity of Potassium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal catalyst is paramount for reaction efficiency and yield. This guide provides an objective comparison of the catalytic activity of various potassium salts in key organic reactions, supported by experimental data.

This document delves into the catalytic performance of common potassium salts, including potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), potassium fluoride (B91410) (KF), potassium iodide (KI), potassium nitrate (B79036) (KNO₃), and potassium phosphate (B84403) (K₃PO₄). The primary focus is on their application in transesterification for biodiesel production, with additional insights into their roles in aldol (B89426) condensation and Michael addition reactions.

Comparative Catalytic Performance in Transesterification

The transesterification of vegetable oils to produce biodiesel serves as an excellent model reaction to compare the efficacy of different base catalysts. The following table summarizes the performance of various alumina-supported potassium salts under similar reaction conditions.

CatalystSupportTriglyceride Conversion (%)Reaction ConditionsReference
KFAl₂O₃98Methanol (B129727)/oil ratio: 15:1, 60°C, 8 hours, 3 wt% catalyst[1]
K₂CO₃Al₂O₃>80Methanol/oil ratio: 15:1, 60°C, 8 hours, 3 wt% catalyst[1]
KIAl₂O₃90Methanol/oil ratio: 15:1, 65°C, 8 hours, 2.5 wt% catalyst[1]
KNO₃Al₂O₃87Methanol/oil ratio: 15:1, 7 hours[1]

A separate study investigating unsupported potassium salts in the transesterification of rapeseed oil found that potassium salts, in general, exhibit significantly higher catalytic performance than their sodium counterparts (Na₂CO₃ and Na₃PO₄), with yields of over 95% achieved in 10 to 300 minutes.[2]

Catalytic Applications in Other Organic Reactions

The utility of potassium salts extends beyond transesterification. Here are some examples of their application in other fundamental carbon-carbon bond-forming reactions:

  • Aldol Condensation: Anhydrous potassium carbonate (K₂CO₃) has been effectively used to catalyze the aldol condensation of aromatic aldehydes with ketones to synthesize α,β-unsaturated ketones in good to excellent yields.[3] Potassium glycinate (B8599266) has also been shown to catalyze aldol condensations in an aqueous medium.[4][5]

  • Michael Addition: Potassium hydroxide (KOH) has been utilized as a catalyst for the Michael addition of active methylene (B1212753) compounds to chalcones, with yields ranging from 75-98%.[6] Potassium carbonate (K₂CO₃) is also a known catalyst for this reaction.[7]

Experimental Protocols

A standardized protocol is crucial for the accurate assessment and comparison of catalytic activity. Below is a generalized experimental procedure for evaluating the performance of solid base catalysts in the transesterification of vegetable oil.

General Procedure for Catalyst Screening in Transesterification
  • Catalyst Preparation:

    • Prepare the supported catalysts by impregnating the support (e.g., γ-Al₂O₃) with an aqueous solution of the desired potassium salt (e.g., KF, K₂CO₃, KI, KNO₃).

    • Dry the impregnated support overnight at a specified temperature (e.g., 120°C).

    • Calcine the dried catalyst at a high temperature (e.g., 773 K) for a set duration (e.g., 3 hours) to activate it.

  • Transesterification Reaction:

    • In a batch reactor, add a specific amount of vegetable oil (e.g., canola oil) and the prepared catalyst (e.g., 3 wt% of the oil).

    • Add methanol to the reactor to achieve the desired molar ratio of methanol to oil (e.g., 15:1).

    • Heat the mixture to the desired reaction temperature (e.g., 60°C) and maintain it for the specified reaction time (e.g., 8 hours) with constant stirring.

  • Product Analysis:

    • After the reaction, cool the mixture and separate the solid catalyst by filtration or centrifugation.

    • Separate the glycerol (B35011) layer from the methyl ester (biodiesel) layer.

    • Analyze the composition of the methyl ester layer using gas chromatography (GC) to determine the triglyceride conversion and biodiesel yield.

  • Catalyst Reusability Test:

    • Wash the recovered catalyst with a solvent like methanol to remove any adsorbed products.

    • Dry the catalyst and reuse it in a subsequent reaction under the same conditions to evaluate its stability and reusability.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the catalytic activity of different potassium salts.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation prep_salt Select Potassium Salt (K2CO3, KOH, KF, etc.) prep_impregnation Impregnation prep_salt->prep_impregnation prep_support Select Support (e.g., Al2O3) prep_support->prep_impregnation prep_drying Drying prep_impregnation->prep_drying prep_calcination Calcination (Activation) prep_drying->prep_calcination react_setup Reactor Setup (Oil, Alcohol, Catalyst) prep_calcination->react_setup react_run Run Reaction (Temp, Time, Stirring) react_setup->react_run react_quench Quench Reaction & Cool react_run->react_quench analysis_separation Product Separation (Filtration, Decantation) react_quench->analysis_separation analysis_gc GC Analysis (Conversion, Yield) analysis_separation->analysis_gc analysis_reuse Catalyst Reusability Test analysis_separation->analysis_reuse Recovered Catalyst analysis_compare Compare Performance analysis_gc->analysis_compare analysis_reuse->react_setup

References

Probing the Potassium Ion Environment: A Comparative Guide to 39K NMR Spectroscopy and Alternative Techniques in Phenoxide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate interactions of potassium ions in phenoxide solutions, understanding the local chemical environment is paramount. This guide provides a comprehensive comparison of 39K Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, offering insights into their respective strengths and limitations. Experimental data, though limited for the specific potassium phenoxide system, is presented alongside detailed methodologies to aid in the selection of the most appropriate analytical approach.

Introduction to Potassium Ion Environment Analysis

The behavior of potassium ions (K+) in solution, particularly their coordination and dynamics, plays a crucial role in a vast array of chemical and biological processes. In phenoxide solutions, the interaction between the potassium cation and the negatively charged phenoxide anion, as well as the surrounding solvent molecules, dictates the overall properties and reactivity of the system. Elucidating this local environment is key to understanding reaction mechanisms, ion transport phenomena, and the formulation of potassium-based reagents and therapeutics.

39K NMR spectroscopy has emerged as a powerful, non-invasive technique for directly probing the potassium ion. As a quadrupolar nucleus, the 39K NMR signal is exquisitely sensitive to the symmetry and electronic nature of its immediate surroundings.[1] However, this same property can also lead to broad signals and lower sensitivity, necessitating a careful consideration of its applicability and a comparison with alternative methods.

39K NMR Spectroscopy: A Direct Probe

39K NMR spectroscopy provides a direct window into the chemical environment of the potassium ion. The key observable parameters are the chemical shift (δ), the linewidth at half-height (Δν₁⸝₂), and the spin-lattice (T₁) and spin-spin (T₂) relaxation times.

  • Chemical Shift (δ): The chemical shift is sensitive to the shielding of the potassium nucleus by the surrounding electron density. Changes in the coordination sphere, such as direct interaction with the phenoxide oxygen or π-system of the aromatic ring, will influence the chemical shift. For instance, cation-π interactions with aromatic rings are known to cause significant changes in the chemical shifts of alkali metal nuclei.[2][3]

  • Linewidth (Δν₁⸝₂): As a quadrupolar nucleus (spin I = 3/2), the 39K nucleus interacts with electric field gradients in its environment.[1] Asymmetric environments, such as the coordination to a phenoxide anion, lead to rapid quadrupolar relaxation and consequently, broad NMR signals. The linewidth is therefore a sensitive indicator of the symmetry of the potassium ion's solvation shell.

  • Relaxation Times (T₁ and T₂): The spin-lattice (T₁) and spin-spin (T₂) relaxation times provide information about the dynamics of the potassium ion and its interactions with its surroundings. Shorter relaxation times are indicative of stronger interactions and a less mobile ion.[4]

Experimental Protocol: 39K NMR Spectroscopy of Potassium Phenoxide in THF

This protocol outlines a general procedure for acquiring 39K NMR spectra of a potassium phenoxide solution in tetrahydrofuran (B95107) (THF).

1. Sample Preparation:

  • Dry THF rigorously over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill under an inert atmosphere (e.g., argon or nitrogen).
  • Prepare a stock solution of potassium phenoxide in the dry THF to the desired concentration (e.g., 0.1 M). Handle potassium phenoxide in a glovebox or under an inert atmosphere due to its moisture sensitivity.
  • Transfer the solution to a clean, dry 5 mm NMR tube and seal it under an inert atmosphere.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 9.4 T or higher) equipped with a broadband probe tuneable to the 39K frequency (approximately 23.3 MHz at 11.7 T).[5]
  • Tune and match the probe for the 39K nucleus.
  • Set the sample temperature, if required, using the spectrometer's variable temperature unit.

3. Acquisition Parameters:

  • Reference: Use a 0.1 M KCl solution in D₂O as an external reference (δ = 0 ppm).[1]
  • Pulse Sequence: A simple single-pulse-and-acquire sequence is typically sufficient.
  • Acquisition Time (at): ~0.1 s
  • Recycle Delay (d1): 5 x T₁ (A good starting point is 100 ms, to be optimized by measuring T₁).
  • Pulse Width (p1): Calibrate a 90° pulse width.
  • Number of Scans (ns): Due to the low sensitivity of 39K, a large number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.
  • Spectral Width (sw): A spectral width of ~100-200 ppm should be sufficient to cover the expected chemical shift range.[6]

4. Data Processing:

  • Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio of the potentially broad signal.
  • Fourier transform the free induction decay (FID).
  • Phase and baseline correct the spectrum.
  • Reference the spectrum to the external KCl standard.

Alternative Techniques for Studying the Potassium Ion Environment

While 39K NMR provides direct information, other techniques can offer complementary or, in some cases, more accessible data on the potassium ion environment in phenoxide solutions.

X-ray Absorption Spectroscopy (XAS)

XAS, particularly X-ray Absorption Near Edge Structure (XANES), is a powerful element-specific technique that probes the local geometric and electronic structure around the absorbing atom. For potassium, K-edge XANES can provide information on the coordination number, bond distances, and the nature of the coordinating ligands.[7][8]

Key Information Provided:

  • Coordination Environment: The shape and features of the XANES spectrum are sensitive to the type and arrangement of atoms in the first coordination shell of the potassium ion.

  • Oxidation State: While potassium is expected to be K⁺, XAS can confirm the electronic state.

Conductivity Measurements

Conductivity measurements provide information about the overall ion mobility and the extent of ion pairing in a solution. In a potassium phenoxide solution, the measured conductivity will depend on the concentration of free potassium and phenoxide ions. A decrease in the molar conductivity with increasing concentration can indicate the formation of ion pairs.

Key Information Provided:

  • Ion Pairing: By analyzing the concentration dependence of the molar conductivity, one can estimate the ion association constant.

  • Ion Mobility: Provides a measure of how freely the ions move through the solution.

Experimental Protocol: Conductivity Measurement of Potassium Phenoxide Solution

This protocol describes a method for measuring the conductivity of a potassium phenoxide solution.

1. Equipment:

  • Conductivity meter with a conductivity cell.
  • Magnetic stirrer and stir bar.
  • Volumetric flasks and pipettes for solution preparation.
  • Thermostatic bath to maintain a constant temperature.[9]

2. Procedure:

  • Calibrate the conductivity meter using standard potassium chloride solutions of known concentrations.[10][11]
  • Prepare a series of potassium phenoxide solutions in the desired solvent (e.g., THF) with varying concentrations.
  • Place a known volume of the solvent in a beaker equilibrated to the desired temperature in the thermostatic bath.
  • Immerse the conductivity cell into the solvent and ensure there are no air bubbles between the electrodes.
  • Measure the conductivity of the pure solvent.
  • Add a known amount of a concentrated potassium phenoxide stock solution to the solvent, stir to homogenize, and record the conductivity once the reading stabilizes.
  • Repeat the addition of the stock solution to obtain conductivity readings at different concentrations.[12]

3. Data Analysis:

  • Correct the measured conductivity for the conductivity of the pure solvent.
  • Calculate the molar conductivity (Λₘ) at each concentration.
  • Plot molar conductivity against the square root of the concentration to assess the extent of ion pairing.

Comparison of Techniques

Technique Information Provided Advantages Disadvantages Applicability to K⁺ in Phenoxide Solution
39K NMR Spectroscopy Direct information on the local electronic environment, symmetry of the coordination sphere, and dynamics of the K⁺ ion (chemical shift, linewidth, relaxation times).[1][6]Non-invasive; provides detailed information on the immediate surroundings of the K⁺ ion. Sensitive to subtle changes in coordination.Low sensitivity and broad signals due to the quadrupolar nature of 39K.[1] Requires high magnetic fields and long acquisition times.Highly suitable for probing cation-phenoxide and cation-solvent interactions directly. The chemical shift can indicate the extent of cation-π interaction.
X-ray Absorption Spectroscopy (XAS) Information on coordination number, bond distances, and the nature of coordinating atoms (e.g., oxygen from phenoxide and solvent).[7][8]Element-specific; provides detailed structural information. Can be used for both solutions and solids.Requires access to a synchrotron radiation source. Data analysis can be complex.Provides valuable structural information to complement NMR data, particularly regarding the first coordination shell of the K⁺ ion.
Conductivity Measurements Information on ion mobility and the extent of ion pairing in the bulk solution.Relatively simple and inexpensive experimental setup. Provides quantitative data on ion association.Provides bulk information, not specific to the local environment of the K⁺ ion. Interpretation can be complex in mixed solvent systems.Useful for quantifying the degree of ion pairing between K⁺ and the phenoxide anion, which complements the microscopic view from NMR.

Visualizing the Workflow

The following diagram illustrates a typical workflow for investigating the potassium ion environment in a phenoxide solution using 39K NMR spectroscopy.

G Experimental Workflow: 39K NMR of Potassium Phenoxide cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation prep1 Dry Solvent (THF) prep2 Prepare K-Phenoxide Solution prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr1 Tune & Match Probe for 39K prep3->nmr1 nmr2 Set Experimental Parameters nmr1->nmr2 nmr3 Acquire 39K NMR Spectrum nmr2->nmr3 ana1 Process FID (FT, Phasing) nmr3->ana1 ana2 Measure Chemical Shift (δ) ana1->ana2 ana3 Measure Linewidth (Δν₁⸝₂) ana1->ana3 ana4 Measure Relaxation Times (T₁, T₂) ana1->ana4 int1 Correlate δ with Coordination ana2->int1 int2 Relate Δν₁⸝₂ to Symmetry ana3->int2 int3 Analyze Dynamics from T₁/T₂ ana4->int3 int4 Model K⁺ Environment int1->int4 int2->int4 int3->int4

Caption: Workflow for 39K NMR analysis of K+ in phenoxide solution.

Logical Relationship of Analytical Techniques

The following diagram illustrates the complementary nature of the discussed analytical techniques in providing a comprehensive understanding of the potassium ion environment.

G Complementary Nature of Analytical Techniques K_Phenoxide Potassium Phenoxide Solution NMR 39K NMR Spectroscopy K_Phenoxide->NMR XAS X-ray Absorption Spectroscopy K_Phenoxide->XAS Conductivity Conductivity Measurements K_Phenoxide->Conductivity NMR_Info Local Electronic Environment Symmetry & Dynamics NMR->NMR_Info XAS_Info Coordination Number & Bond Distances XAS->XAS_Info Conductivity_Info Bulk Ion Pairing & Mobility Conductivity->Conductivity_Info

Caption: Interplay of techniques for K+ environment analysis.

Conclusion

The study of the potassium ion environment in phenoxide solutions benefits from a multi-technique approach. 39K NMR spectroscopy stands out as a powerful tool for directly probing the local chemical and dynamic environment of the potassium ion, with its parameters being highly sensitive to coordination and symmetry. While its low sensitivity presents a challenge, the information it provides is invaluable.

Alternative techniques such as X-ray Absorption Spectroscopy and conductivity measurements offer complementary information. XAS provides detailed structural data on the immediate coordination sphere of the potassium ion, while conductivity measurements quantify the extent of ion pairing in the bulk solution. By integrating the insights from these different methods, researchers can build a comprehensive and robust model of the potassium ion's behavior in phenoxide solutions, which is essential for advancing our understanding of a wide range of chemical and biological systems.

References

A Comparative Guide to HPLC Analysis of Hydroxybenzoic Acid Isomers from Phenoxide Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of hydroxybenzoic acid isomers—specifically 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid—produced from the carboxylation of phenoxide. This critical analysis is essential for optimizing the separation and quantification of these isomers in research and pharmaceutical development, where precise product profiling is paramount.

Introduction to Phenoxide Carboxylation and Isomer Analysis

The carboxylation of phenoxide, famously known as the Kolbe-Schmitt reaction, is a cornerstone of industrial synthesis, particularly for the production of salicylic (B10762653) acid, a key precursor in aspirin (B1665792) synthesis. The reaction, however, can yield a mixture of positional isomers: ortho (2-hydroxybenzoic acid), meta (3-hydroxybenzoic acid), and para (4-hydroxybenzoic acid). The selective synthesis of the desired isomer is a significant challenge, necessitating robust analytical methods to accurately quantify the product distribution. HPLC stands as the predominant technique for this purpose due to its high resolution and sensitivity.

This guide explores and compares various HPLC methodologies, focusing on different stationary phases to aid in the selection of the most suitable analytical approach for your research needs.

Comparison of HPLC Stationary Phases for Hydroxybenzoic Acid Isomer Separation

The choice of HPLC column is critical for achieving baseline separation of the structurally similar hydroxybenzoic acid isomers. The most commonly employed stationary phases include C18, Phenyl, and Mixed-Mode columns. Each offers distinct selectivity based on different interaction mechanisms.

Stationary PhasePrinciple of SeparationAdvantagesDisadvantagesTypical Mobile Phase
C18 (Reversed-Phase) Hydrophobic interactions between the nonpolar C18 alkyl chains and the analytes.Ubiquitous, robust, and well-characterized. Good retention for many organic molecules.May offer limited selectivity for closely related isomers like hydroxybenzoic acids, sometimes resulting in peak co-elution.Acetonitrile or Methanol (B129727) with acidified water (e.g., with formic, acetic, or phosphoric acid).
Phenyl (Reversed-Phase) Primarily hydrophobic interactions with additional π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes.Enhanced selectivity for aromatic and unsaturated compounds. Can provide better resolution of isomers compared to C18.[1][2]Retention can be sensitive to the organic modifier used (methanol can enhance π-π interactions compared to acetonitrile).[1]Acetonitrile or Methanol with acidified water.
Mixed-Mode Combines reversed-phase (hydrophobic) and ion-exchange interactions in a single column.[3][4][5]Excellent selectivity for separating compounds with varying polarity and charge, such as acidic isomers.[3][4][5][6] Allows for retention and separation of both polar and nonpolar analytes in a single run.[5]Method development can be more complex due to the multiple interaction modes.Acetonitrile or Methanol with a buffered aqueous phase (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to control pH and ionic strength.

Quantitative Performance Data

The following table summarizes typical performance data for the separation of hydroxybenzoic acid isomers on different HPLC columns, compiled from various studies. These values can serve as a baseline for method development and comparison.

ParameterC18 ColumnPhenyl ColumnMixed-Mode Column
Elution Order Typically 4-HBA, 3-HBA, 2-HBACan vary, but often provides greater separation between 3-HBA and 4-HBADependent on mobile phase pH and ionic strength, offering tunable selectivity.
Resolution (Rs) Often > 1.5, but can be challenging for 3-HBA and 4-HBAGenerally improved Rs values for all isomer pairs compared to C18.Can achieve high resolution (>2.0) for all isomers with optimized mobile phase conditions.
Analysis Time 5 - 15 minutes5 - 15 minutesCan be optimized for rapid analysis (< 10 minutes).[6][7]
Peak Asymmetry Generally acceptable (0.9 - 1.2) with appropriate mobile phase acidification.Good peak shapes are typically observed.Excellent peak shapes for charged analytes due to the ion-exchange mechanism.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation and HPLC analysis.

Sample Preparation of Phenoxide Carboxylation Reaction Mixture
  • Reaction Quenching and Acidification: After the carboxylation reaction, the mixture is cooled to room temperature. The reaction is then quenched by the dropwise addition of a strong acid (e.g., 1 M HCl or 1 M H₂SO₄) until the pH is acidic (typically pH 2-3). This step protonates the carboxylate salts to their corresponding carboxylic acids.

  • Extraction: The acidified aqueous mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. The extraction is typically performed three times to ensure complete recovery of the hydroxybenzoic acids.

  • Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Sample Dilution: The dried residue is dissolved in a known volume of the initial HPLC mobile phase or a compatible solvent (e.g., methanol or acetonitrile). The solution is then filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC system.[8]

HPLC Method Protocols

The following are example HPLC conditions for the analysis of hydroxybenzoic acid isomers on different stationary phases.

Method 1: C18 Reversed-Phase HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with 30:70 (v/v) Acetonitrile:Water containing 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method 2: Phenyl Reversed-Phase HPLC

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Methanol. Gradient: 20-80% B over 15 minutes.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

Method 3: Mixed-Mode HPLC

  • Column: Mixed-Mode (Reversed-Phase/Anion-Exchange), 100 mm x 4.6 mm, 3 µm particle size

  • Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:20 mM Ammonium Formate buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 255 nm

  • Injection Volume: 3 µL

  • Column Temperature: 25 °C

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from the phenoxide carboxylation reaction to the final HPLC analysis and data interpretation.

experimental_workflow cluster_reaction Phenoxide Carboxylation cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_interpretation Data Interpretation phenoxide Sodium Phenoxide reaction Kolbe-Schmitt Reaction (High T, High P) phenoxide->reaction co2 Carbon Dioxide co2->reaction product_mixture Reaction Mixture (Salts of Isomers) reaction->product_mixture acidification Acidification (e.g., HCl) product_mixture->acidification extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidification->extraction evaporation Solvent Evaporation extraction->evaporation dissolution Dissolution & Filtration evaporation->dissolution hplc_system HPLC System (Pump, Injector, Column, Detector) dissolution->hplc_system data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Results & Report quantification->report

Fig. 1: Workflow for HPLC analysis of hydroxybenzoic acid isomers.

Conclusion

The selection of an appropriate HPLC method for the analysis of hydroxybenzoic acid isomers from phenoxide carboxylation is dependent on the specific requirements of the analysis, such as the need for high resolution, speed, or robustness.

  • C18 columns offer a reliable and conventional starting point for method development.

  • Phenyl columns often provide superior selectivity for these aromatic isomers due to the additional π-π interactions.[1][2]

  • Mixed-mode columns present a powerful alternative, offering tunable selectivity and excellent peak shapes, particularly for these acidic analytes.[3][4][5]

By carefully considering the principles of separation, and by systematically optimizing the mobile phase and other chromatographic parameters, researchers can develop and validate robust HPLC methods for the accurate quantification of hydroxybenzoic acid isomers, thereby gaining critical insights into the outcomes of phenoxide carboxylation reactions.

References

Safety Operating Guide

Proper Disposal of Potassium Phenoxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of potassium phenoxide is critical for laboratory safety and environmental protection. Due to its hazardous nature, this compound requires a structured disposal protocol. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage potassium phenoxide waste.

Hazard Profile of Potassium Phenoxide

Potassium phenoxide is a corrosive and toxic substance that demands careful handling at all stages, including disposal.[1] Understanding its specific hazards is the first step toward safe management. The following table summarizes its key hazard classifications.

Hazard ClassificationCodeDescription
GHS Hazard Statements H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
H314Causes severe skin burns and eye damage.[1][2]
H318Causes serious eye damage.[1][2]
UN Number UN2905Phenolates, Solid.[2][3]
Transport Hazard Class 8Corrosive substances.[2]

Protocol for Safe Disposal of Potassium Phenoxide

This protocol outlines the necessary steps for handling and disposing of potassium phenoxide waste within a laboratory setting. Adherence to institutional and local regulations is mandatory.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling potassium phenoxide waste, ensure you are wearing the correct PPE to prevent exposure.

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber).[3]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Protective Clothing: A lab coat or other suitable protective clothing is required.[3]

  • Respiratory Protection: When handling large quantities or if dust formation is likely, use a dust mask or a respirator.[4]

Step 2: Waste Collection and Storage

Proper containment of potassium phenoxide waste is crucial to prevent accidental release.

  • Use Designated Containers: Collect solid potassium phenoxide waste in a suitable, clearly labeled, and sealable container.[3][4] The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "Potassium Phenoxide Waste."

  • Segregation: Do not mix potassium phenoxide waste with other chemical waste streams, especially incompatible substances like strong acids.[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until collection.[3][4]

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, follow these procedures for cleanup and disposal.

  • Ensure Ventilation: Work in a well-ventilated area.[3][4]

  • Containment: Prevent the spill from spreading or entering drains.[3][4]

  • Cleanup: Carefully sweep or shovel the spilled solid material.[4] Avoid actions that generate dust.[3][4]

  • Disposal: Place the collected material and any contaminated items (e.g., paper towels, gloves) into a designated hazardous waste container as described in Step 2.[4]

Step 4: Final Disposal Route

Potassium phenoxide must be disposed of through approved channels.

  • Professional Disposal Service: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3][4]

  • Prohibited Actions: Never discharge potassium phenoxide or its solutions into sewers or drains.[3][4] Avoid any disposal method that could contaminate water, soil, or food sources.[3]

Step 5: Decontamination and Disposal of Empty Containers

Empty containers that held potassium phenoxide must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water) at least three times.[3][4]

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected for proper disposal.

  • Final Container Disposal: Once triple-rinsed, the container can be offered for recycling or reconditioning.[3][4] Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, in accordance with local regulations.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of potassium phenoxide and its containers.

G start Potassium Phenoxide Waste Generated decision_type What is the waste type? start->decision_type process_solid 1. Wear full PPE. 2. Place in a labeled, sealed hazardous waste container. decision_type->process_solid Bulk Solid or Residue process_spill 1. Wear full PPE. 2. Sweep up solid, avoid dust. 3. Place in hazardous waste container. decision_type->process_spill Accidental Spill process_container 1. Wear full PPE. 2. Triple-rinse container. 3. Collect rinsate as hazardous waste. decision_type->process_container Empty Container storage Store container in a cool, dry, well-ventilated area. process_solid->storage process_spill->storage process_container->storage Store Rinsate Waste container_disposal Dispose of rinsed container (Recycle or Landfill per regulations) process_container->container_disposal final_disposal Arrange for pickup by a licensed chemical waste disposal service. storage->final_disposal

Caption: Workflow for the safe disposal of potassium phenoxide waste.

References

Essential Safety and Operational Guide for Handling Potassium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with potassium phenoxide. It outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling potassium phenoxide, it is crucial to use appropriate personal protective equipment to prevent contact with skin and eyes, as well as inhalation.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment for Handling Potassium Phenoxide

PPE CategorySpecificationStandard
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[2][3][4] A face shield may be required for operations with a higher risk of splashing.Conforming to EN166 (EU) or NIOSH (US) approved standards.[2][4]
Skin Protection Chemically impermeable gloves.[1] A lab coat or impervious clothing is also necessary to prevent skin contact.[2][3] Fire/flame resistant clothing should be worn.[4]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2][4]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4][5] Otherwise, work in a well-ventilated area.[1]Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is vital to minimize risks associated with potassium phenoxide.

Handling Procedures:

  • Ventilation: Always handle potassium phenoxide in a well-ventilated area, preferably in a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1][2] Do not breathe dust, vapors, mist, or gas.[2]

  • Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in areas where potassium phenoxide is handled or stored.[3]

  • Ignition Sources: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1]

Storage Procedures:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Incompatible Materials: Keep away from incompatible materials such as strong oxidizing agents.

  • Secure Storage: Store in a locked-up area.[3]

Emergency and Disposal Plans

Proper procedures for emergencies and waste disposal are critical for laboratory safety and environmental protection.

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[2]

  • In case of skin contact: Wash off with soap and plenty of water and consult a physician.[2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor immediately.[4]

Spill Response:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]

  • Cleanup: Sweep up and shovel the spilled material. Collect the waste in a suitable, closed container for disposal.[2]

Disposal Plan:

  • Chemical Disposal: Dispose of potassium phenoxide by sending it to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2] Do not discharge into sewer systems.[1][2]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[1][2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1][2]

Logical Workflow for Handling Potassium Phenoxide

The following diagram illustrates the step-by-step process for the safe handling of potassium phenoxide in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Assemble Required PPE C->D E Don Appropriate PPE D->E F Handle Potassium Phenoxide in Fume Hood E->F G Perform Experimental Procedure F->G H Monitor for Spills or Exposure G->H I Decontaminate Work Area H->I N Spill Occurs H->N If spill O Exposure Incident H->O If exposure J Segregate Waste I->J K Dispose of Waste per Guidelines J->K L Remove and Dispose of Contaminated PPE K->L M Wash Hands Thoroughly L->M P Follow Spill Response Protocol N->P Q Administer First Aid & Seek Medical Attention O->Q

Caption: Workflow for Safe Handling of Potassium Phenoxide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.